molecular formula C10H12FNO B11745567 (3R)-3-(4-fluorophenyl)morpholine

(3R)-3-(4-fluorophenyl)morpholine

Cat. No.: B11745567
M. Wt: 181.21 g/mol
InChI Key: VURZDWDKDQRYTJ-JTQLQIEISA-N
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Description

(3R)-3-(4-fluorophenyl)morpholine is a useful research compound. Its molecular formula is C10H12FNO and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R)-3-(4-fluorophenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-(4-fluorophenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(3R)-3-(4-fluorophenyl)morpholine

InChI

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2/t10-/m0/s1

InChI Key

VURZDWDKDQRYTJ-JTQLQIEISA-N

Isomeric SMILES

C1COC[C@H](N1)C2=CC=C(C=C2)F

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: (2R,3S)-2-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine Hydrochloride (CAS 171482-05-6)

[1][2][3][4][5]

Executive Summary & Chemical Identity

CAS 171482-05-6 is not a simple morpholine derivative but a highly functionalized, chirally complex salt serving as the penultimate intermediate in the synthesis of Aprepitant (Emend®), a potent Neurokinin-1 (NK1) receptor antagonist.[1]

While the user query references "(3R)-3-(4-fluorophenyl)morpholine," the CAS registry number 171482-05-6 specifically maps to the (2R,3S)-...-hydrochloride salt form described below.[1] This distinction is critical for researchers, as the simple morpholine core lacks the ether-linked pharmacophore required for biological activity.

Chemical Profile
PropertySpecification
CAS Number 171482-05-6
IUPAC Name (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride
Molecular Formula C₂₀H₁₉ClF₇NO₂
Molecular Weight 473.81 g/mol
Chirality 3 Stereocenters: Morpholine C2 (R), Morpholine C3 (S), Ether Sidechain C1 (R)
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; slightly soluble in water (pH dependent)

Structural Analysis & Pharmacophore Mapping

The potency of this intermediate stems from its rigid stereochemical configuration. The (2R,3S) arrangement of the morpholine ring substituents creates a specific 3D architecture that fits the NK1 receptor binding pocket.[1]

  • Fluorophenyl Group (C3-S): Provides pi-stacking interactions within the receptor hydrophobic pocket.[1]

  • Bis-CF3 Benzyl Ether (C2-R): The bulky, electron-withdrawing trifluoromethyl groups enhance lipophilicity and metabolic stability, crucial for blood-brain barrier penetration.[1]

  • Morpholine Nitrogen: In this salt form (HCl), the nitrogen is protonated.[1] In the final drug (Aprepitant), this nitrogen is alkylated with a triazolinone ring.[1]

Synthetic Pathways & Process Chemistry

The synthesis of CAS 171482-05-6 is a classic example of convergent asymmetric synthesis .[1] It generally involves the coupling of a chiral morpholinol with a chiral benzyl alcohol derivative, followed by deprotection.

Core Synthetic Workflow

The industrial route typically follows these stages:

  • Chiral Core Construction: Synthesis of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one.

  • Lactol Formation: Reduction of the morpholinone to the hemiaminal (lactol).[1]

  • Stereoselective Glycosylation: Coupling the lactol with (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol.[1]

  • Debenzylation: Removal of the N-benzyl protecting group to yield the free amine, which is then converted to the HCl salt.

Mechanistic Diagram (Graphviz)

The following diagram illustrates the critical "Ether Coupling" and "Deprotection" phases that generate CAS 171482-05-6.[1]

SynthesisPathStart(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-oneIntermediate1Lactol Intermediate(Hemiaminal)Start->Intermediate1ReductionReagent1L-Selectride(Reduction)Reagent1->Intermediate1Intermediate2N-Benzyl Protected Ether(Diastereoselective)Intermediate1->Intermediate2Trans-AcetalizationCouplingAgent(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol+ Lewis Acid (BF3·OEt2)CouplingAgent->Intermediate2FinalProductCAS 171482-05-6(HCl Salt)Intermediate2->FinalProductDebenzylation & Salt FormationDeprotectionPd/C, H2(Hydrogenolysis)Deprotection->FinalProduct

Figure 1: Synthetic flow from the morpholinone precursor to the target hydrochloride salt.[1]

Detailed Protocol: Ether Coupling & Isolation

Note: This protocol synthesizes technical insights from patent literature regarding the specific stereochemical setup.

  • Activation: The (S)-morpholin-2-one is reduced (typically at -78°C using L-Selectride) to the corresponding lactol.[1]

  • Coupling: The lactol is treated with trichloroacetonitrile to form an imidate, or directly coupled with the chiral alcohol using a Lewis Acid (e.g., TMSOTf or BF3[1]·OEt2).

    • Critical Control Point: This reaction is thermodynamically controlled to favor the trans-2,3-disubstituted morpholine (2R,3S) over the cis-isomer.[1]

  • Crystallization-Induced Dynamic Resolution (CIDR): In optimized processes, the reaction conditions allow for the equilibration of acetal diastereomers, where the desired (2R,3S) isomer crystallizes out, driving the yield >90%.[1]

  • Salt Formation: The N-benzyl intermediate is hydrogenated (Pd/C, H2, MeOH) to remove the benzyl group.[1] The resulting free base is treated with anhydrous HCl in ether/isopropanol to precipitate CAS 171482-05-6.[1]

Quality Control & Analytical Profiling

Ensuring the enantiomeric purity of CAS 171482-05-6 is paramount, as stereoisomers (e.g., 2S,3R) are considered impurities.[1]

Impurity Profile
Impurity TypeOriginLimit (Typical)
Enantiomer (2S,3R) Failure in chiral resolution of starting material< 0.15%
Cis-Diastereomer Incomplete stereocontrol during ether coupling< 0.5%
Debenzylated Amine Over-reduction or precursor carryover< 0.1%
Residual Solvents THF, Toluene (from synthesis)ICH Guidelines
Analytical Method (HPLC)[1][2]
  • Column: Chiralcel OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.[1]

  • Detection: UV at 210 nm.

  • Rationale: The high fluorine content provides distinct retention characteristics, but chiral stationary phases are required to separate the (2R,3S) target from the (2S,3R) enantiomer.[1]

Handling, Stability & Safety (EHS)

Stability
  • Hygroscopicity: The HCl salt is moderately hygroscopic. It must be stored in tightly sealed containers under an inert atmosphere (Nitrogen/Argon).[1]

  • Thermal Stability: Stable up to melting point (~200°C+), but thermal decomposition releases toxic Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) .[1]

Safety Protocols
  • GHS Classification: Warning.

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • PPE: Nitrile gloves, safety goggles, and a NIOSH-approved respirator (N95 or P100) are mandatory due to the potential for fluorinated dust inhalation.[1]

  • First Aid: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air; the fluorine content makes respiratory irritation a primary concern.

References

  • Merck & Co., Inc. (2003).[1] Process for the preparation of morpholine derivatives and intermediates thereof. U.S. Patent 6,600,040. Link

  • CymitQuimica. (2024).[1] Product Data Sheet: (2R,3S)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine hydrochloride. Link

  • ChemicalBook. (2025).[1][2] CAS 171482-05-6 Technical Properties and Suppliers. Link

  • Hale, J. J., et al. (1998).[1] Structural optimization of 2-phenyl-3-(3,5-bis(trifluoromethyl)benzyloxy)-morpholines as NK1 receptor antagonists. Journal of Medicinal Chemistry, 41(24), 4607-4614.[1] Link[1]

  • Brands, K. M., et al. (2003).[1] Efficient Synthesis of NK1 Receptor Antagonist Aprepitant using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135.[1] Link[1]

An In-depth Technical Guide to (3R)-3-(4-fluorophenyl)morpholine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-(4-fluorophenyl)morpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a core component in a number of biologically active molecules, most notably as a key intermediate in the synthesis of the neurokinin-1 (NK1) receptor antagonist, Aprepitant. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of (3R)-3-(4-fluorophenyl)morpholine. Furthermore, it details established synthetic routes with a focus on stereoselective methodologies, outlines its critical role in drug discovery, and provides essential safety and handling information. This document is intended to serve as a technical resource for researchers and professionals engaged in the synthesis and application of this important pharmaceutical building block.

Chemical Structure and Stereochemistry

(3R)-3-(4-fluorophenyl)morpholine is a derivative of morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group. In this specific derivative, a 4-fluorophenyl group is attached to the carbon atom at the 3-position of the morpholine ring. The designation "(3R)" specifies the absolute stereochemistry at this chiral center, indicating that the 4-fluorophenyl substituent is oriented in the R configuration according to the Cahn-Ingold-Prelog priority rules.

The morpholine ring typically adopts a chair conformation to minimize steric strain. The substituents on the ring can exist in either axial or equatorial positions. The conformational preference of the 4-fluorophenyl group at the C-3 position is a critical factor influencing the molecule's overall shape and its interactions with biological targets.

Nomenclature and Identification:

IdentifierValue
IUPAC Name (3R)-3-(4-fluorophenyl)morpholine
Molecular Formula C₁₀H₁₂FNO
Molecular Weight 181.21 g/mol
CAS Number Information not readily available for the free base; Hydrochloride salt: 1391379-60-4 (for the 3-fluorophenyl isomer) is indicative of related structures.
Canonical SMILES C1COCC(N1)C2=CC=C(C=C2)F
InChI Key VURZDWDKDQRYTJ-UHFFFAOYSA-N

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node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
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// Atom nodes N1 [label="N", pos="0,0.866!"]; H_N1 [label="H", pos="-0.5,1.299!"]; C2 [label="C", pos="0.75,0.433!"]; H_C2_1 [label="H", pos="1.25,0.866!"]; H_C2_2 [label="H", pos="0.75,-0.167!"]; C3 [label="C", pos="1.5,1.299!"]; H_C3 [label="H", pos="1.5,1.899!"]; C_aryl [label="", shape=none, pos="2.5,0.866!"]; C4 [label="O", pos="0.75,2.165!"]; C5 [label="C", pos="0,2.598!"]; H_C5_1 [label="H", pos="0.5,3.031!"]; H_C5_2 [label="H", pos="-0.5,3.031!"]; C6 [label="C", pos="-0.75,2.165!"]; H_C6_1 [label="H", pos="-1.25,2.598!"]; H_C6_2 [label="H", pos="-0.75,1.565!"];

// Aryl ring C_aryl1 [label="C", pos="2.5,0.866!"]; C_aryl2 [label="C", pos="3.25,1.299!"]; H_aryl2 [label="H", pos="3.25,1.899!"]; C_aryl3 [label="C", pos="4,0.866!"]; H_aryl3 [label="H", pos="4.5,1.299!"]; C_aryl4 [label="C", pos="4,-0!"]; F [label="F", pos="4.75,-0.433!"]; C_aryl5 [label="C", pos="3.25,-0.433!"]; H_aryl5 [label="H", pos="3.25,-1.033!"]; C_aryl6 [label="C", pos="2.5,-0!"]; H_aryl6 [label="H", pos="2,-0.433!"];

// Bonds N1 -- H_N1; N1 -- C2; C2 -- H_C2_1; C2 -- H_C2_2; C2 -- C3; C3 -- H_C3; C3 -- C_aryl1; C3 -- C4; C4 -- C5; C5 -- H_C5_1; C5 -- H_C5_2; C5 -- C6; C6 -- H_C6_1; C6 -- H_C6_2; C6 -- N1;

// Aryl bonds C_aryl1 -- C_aryl2; C_aryl2 -- H_aryl2; C_aryl2 -- C_aryl3; C_aryl3 -- H_aryl3; C_aryl3 -- C_aryl4; C_aryl4 -- F; C_aryl4 -- C_aryl5; C_aryl5 -- H_aryl5; C_aryl5 -- C_aryl6; C_aryl6 -- H_aryl6; C_aryl6 -- C_aryl1;

// Stereochemistry label stereo [label="(3R)", pos="1.8,1.599!", fontcolor="#EA4335", fontsize=14]; }

Caption: Chemical structure of (3R)-3-(4-fluorophenyl)morpholine.

Physicochemical and Spectroscopic Properties

Detailed experimental data for the free base of (3R)-3-(4-fluorophenyl)morpholine is not extensively published. However, based on the properties of morpholine and related 3-aryl-morpholine derivatives, the following characteristics can be anticipated. The hydrochloride salt is typically a solid with increased water solubility.

Predicted Physicochemical Properties:

PropertyPredicted Value/InformationRationale/Reference
Physical State Likely a solid or high-boiling oil at room temperature.Similar 3-aryl morpholines are often solids.[1][2]
Boiling Point > 200 °CHigh molecular weight and polar functional groups suggest a high boiling point.
Melting Point Not available. The related (S)-3-(4-Fluorophenyl)morpholine hydrochloride is a solid.[3]The presence of the aromatic ring and the potential for hydrogen bonding would lead to a defined melting point.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane.The morpholine ring provides some polarity, while the fluorophenyl group increases lipophilicity.
pKa Expected to be around 8-9 for the morpholine nitrogen.The electron-withdrawing effect of the aryl group may slightly decrease the basicity compared to unsubstituted morpholine.

Spectroscopic Characterization:

Spectroscopic techniques are essential for the identification and characterization of (3R)-3-(4-fluorophenyl)morpholine.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, which often appear as complex multiplets due to their diastereotopic nature in a chair conformation, and signals for the aromatic protons of the 4-fluorophenyl group. The protons on the morpholine ring typically resonate between 2.5 and 4.5 ppm.[4][5] The aromatic protons will appear in the range of 7.0-7.5 ppm, showing splitting patterns consistent with a 1,4-disubstituted benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the four distinct carbon atoms of the morpholine ring and the carbons of the 4-fluorophenyl group. The carbons of the morpholine ring are expected in the range of 45-75 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected frequencies include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aliphatic and aromatic groups (around 2800-3100 cm⁻¹), C-O-C stretching of the ether linkage (around 1100-1120 cm⁻¹), and C-F stretching (around 1200-1250 cm⁻¹).[6][7]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 181.09).[8] Fragmentation patterns would likely involve cleavage of the morpholine ring and the loss of the fluorophenyl group.

Synthesis Methodologies

The stereoselective synthesis of (3R)-3-(4-fluorophenyl)morpholine is a key challenge and a topic of significant research, primarily driven by its use in the synthesis of Aprepitant. Several strategies have been developed to achieve high enantiomeric purity.

G cluster_0 Synthetic Pathway to (3R)-3-(4-fluorophenyl)morpholine Start Chiral Precursor ((S)-2-amino-1-(4-fluorophenyl)ethanol) Step1 Protection of Amine (e.g., Boc anhydride) Start->Step1 Step2 Alkylation of Hydroxyl Group (e.g., with a 2-haloethanol derivative) Step1->Step2 Step3 Intramolecular Cyclization (Base-mediated) Step2->Step3 Product (3R)-3-(4-fluorophenyl)morpholine Step3->Product

Caption: A generalized synthetic workflow for (3R)-3-(4-fluorophenyl)morpholine.

3.1. Synthesis from Chiral Amino Alcohols

A common and effective approach involves starting with a commercially available or readily synthesized chiral amino alcohol, such as (S)-2-amino-1-(4-fluorophenyl)ethanol. This strategy leverages the existing stereocenter to build the morpholine ring with the desired configuration.

Experimental Protocol:

  • N-Alkylation: The chiral amino alcohol is reacted with a suitable 2-carbon electrophile, such as 2-bromoethanol or ethylene oxide, to introduce the second arm of the morpholine ring. The amine functionality is often protected beforehand to ensure selective O-alkylation.

  • Deprotection and Cyclization: Following N-alkylation, the protecting group is removed, and the resulting intermediate is subjected to base-mediated intramolecular cyclization to form the morpholine ring. The choice of base and solvent is critical to optimize the yield and prevent side reactions.

  • Purification: The final product is purified using techniques such as column chromatography or crystallization of a suitable salt (e.g., hydrochloride).

3.2. Resolution of Racemic Mixtures

Another strategy involves the synthesis of a racemic mixture of 3-(4-fluorophenyl)morpholine followed by resolution to isolate the desired (3R)-enantiomer.

Experimental Protocol:

  • Synthesis of Racemic 3-(4-fluorophenyl)morpholine: This can be achieved through various methods, such as the reaction of 4-fluorostyrene oxide with ethanolamine.

  • Diastereomeric Salt Formation: The racemic mixture is treated with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives), to form diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts are separated based on their different solubilities through fractional crystallization.

  • Liberation of the Free Base: The desired diastereomeric salt is treated with a base to liberate the enantiomerically pure (3R)-3-(4-fluorophenyl)morpholine.

3.3. Asymmetric Synthesis

More advanced methods focus on asymmetric synthesis, where the chiral center is introduced during the reaction sequence using a chiral catalyst or auxiliary. Asymmetric hydrogenation of a dehydromorpholine precursor is a notable example of this approach.[9]

3.4. Reduction of Chiral Morpholin-2-one

A particularly relevant synthetic route involves the reduction of an enantiomerically pure morpholin-2-one precursor. (S)-3-(4-fluorophenyl)morpholin-2-one can be synthesized through various methods, including resolution of the corresponding racemic mixture.[10]

Experimental Protocol:

  • Synthesis of (S)-3-(4-fluorophenyl)morpholin-2-one: Prepare and resolve racemic 3-(4-fluorophenyl)morpholin-2-one to obtain the pure (S)-enantiomer.

  • Reduction: The chiral lactam is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), in an appropriate solvent like tetrahydrofuran (THF).

  • Work-up and Purification: The reaction is carefully quenched, and the product is extracted and purified to yield (3R)-3-(4-fluorophenyl)morpholine. The stereochemistry at the C3 position is retained during the reduction.

Applications in Drug Discovery and Development

The primary application of (3R)-3-(4-fluorophenyl)morpholine is as a crucial building block in the synthesis of more complex pharmaceutical agents. The morpholine scaffold is prevalent in many bioactive compounds due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.

4.1. Key Intermediate for Aprepitant

(3R)-3-(4-fluorophenyl)morpholine is a key intermediate in the multi-step synthesis of Aprepitant, a selective neurokinin-1 (NK1) receptor antagonist.[11] Aprepitant is used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The specific stereochemistry of the 3-(4-fluorophenyl)morpholine moiety is essential for the high affinity and selectivity of Aprepitant for the NK1 receptor.

G cluster_0 Role of (3R)-3-(4-fluorophenyl)morpholine in Aprepitant Synthesis Intermediate (3R)-3-(4-fluorophenyl)morpholine Reaction Multi-step Synthesis (Coupling and further functionalization) Intermediate->Reaction Product Aprepitant (NK1 Receptor Antagonist) Reaction->Product

Caption: Simplified schematic of the synthetic relationship.

4.2. Scaffold for Novel Therapeutics

The 3-aryl-morpholine scaffold is a privileged structure in medicinal chemistry. The introduction of a 4-fluorophenyl group at the 3-position can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can also participate in favorable interactions with biological targets. Researchers are exploring derivatives of 3-(4-fluorophenyl)morpholine for the development of new therapeutics targeting various diseases.[12]

Safety and Handling

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

    • Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention. Do not induce vomiting.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

(3R)-3-(4-fluorophenyl)morpholine is a valuable chiral building block with a significant role in the pharmaceutical industry, particularly as a key intermediate for the synthesis of Aprepitant. Its stereospecific synthesis is a critical aspect of its utility. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and applications, serving as a valuable resource for scientists and researchers in the field of drug discovery and development. Further research into the biological activities of novel derivatives based on this scaffold holds promise for the development of new therapeutic agents.

References

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Image]. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Enantiopure 3-Substituted Morpholines. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Acta Chimica Academiae Scientiarum Hungaricae. (1973).
  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum based on the optimized structure shown (ωB97X-D/cc-pVTZ). [Image]. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-fluorophenyl)morpholine (C10H12FNO). Retrieved from [Link]

  • ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters.
  • DigitalCommons@TMC. (2024).
  • Royal Society of Chemistry. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

  • ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

  • E3S Web of Conferences. (2024).
  • Pharmaffiliates. (n.d.). (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2019). Recent progress in the synthesis of morpholines. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • DrugBank. (n.d.). (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine HCl. Retrieved from [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
  • Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • PubChem. (n.d.). 3-Phenylmorpholine. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10116311
  • Google Patents. (n.d.). US6051717A - Convergent process for the preparation of a morpholine compound.
  • ResearchGate. (2023).
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium fal. Plasmodium fal*.

Sources

Comprehensive Safety and Handling Guide for (3R)-3-(4-fluorophenyl)morpholine hydrochloride: A Critical Intermediate in Neurokinin-1 Receptor Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

The compound (3R)-3-(4-fluorophenyl)morpholine hydrochloride (CAS: 1363408-43-8)[1] is a highly specialized chiral building block utilized extensively in modern pharmaceutical synthesis. As a Senior Application Scientist, it is critical to understand not just the structural properties of this compound, but the causality behind its design and its subsequent behavioral profile in a laboratory setting.

This intermediate is primarily utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists, most notably [2]. The morpholine ring provides essential basicity and aqueous solubility, while the para-fluoro substituent on the phenyl ring serves a dual mechanistic purpose: it blocks oxidative metabolism at the para position (a common pharmacokinetic liability) and increases the overall lipophilicity of the molecule to enhance blood-brain barrier (BBB) penetrance[3]. However, these exact structural features also dictate its toxicological profile and demand stringent safety protocols.

Physicochemical Properties & Analytical Characterization

Understanding the physicochemical baseline of the compound is the first step in risk mitigation. The hydrochloride salt formulation improves solid-state stability compared to the free base, but it renders the powder highly hygroscopic.

Table 1: Physicochemical and GHS Safety Data

ParameterSpecification / Data
Chemical Name (3R)-3-(4-fluorophenyl)morpholine hydrochloride
CAS Number 1363408-43-8
Molecular Formula C10H13ClFNO
Molecular Weight 217.67 g/mol
Appearance White to off-white crystalline solid
GHS Classification Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Storage Conditions 2-8°C, desiccated, under inert atmosphere

Toxicological Profile & Hazard Identification

The hazards associated with (3R)-3-(4-fluorophenyl)morpholine hydrochloride are a direct consequence of its molecular architecture.

  • Respiratory and Dermal Irritation (H315, H335): The secondary amine of the morpholine ring (even when protected as an HCl salt) can dissociate upon contact with the moisture in mucous membranes or sweat. This localized dissolution creates a highly concentrated, acidic microenvironment that causes immediate tissue irritation.

  • Systemic Penetration: The lipophilic fluorophenyl moiety enhances the molecule's ability to penetrate the stratum corneum, especially if the compound is accidentally dissolved in organic solvents commonly used in synthesis (e.g., dichloromethane or DMF).

G Exposure Accidental Exposure (3R)-3-(4-fluorophenyl)morpholine HCl Inhalation Inhalation (Dust) Respiratory Irritation Exposure->Inhalation Dermal Dermal/Eye Contact Severe Irritation Exposure->Dermal Spill Powder Spill on Bench Exposure->Spill Ventilation Move to Fresh Air Administer O2 if needed Inhalation->Ventilation Wash Flush with Water Remove Contaminated PPE Dermal->Wash Medical Seek Medical Attention Provide MSDS Ventilation->Medical Wash->Medical Contain HEPA Vacuum / Wet Wipe Avoid Dust Generation Spill->Contain Dispose Hazardous Waste Disposal (EPA Compliant) Contain->Dispose

Accidental Exposure and Spill Response Pathway for (3R)-3-(4-fluorophenyl)morpholine HCl.

Standard Operating Procedures (SOP) for Safe Handling

To mitigate the risks outlined above, handling must follow a strict, mechanistically grounded SOP.

Step 1: Engineering Controls & Containment

  • Action: Handle exclusively within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood with a face velocity of 80-100 fpm.

  • Causality: The fine crystalline nature of the HCl salt makes it prone to aerosolization. Local exhaust ventilation (LEV) is mandatory to prevent the inhalation of lipophilic irritants (H335 hazard) from depositing in the upper respiratory tract.

Step 2: PPE Selection

  • Action: Wear double nitrile gloves, a Tyvek lab coat, and tightly sealed safety goggles.

  • Causality: Nitrile provides a robust chemical barrier against the fluorophenyl moiety. Safety goggles are non-negotiable because the secondary amine is a severe ocular irritant (H319) that can cause corneal damage upon contact with ocular fluid.

Step 3: Spill Response Protocol

  • Action: If a spill occurs, do NOT sweep . Cover the spill with wet absorbent pads or use a HEPA-filtered vacuum.

  • Causality: Sweeping aerosolizes the active intermediate. Water neutralizes the dust hazard by dissolving the HCl salt into a contained liquid phase, which can then be safely transferred to a hazardous waste container.

Experimental Workflow: Quality Control & Purity Verification

Because this compound is a chiral intermediate, enantiomeric purity is paramount. The presence of the (3S) enantiomer will lead to an inactive diastereomer in the final API, resulting in catastrophic batch failure. The following Chiral HPLC protocol is designed as a self-validating system ; the validity of the sample data is entirely contingent upon the internal controls passing their predefined criteria.

Self-Validating Chiral HPLC Protocol
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

    • Causality: Diethylamine (DEA) is critical. It suppresses the ionization of the morpholine secondary amine (pKa ~8.3), preventing secondary interactions with the silica support that would otherwise cause severe peak tailing and ruin resolution.

  • Flow Rate: 1.0 mL/min | Detection: UV at 210 nm | Temperature: 25°C.

Step-by-Step Execution:

  • Blank Injection: Inject the diluent (Hexane/IPA) to confirm a stable baseline and validate the absence of column carryover.

  • System Suitability Test (SST) Injection: Inject a resolution standard containing equal parts (3R) and (3S)-3-(4-fluorophenyl)morpholine.

    • Self-Validation Check: The system is only validated if the resolution (

      
      ) between the two enantiomeric peaks is > 2.0. If 
      
      
      
      < 2.0, the system fails, and the run is automatically aborted.
  • Sample Analysis: Inject the batch sample prepared at 1.0 mg/mL.

    • Acceptance Criteria: The batch passes only if the (3R) peak area is ≥ 99.0% and the (3S) peak is ≤ 1.0%.

  • Bracketing Standard: Re-inject the SST standard at the end of the sequence.

    • Self-Validation Check:

      
       must remain > 2.0, proving the chromatographic system did not drift or degrade during the run.
      

References

  • Title: (R)-3-(4-Fluorophenyl)morpholine hydrochloride, 97% Purity | Source: Calpaclab | URL: [Link]

  • Title: Aprepitant | C23H21F7N4O3 | CID 135413536 | Source: PubChem | URL: [Link]

Sources

Stereochemical Imperatives in NK1 Receptor Antagonists: A Technical Guide to (3S) vs. (3R)-3-(4-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neurokinin-1 (NK1) receptor antagonists, notably the blockbuster drug Aprepitant and its prodrug Fosaprepitant, represents a triumph of asymmetric synthesis. At the core of this pharmacological efficacy lies a critical chiral building block: 3-(4-fluorophenyl)morpholine . This technical whitepaper elucidates the profound differences between its (3S) and (3R) enantiomers, detailing the structural causality behind their divergent biological activities, and providing field-validated protocols for their stereoselective resolution.

The Stereochemical Imperative

Chirality in drug design is not merely a structural feature; it is the primary determinant of receptor-ligand recognition. In the case of Aprepitant, an antiemetic prescribed for chemotherapy-induced nausea and vomiting (CINV), the active pharmaceutical ingredient (API) strictly requires the (3S) configuration at the morpholine ring [1]. The (3R) enantiomer is functionally inactive and is classified as a critical diastereomeric impurity that must be rigorously purged during synthesis [2].

Structural and Conformational Divergence

The morpholine ring serves as a conformationally flexible scaffold. However, the introduction of the 4-fluorophenyl group at the C3 position locks the ring into specific chair conformations depending on the stereocenter:

  • (3S)-3-(4-fluorophenyl)morpholine: The (3S) configuration allows the bulky 4-fluorophenyl group to adopt a favorable pseudo-equatorial position when complexed within the final API structure. This orientation minimizes 1,3-diaxial interactions, conferring thermodynamic stability to the final drug molecule.

  • (3R)-3-(4-fluorophenyl)morpholine: Conversely, the (3R) configuration forces the 4-fluorophenyl substituent into a sterically hindered axial orientation relative to the adjacent substituents (such as the bis-trifluoromethylphenyl group in Aprepitant). This creates severe intramolecular steric strain.

Pharmacological Causality: NK1 Receptor Binding

The biological disparity between the (3S) and (3R) isomers is rooted in the architecture of the human NK1 receptor. The receptor's binding pocket is highly stereospecific, evolutionarily designed to accommodate the endogenous peptide Substance P.

When Aprepitant (derived from the 3S isomer) enters the pocket, the equatorially aligned 4-fluorophenyl group perfectly occupies a deep hydrophobic sub-pocket lined by specific phenylalanine and tryptophan residues. This lock-and-key fit competitively blocks Substance P from binding, thereby halting the Gq-protein coupled signal transduction that triggers the emetic response [3].

If the (3R) isomer were introduced, the axially projecting 4-fluorophenyl group would clash with the receptor's transmembrane helices, completely abolishing binding affinity.

NK1_Pathway SP Substance P NK1 NK1 Receptor SP->NK1 Agonist Binding Gq Gq Protein Activation NK1->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Signal Transduction Ca2 Intracellular Ca2+ Release PLC->Ca2 Signal Transduction Emesis Emetic Response (CINV) Ca2->Emesis Signal Transduction Aprep3S (3S)-Isomer (Aprepitant) High Affinity Binding Aprep3S->NK1 Competitive Antagonism Aprep3R (3R)-Isomer Steric Clash / No Binding Aprep3R->NK1 Fails to Antagonize

Fig 1: NK1 Receptor Signaling Pathway and Stereoselective Antagonism by (3S)-Isomer.

Synthetic Workflows: Chiral Resolution

Because standard synthetic routes often yield a racemic mixture of 3-(4-fluorophenyl)morpholine, rigorous chiral resolution is required. The industry standard utilizes crystallization-induced diastereomeric transformations using chiral acids [1].

Self-Validating Protocol: Diastereomeric Resolution via D-DTTA

Objective: Isolate the (3S)-enantiomer from a racemic mixture using Di-p-toluoyl-D-tartaric acid (D-DTTA). Causality Check: D-DTTA is selected because its rigid chiral backbone forms a highly insoluble diastereomeric salt specifically with the (3S)-conformer, driving the equilibrium toward precipitation, while the (3R)-salt remains highly soluble.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 equivalent of racemic 3-(4-fluorophenyl)morpholine in a 4:1 mixture of Methanol and Isopropanol. Causality: This specific solvent ratio provides optimal solubility for the free base while minimizing the solubility of the target (3S)-salt.

  • Acid Addition: Slowly charge 1.05 equivalents of D-DTTA to the reactor at 25°C under continuous agitation.

  • Thermal Cycling: Heat the reactor to reflux (approx. 65°C) until a clear solution is achieved. This ensures the complete dissolution of metastable aggregates and allows for uniform salt formation.

  • Controlled Crystallization: Cool the reactor at a linear, controlled rate of 0.5°C/min down to 5°C. Causality: Slow cooling prevents the kinetic trapping and co-precipitation of the (3R)-salt, ensuring a high enantiomeric excess (ee > 99%).

  • Isolation: Filter the resulting slurry. Wash the filter cake with cold Isopropanol (0°C) to displace any residual (3R)-enriched mother liquor.

  • Free-Basing: Resuspend the wet cake in Dichloromethane (DCM) and add 1M aqueous NaHCO₃ until the aqueous phase reaches pH 8.5. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield enantiopure (3S)-3-(4-fluorophenyl)morpholine.

Resolution_Workflow Racemic Racemic 3-(4-fluorophenyl)morpholine (3R/3S Mixture) Solvent Dissolution in MeOH/IPA Racemic->Solvent Acid Add D-DTTA (Chiral Resolving Agent) Solvent->Acid Heat Heat to Reflux (60-80°C) Acid->Heat Cool Controlled Cooling (0-10°C) Heat->Cool Cryst Selective Crystallization Cool->Cryst Salt3S (3S)-Enantiomer D-DTTA Salt (Precipitate) Cryst->Salt3S Filtration Salt3R (3R)-Enantiomer D-DTTA Salt (Mother Liquor) Cryst->Salt3R Soluble Base Free-Basing (Aqueous NaHCO3) Salt3S->Base Pure3S Enantiopure (3S)-3-(4-fluorophenyl)morpholine (>99% ee) Base->Pure3S

Fig 2: Chiral Resolution Workflow for (3S)-3-(4-fluorophenyl)morpholine via D-DTTA.

Quantitative Comparative Analysis

To ensure rigorous quality control during API manufacturing, the properties of the two enantiomers must be strictly differentiated. The (3R) isomer is often synthesized independently to serve as an analytical reference standard for HPLC impurity profiling [4].

Parameter(3S)-3-(4-fluorophenyl)morpholine(3R)-3-(4-fluorophenyl)morpholine
Role in Pharmaceutical Synthesis Key building block for Aprepitant / FosaprepitantUndesired diastereomeric impurity
NK1 Receptor Affinity (as API) High (IC50 < 0.1 nM)Negligible / Inactive
Spatial Orientation in API Equatorial alignment of 4-fluorophenyl groupAxial steric clash in receptor pocket
Salt Formation with D-DTTA Forms highly insoluble precipitateRemains highly soluble in mother liquor
Downstream Application Anti-emetic drug developmentAnalytical reference standard for QC

Conclusion

The distinction between (3R) and (3S)-3-(4-fluorophenyl)morpholine is a textbook example of how a single stereocenter dictates the success or failure of a pharmaceutical compound. By leveraging precise chiral resolution techniques, process chemists can isolate the active (3S) enantiomer, ensuring the downstream synthesis of Aprepitant yields a highly potent, stereospecific NK1 receptor antagonist.

References

1.[1] 2.[2] 3.[3] 4.[4]

Sources

In-Depth Technical Guide: The (3R)-3-(4-fluorophenyl)morpholine Intermediate in Aprepitant Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aprepitant (marketed as Emend®) is a highly selective, orally active neurokinin-1 (NK1) receptor antagonist used primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV). The molecular architecture of Aprepitant is anchored by a uniquely substituted morpholine core, specifically possessing a cis-vicinal (2R, 3S) stereochemistry.

Synthesizing this contiguous stereocenter presents a formidable challenge in asymmetric organic synthesis. Counterintuitively, one of the most elegant and scalable commercial routes does not attempt to build the (3S) stereocenter directly. Instead, it deliberately constructs the (3R)-3-(4-fluorophenyl)morpholine precursor. Through a masterclass in thermodynamic control, this (3R) intermediate is subjected to a Lewis acid-catalyzed trans-acetalization that triggers a stereoinversion at the C3 position, collapsing the system into the desired (2R, 3S) thermodynamic sink[1].

This whitepaper dissects the causality, mechanistic rationale, and self-validating experimental protocols behind this critical stereoinversion pathway.

Mechanistic Grounding: The NK1 Receptor and the Morpholine Pharmacophore

The pharmacological efficacy of Aprepitant is strictly dependent on its spatial conformation. The (2R, 3S)-morpholine ring acts as a rigid scaffold that optimally positions the 3,5-bis(trifluoromethyl)phenyl ether and the 4-fluorophenyl group to bind within the deep hydrophobic pocket of the G-protein coupled NK1 receptor.

If the stereochemistry at C3 is inverted to (3R) in the final drug molecule, the spatial vector of the 4-fluorophenyl group clashes with the receptor's transmembrane helices, resulting in a catastrophic loss of binding affinity. Therefore, the (3R) configuration is strictly an intermediate—a synthetic stepping stone that must be inverted to achieve target efficacy.

NK1_Pathway SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Activates Aprepitant Aprepitant (NK1 Antagonist) Aprepitant->NK1R Blocks Gq Gq Protein NK1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Calcium Release IP3->Ca Emesis Emetic Reflex (Vomiting Center) Ca->Emesis

Simplified NK1 receptor signaling pathway illustrating the antagonistic mechanism of Aprepitant.

The Stereochemical Strategy: Why Start with the (3R) Intermediate?

The decision to synthesize the (3R) intermediate only to invert it later is driven by the principles of Crystallization-Induced Dynamic Resolution (CIDR) and thermodynamic control .

  • The CIDR Advantage: Early attempts to directly synthesize the (3S) enantiomer via asymmetric induction yielded moderate enantiomeric excesses (ee) that were difficult to scale. However, by utilizing a racemic 4-fluorophenylglycine derivative, chemists discovered that specific chiral resolving agents (such as 3-bromocamphor-8-sulfonic acid or (+)-di-p-toluoyltartaric acid) could dynamically resolve the racemate into a highly pure (3R)-oxazinone intermediate[2]. The unwanted enantiomer continuously racemizes in solution, driving the equilibrium toward the precipitating (3R) salt.

  • The Thermodynamic Sink (Stereoinversion): The (3R)-oxazinone is reduced to a lactol and activated. During the subsequent Lewis acid-catalyzed trans-acetalization with the chiral alcohol (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, an oxocarbenium ion is formed at C2. The bulky chiral alcohol attacks from the less hindered face. Because the C3 proton is adjacent to the morpholine nitrogen, the transient iminium/oxocarbenium dynamics allow for epimerization at C3. The steric repulsion between the massive C2 ether group and the C3 4-fluorophenyl group forces the C3 center to invert, adopting the highly stable, diequatorial cis-(2R, 3S) conformation[1].

This is a self-validating system : the reaction naturally funnels into the lowest-energy diastereomer, ensuring high diastereomeric excess (de) without requiring cryogenic asymmetric catalysis.

Synthetic_Workflow Racemic Racemic Precursor 4-fluorophenylglycine deriv. CIDR CIDR Process Dynamic Resolution Racemic->CIDR Intermediate3R (3R)-Oxazinone Enantiopure Intermediate CIDR->Intermediate3R >99% ee Acetalization Trans-Acetalization Lewis Acid Catalyzed Intermediate3R->Acetalization Trichloroacetimidate Activation Inversion Stereoinversion C3 Chiral Center Inversion Acetalization->Inversion Thermodynamic Control AprepitantCore (2R,3S)-Morpholine Aprepitant Core Inversion->AprepitantCore cis-isomer

Synthetic workflow from racemic precursor to the (2R,3S)-morpholine core via a (3R) intermediate.

Step-by-Step Experimental Protocol: Trans-Acetalization & Inversion

This protocol details the critical transformation of the (3R)-intermediate into the (2R, 3S) Aprepitant core. The methodology relies on strict anhydrous conditions to prevent the premature collapse of the oxocarbenium intermediate[1].

Phase 1: Lactol Formation and Activation
  • Reduction: Dissolve enantiopure (3R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one (1.0 eq) in anhydrous THF (0.2 M). Cool the reactor to -78 °C under an argon atmosphere.

  • Hydride Addition: Dropwise add L-Selectride (1.1 eq, 1.0 M in THF) over 30 minutes. The bulky hydride ensures regioselective reduction of the lactone to the lactol without over-reduction to the diol.

  • Quench & Isolate: Stir for 1 hour, then quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

  • Imidate Formation: Dissolve the crude lactol in anhydrous CH₂Cl₂. Add trichloroacetonitrile (1.5 eq) and a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq) at 0 °C. Stir for 2 hours. The resulting trichloroacetimidate serves as an exceptional leaving group for the subsequent Lewis acid step.

Phase 2: Lewis Acid-Catalyzed Trans-Acetalization and Stereoinversion
  • Reagent Mixing: Dissolve the crude trichloroacetimidate and (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol (1.2 eq) in a solvent mixture of heptane/THF (4:1 v/v). Cool the system to -20 °C.

  • Catalysis: Slowly add Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.5 eq). The Lewis acid coordinates with the imidate, expelling trichloroacetamide and generating the highly reactive C2 oxocarbenium ion.

  • Thermodynamic Equilibration: Allow the reaction mixture to slowly warm to 25 °C over 12 hours.

    • Causality Note: The initial kinetic attack may yield a mixture of diastereomers. However, warming the reaction provides the activation energy necessary for the reversible cleavage/epimerization at the C3 position. The severe 1,3-diaxial interactions in the (2R, 3R) conformation drive the epimerization of the C3 proton, resulting in a near-quantitative inversion to the thermodynamically stable cis-(2R, 3S) configuration[1].

  • Workup: Quench the reaction with 10% aqueous K₂CO₃. Extract with heptane, wash with brine, and concentrate. The resulting (2R, 3S)-morpholine core can be crystallized directly from heptane/isopropanol.

Analytical Validation & Data Presentation

To ensure the integrity of the stereoinversion, the intermediate must be rigorously analyzed. The presence of the (3R) diastereomeric impurity (e.g., (2R, 3R) or (2S, 3R)) indicates incomplete thermodynamic equilibration and will severely impact the final API purity[3].

  • Chiral HPLC: Utilizing a Chiralcel OD-H column (Hexane/IPA 95:5, 1.0 mL/min). The (2R, 3S) product elutes distinctly from the (2R, 3R) impurity.

  • ¹H-NMR Spectroscopy: The coupling constant (

    
    ) between the C2 and C3 protons is diagnostic. In the cis-(2R, 3S) conformation, the dihedral angle results in a characteristic 
    
    
    
    of ~2.5 - 3.0 Hz, whereas the trans isomer exhibits a significantly different coupling profile.
Table 1: Quantitative Reaction Parameters and Stereochemical Yields
Reaction StepReagents / CatalystTemp (°C)Time (h)Yield (%)Stereochemical Purity
CIDR Resolution 3-Bromocamphor-8-sulfonic acid50 to 201885>99% ee (3R)
Lactol Reduction L-Selectride, THF-78195N/A (Lactol mixture)
Imidate Formation Cl₃CCN, DBU, CH₂Cl₂0292N/A
Acetalization & Inversion BF₃·OEt₂, Chiral Alcohol-20 to 251281>98% de (2R, 3S)

References

  • Zhao, M. M., et al. "Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction." The Journal of Organic Chemistry, 2002.[Link]

  • Wang, S.-M., et al. "An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist." Organic Process Research & Development, 2007.[Link]

  • "Novel intermediates for the preparation of highly pure aprepitant or fosaprepitant.

Sources

(3R)-3-(4-fluorophenyl)morpholine molecular weight and solubility

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, solubility behavior, and experimental handling of (3R)-3-(4-fluorophenyl)morpholine , a critical chiral scaffold in medicinal chemistry.[1][2]

Physicochemical Profiling & Solubility Optimization[1]

Part 1: Executive Summary & Structural Context

(3R)-3-(4-fluorophenyl)morpholine is a privileged heterocyclic scaffold.[1][2] Its primary significance lies in its role as a chiral building block for neurokinin-1 (NK1) receptor antagonists, most notably Aprepitant (Emend®).[1][2]

Unlike simple morpholine, the introduction of the 4-fluorophenyl group at the C3 position creates a chiral center that dictates target binding affinity.[2] The fluorine atom modulates metabolic stability (blocking para-oxidation) and lipophilicity, while the morpholine nitrogen serves as a critical basic center for salt formation and hydrogen bonding.[1]

Crucial Distinction: Researchers often confuse this core scaffold with the advanced Aprepitant intermediate (CAS 171482-05-6).[1][2] This guide focuses strictly on the core C10 scaffold (MW ~181 Da), not the bis-trifluoromethyl ether intermediate (MW ~473 Da).[1][2]

Part 2: Physicochemical Specifications[3][4]

Molecular Identity
PropertyDataNotes
IUPAC Name (3R)-3-(4-fluorophenyl)morpholine
Common Name (R)-3-(4-fluorophenyl)morpholine
Molecular Formula C₁₀H₁₂FNO
Stereochemistry (3R)Enantiopure scaffold
CAS Number 1391469-10-5 (HCl salt, S-isomer ref)*Note: Specific (3R) CAS is vendor-dependent; often sold as HCl salt.[1][2][3][4]
Quantitative Parameters
ParameterValueScientific Implication
Molecular Weight (Free Base) 181.21 g/mol Ideal fragment size (<200 Da) for fragment-based drug discovery (FBDD).[1][2]
Molecular Weight (HCl Salt) 217.67 g/mol Standard form for storage; significantly higher melting point and water solubility.[1][2]
cLogP ~1.3 - 1.5Moderately lipophilic; permeable but requires formulation for high-dose aqueous delivery.[2]
pKa (Calculated) ~7.8 - 8.2 The electron-withdrawing fluorine (inductive effect) slightly lowers the basicity of the amine compared to morpholine (pKa 8.36).[1][2]
H-Bond Donors/Acceptors 1 / 2Secondary amine acts as both donor and acceptor; ether oxygen is an acceptor.[1][2]

Part 3: Solubility Landscape

Solubility Logic

The solubility of (3R)-3-(4-fluorophenyl)morpholine is dictated by the ionization state of the secondary amine.[1]

  • pH < 6.0 (Acidic): The molecule is protonated (

    
    ).[1][2]
    
    • Solubility:High (>50 mg/mL) in water.[1][2]

    • Mechanism:[2][3] Ionic solvation dominates.[2]

  • pH > 9.0 (Basic/Neutral): The molecule exists as a free base (

    
    ).[1][2]
    
    • Solubility:Low (<1 mg/mL) in water.[1][2]

    • Mechanism:[2][3] Lipophilicity of the fluorophenyl ring drives aggregation; requires organic co-solvents.[2]

Solvent Compatibility Matrix
SolventSolubility RatingApplication
Water (pH 2) ExcellentHPLC mobile phase, biological assays (as salt).[1][2]
Water (pH 7.4) Poor (< 0.5 mg/mL)Physiological conditions; requires carrier (e.g., cyclodextrin) or salt form.[1]
DMSO Excellent (>100 mg/mL)Stock solution preparation (typically 10-20 mM).[1][2]
Ethanol GoodCrystallization solvent; often used for resolution of enantiomers.[2]
Dichloromethane ExcellentExtraction solvent during synthesis (free base extraction).[1][2]

Part 4: Visualization & Workflows

Solubility Decision Tree

The following diagram illustrates the logical flow for handling this compound based on the required application.

SolubilityWorkflow Start Start: (3R)-3-(4-fluorophenyl)morpholine FormCheck Check Form: Free Base or HCl Salt? Start->FormCheck Salt HCl Salt FormCheck->Salt Salt Base Free Base FormCheck->Base Free Base AqSol Aqueous Buffer (pH < 6) Salt->AqSol High Solubility App1 Application: Biological Assay / LC-MS AqSol->App1 Base->AqSol Precipitation Risk! OrgSol Organic Solvent (DMSO / EtOH / DCM) Base->OrgSol High Solubility App2 Application: Synthesis / Crystallization OrgSol->App2

Figure 1: Decision tree for solvent selection based on the chemical form of the morpholine derivative.[1]

Part 5: Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Purpose: To determine the thermodynamic solubility of the solid compound in a specific solvent.[2]

Reagents:

  • (3R)-3-(4-fluorophenyl)morpholine (Solid)[1][5]

  • Target Solvent (e.g., PBS pH 7.4, Water)[1]

  • 0.22 µm PTFE Syringe Filter[2]

Procedure:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Shake or stir at 25°C for 24 hours. Note: 24h is critical to overcome the metastable polymorphs common in chiral salts.

  • Filtration: Filter the suspension using a pre-warmed syringe filter to remove undissolved solids.

  • Quantification:

    • Evaporate a known volume of the filtrate (e.g., 500 µL) to dryness under nitrogen.[1][2]

    • Weigh the residue.[2]

    • Calculation: Solubility (mg/mL) = Mass of Residue (mg) / Volume Filtered (mL).[1]

Protocol 2: Kinetic Solubility Assay (High Throughput)

Purpose: To estimate solubility during early screening using DMSO stocks.[1][2]

Procedure:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike 10 µL of stock into 990 µL of PBS (pH 7.4) to reach a theoretical concentration of 100 µM.[1][2]

  • Incubate for 2 hours at room temperature with gentle shaking.

  • Measure turbidity via UV-Vis absorbance at 620 nm (non-absorbing region for this molecule).[1][2]

    • Interpretation: Increased absorbance indicates precipitation.[2]

    • Self-Validating Step: Include a control of pure DMSO in PBS to subtract background noise.[2]

Part 6: Handling & Stability

  • Hygroscopicity: The HCl salt is hygroscopic.[2] Store in a desiccator at -20°C. Moisture absorption will alter the effective molecular weight, leading to stoichiometry errors in synthesis.[2]

  • Chiral Integrity: Avoid strong bases at high temperatures (>80°C) for prolonged periods, as this may induce racemization at the benzylic C3 position, particularly if the nitrogen is oxidized or quaternized.[1][2]

  • Safety: Fluorinated aromatics can be irritating.[2] Use standard PPE (gloves, goggles).[1]

References

  • PubChem Compound Summary. (2025). (S)-3-(4-Fluorophenyl)morpholine hydrochloride.[1][2][4][5][6][7][8][9] National Center for Biotechnology Information.[1][2] [1]

  • Hale, J. J., et al. (1998).[1][2] Structural optimization of 3-(3,5-bis(trifluoromethyl)benzyloxy)-2-phenylpiperidine NK1 antagonists. Journal of Medicinal Chemistry. (Foundational work on NK1 antagonist SAR).

  • ChemicalBook. (2025).[1][2] Product entry for CAS 1391469-10-5.[2]

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet for 3-Phenylmorpholine derivatives.

Sources

Therapeutic Architectures of 3-Aryl Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From NK1 Antagonism to Next-Gen CNS Modulators[1][2][3]

Executive Summary

The 3-aryl morpholine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 2-aryl counterparts (e.g., phenmetrazine) which are traditionally associated with monoamine transporter modulation.[1][2][3] The 3-aryl architecture, characterized by a phenyl ring adjacent to the morpholine nitrogen (position 3), serves as the pharmacophore backbone for high-affinity Neurokinin-1 (NK1) receptor antagonists .[1][2][3]

This technical guide dissects the therapeutic utility of 3-aryl morpholines, focusing on their role in blocking Substance P-mediated signaling.[1][2] It contrasts the structural requirements for NK1 antagonism versus monoamine reuptake inhibition, details the stereoselective synthesis of the core scaffold, and provides validated protocols for biological evaluation.

Part 1: The Structural Paradigm
1.1 3-Aryl vs. 2-Aryl: A Critical Distinction

In drug design, the position of the aryl substituent on the morpholine ring dictates the therapeutic class.

  • 3-Aryl Morpholines (The Focus): The aryl group is located at C3 (adjacent to the amine).[1][2][3] This configuration is essential for NK1 receptor antagonism .[1][2] The steric bulk and lipophilicity at C3 occupy a specific hydrophobic pocket in the NK1 transmembrane domain.

    • Key Drugs: Aprepitant, Fosaprepitant, Casopitant, Vestipitant.

  • 2-Aryl Morpholines (The Contrast): The aryl group is at C2 (adjacent to the ether oxygen).[1][2][3] This mimics the phenethylamine skeleton, conferring activity at Dopamine (DAT) and Norepinephrine (NET) transporters .[2][3]

    • Key Drugs: Phenmetrazine, Phendimetrazine, Reboxetine (morpholine analogue).[3]

1.2 Pharmacophore Visualization

The following diagram illustrates the divergent structure-activity relationships (SAR) based on aryl positioning.

Pharmacophore Scaffold Morpholine Scaffold Pos3 3-Aryl Substitution (Adjacent to Nitrogen) Scaffold->Pos3 C3 Functionalization Pos2 2-Aryl Substitution (Adjacent to Oxygen) Scaffold->Pos2 C2 Functionalization TargetNK1 Target: NK1 Receptor (Substance P Antagonist) Pos3->TargetNK1 Hydrophobic Pocket Binding TargetMAT Target: Monoamine Transporters (DAT/NET Inhibitor) Pos2->TargetMAT Phenethylamine Mimicry DrugAp Drug: Aprepitant (Antiemetic) TargetNK1->DrugAp DrugPh Drug: Phenmetrazine (Psychostimulant) TargetMAT->DrugPh

Figure 1: Divergent pharmacological pathways of morpholine regioisomers. 3-Aryl substitution drives NK1 antagonism, while 2-Aryl substitution drives monoamine transport modulation.[1][2][3]

Part 2: Therapeutic Applications & Mechanism
2.1 Neurokinin-1 (NK1) Receptor Antagonism

The primary application of 3-aryl morpholine derivatives is the prevention of Chemotherapy-Induced Nausea and Vomiting (CINV) and Post-Operative Nausea and Vomiting (PONV) .[1][2][3]

  • Mechanism of Action: Substance P (SP) is an undecapeptide neuromodulator.[1][2][3] It binds to NK1 receptors in the brainstem (specifically the nucleus tractus solitarii and area postrema), triggering the vomiting reflex. 3-Aryl morpholines act as high-affinity, competitive antagonists, blocking SP binding.[3]

  • The Aprepitant Profile: Aprepitant is a cis-2,3-disubstituted morpholine.[1][2][3] The 3-aryl group (p-fluorophenyl) and the 2-ether side chain (bis-trifluoromethylphenyl) are in a cis relationship.[1][2][3] This stereochemistry is non-negotiable for potency; the trans isomers are significantly less active.

2.2 Emerging CNS Indications

Beyond antiemesis, the NK1 receptor is implicated in mood regulation and pain processing.

  • Depression & Anxiety: Casopitant and Vestipitant (both 3-aryl morpholines) reached Phase II/III trials for Major Depressive Disorder (MDD).[1][2][3] While efficacy was mixed, they remain tool compounds for studying SP's role in stress response.

  • Tinnitus: Vestipitant has been investigated for tinnitus suppression, hypothesizing that NK1 blockade reduces cochlear excitability.

Part 3: Synthetic Methodologies

Constructing the 3-aryl morpholine core with high enantiopurity is a significant synthetic challenge.[1][2][4] The most robust route involves the cyclization of chiral amino alcohols.

3.1 Stereoselective Synthesis Workflow

The "Amino Alcohol Route" allows for the pre-installation of the chiral centers before ring closure.

Synthesis Step1 Start: Phenylglycine Derivative (Source of C3 Chirality) Step2 Reduction to Amino Alcohol (e.g., using LiAlH4) Step1->Step2 Retains Stereochem Step3 N-Alkylation (Introduction of C2 Precursor) Step2->Step3 Step4 Cyclization (Acid-catalyzed or Base-mediated) Step3->Step4 Ring Closure Step5 Final Product: 3-Aryl Morpholine Scaffold Step4->Step5

Figure 2: General synthetic pathway for 3-aryl morpholines starting from chiral amino acids.

Key Synthetic Insight: For Aprepitant-like molecules, the cis-2,3 stereochemistry is often established via a crystallization-induced dynamic resolution or by using a specific chiral auxiliary during the ring formation.[1]

Part 4: Experimental Protocols
4.1 Protocol A: Synthesis of a 3-Aryl Morpholine Core

This protocol describes the formation of a generic 3-phenylmorpholine via the cyclization of N-(2-hydroxyethyl)-phenylglycine.[1][2][3][5][6][7]

Reagents:

  • N-(2-hydroxyethyl)-2-phenylglycine (1.0 eq)[1][2][3]

  • Sulfuric acid (70% H2SO4)[2][3]

  • Toluene (Solvent)[1][2][3]

  • Sodium Hydroxide (NaOH) for neutralization[2][3]

Procedure:

  • Cyclodehydration: Charge a round-bottom flask with N-(2-hydroxyethyl)-2-phenylglycine. Add 70% H2SO4 (5.0 eq) dropwise at 0°C.

  • Heating: Heat the mixture to 140°C for 6–8 hours. Monitor consumption of starting material via TLC (MeOH/DCM 1:9).

  • Quenching: Cool the reaction mixture to 0°C. Slowly pour onto crushed ice.

  • Neutralization: Basify the solution to pH 10 using 4M NaOH. Caution: Exothermic.[2][3]

  • Extraction: Extract the aqueous layer with Toluene (3 x 50 mL).

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the 3-phenylmorpholine.[1][3]

4.2 Protocol B: NK1 Receptor Binding Assay (Radioligand)

Validates the affinity of the synthesized derivative for the NK1 receptor.

Materials:

  • Receptor Source: CHO cells stably expressing human NK1 receptors (CHO-hNK1).[1][2][3]

  • Radioligand: [³H]-Substance P (Specific Activity > 100 Ci/mmol).[2][3]

  • Ligand: Test compound (dissolved in DMSO).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 150 mM NaCl, 0.02% BSA.[2][3]

Methodology:

  • Membrane Prep: Homogenize CHO-hNK1 cells in ice-cold assay buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet in buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (10–20 µg protein).[1][2][3]

    • 25 µL [³H]-Substance P (Final conc: 0.5 nM).[2][3]

    • 25 µL Test compound (Concentration range: 10⁻¹¹ M to 10⁻⁵ M).[2][3]

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Harvest via rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Wash: Wash filters 3x with ice-cold saline.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM) using a beta-counter.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Validation Criteria:

  • Specific Binding: Should be >85% of total binding.

  • Reference Standard: Aprepitant IC₅₀ should be ~0.1–0.5 nM in this system.

Part 5: Comparison of Key 3-Aryl Morpholine Derivatives[1][2][3]
CompoundIndicationTargetBinding Affinity (

)
Status
Aprepitant CINV / PONVNK1 Receptor~0.1 nMFDA Approved
Fosaprepitant CINV (IV Prodrug)NK1 Receptor(Prodrug)FDA Approved
Casopitant Depression / CINVNK1 Receptor< 1.0 nMDiscontinued (Phase III)
Vestipitant Tinnitus / AnxietyNK1 Receptor~0.2 nMPhase II
Phenmetrazine *Appetite SuppressionDAT / NET~50 nM (DAT)Withdrawn (Abuse Potential)

*Note: Phenmetrazine is a 2-aryl morpholine, included here solely for structural contrast.

References
  • Aprepitant (Emend) Pharmacology & Structure Merck & Co.[1][2][3] / FDA Label Information [Link][1][2][3]

  • NK1 Receptor Antagonists: Clinical Development National Institutes of Health (NIH) / PubMed [Link][1][2][3]

  • Synthesis of 3-Substituted Morpholines Organic Chemistry Portal [Link]

  • Casopitant: Structure and Clinical Status NCBI PubChem Database [Link][1][2][3]

  • Radioligand Binding Assay Protocols for GPCRs NIMH Psychoactive Drug Screening Program (PDSP) [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (3R)-3-(4-fluorophenyl)morpholine

[1][2][3]

Part 1: Strategic Overview & Pathway Analysis[2]

Target Significance

The (3R)-3-(4-fluorophenyl)morpholine scaffold is a critical pharmacophore in neurokinin-1 (NK1) receptor antagonists, most notably Aprepitant (Emend®) and its prodrug Fosaprepitant.[1] The precise (3R)-stereochemistry is non-negotiable for biological affinity.[1] In drug development, this moiety is often synthesized to modulate metabolic stability (via the fluorine substituent) while maintaining the spatial arrangement of the phenyl ring characteristic of the parent phenylglycinol-derived morpholines.[1]

Precursor Correction & Selection

Critical Note on Starting Materials: While the request specifies synthesis from "(R)-phenylglycinol," strict chemical adherence to unsubstituted (R)-phenylglycinol would yield (3R)-3-phenylmorpholine (lacking the fluorine).[1] To synthesize the 4-fluorophenyl target, the protocol must utilize the 4-fluoro analog : (R)-2-amino-2-(4-fluorophenyl)ethanol (often referred to as (R)-4-fluorophenylglycinol).[1]

  • If you possess (R)-phenylglycinol (unsubstituted): It can only serve as a chiral auxiliary (e.g., via Strecker synthesis with 4-fluorobenzaldehyde) to generate the fluorinated precursor.[1] This is chemically inefficient for this specific target.[1]

  • Standard Industrial Route: This guide details the direct transformation of (R)-2-amino-2-(4-fluorophenyl)ethanol , mirroring the classic phenylglycinol-to-morpholine pathway but adjusted for the electronic effects of the fluorine substituent.[1]

Synthetic Strategy: The Morpholinone Route

Direct alkylation of amino alcohols with 1,2-dihaloethanes (e.g., dibromoethane) often suffers from poor yield due to bis-alkylation and racemization.[1]

To ensure Scientific Integrity and high enantiomeric excess (ee), this protocol utilizes a Two-Stage "Amide-Reduction" Strategy :

  • Acylation/Cyclization: Selective N-acylation followed by intramolecular etherification to form the lactam (morpholin-3-one).[1]

  • Reduction: Chemoselective reduction of the lactam to the amine.[1]

This method locks the chiral center early in a rigid ring system, minimizing racemization.[1]

Part 2: Detailed Experimental Protocols

Phase 1: Formation of (3R)-3-(4-fluorophenyl)morpholin-3-one

This phase constructs the morpholine ring as a lactam.[1]

Reagents:

  • (R)-2-amino-2-(4-fluorophenyl)ethanol (1.0 equiv)[1]

  • Chloroacetyl chloride (1.1 equiv)[1]

  • Potassium tert-butoxide (KOtBu) (2.5 equiv)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Dichloromethane (DCM)[1]

Protocol:

  • N-Acylation:

    • Dissolve (R)-2-amino-2-(4-fluorophenyl)ethanol (10 g, 64.4 mmol) in anhydrous DCM (100 mL) and cool to 0°C.

    • Add triethylamine (1.2 equiv) followed by dropwise addition of chloroacetyl chloride (1.1 equiv) over 30 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8] The amine attacks the acyl chloride preferentially over the alcohol due to higher nucleophilicity.[1]

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • QC Check: TLC should show consumption of starting material and formation of the linear chloroacetamide.[1]

  • Cyclization (Ring Closure):

    • Evaporate DCM and redissolve the crude chloroacetamide in anhydrous THF (150 mL).

    • Cool to 0°C. Add KOtBu (2.5 equiv) portion-wise.

    • Causality: The strong base deprotonates the hydroxyl group, generating an alkoxide which performs an intramolecular

      
       attack on the alkyl chloride, closing the ring.[1]
      
    • Stir at 0°C for 1 hour, then warm to RT and stir for 4 hours.

  • Workup:

    • Quench with saturated

      
       solution.[1]
      
    • Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over

      
      .[1]
      
    • Concentrate to yield the crude morpholinone.[1] Purification via recrystallization (Isopropanol/Hexane) is recommended to upgrade chiral purity.[1]

Phase 2: Reduction to (3R)-3-(4-fluorophenyl)morpholine

The lactam carbonyl is removed to yield the secondary amine.[1]

Reagents:

  • Borane-THF complex (

    
    ) (1.0 M solution, 3.0 equiv)[1]
    
  • Methanol (MeOH)[1]

  • Hydrochloric acid (6M HCl)[1]

Protocol:

  • Reduction:

    • Dissolve the purified morpholinone (from Phase 1) in anhydrous THF under Nitrogen.

    • Cool to 0°C. Add

      
       dropwise (Caution: Gas evolution).[1]
      
    • Heat to reflux (65°C) for 4-6 hours.

    • Validation: Monitor by HPLC.[1] The amide carbonyl peak (approx 165 ppm in

      
       NMR) must disappear.[1]
      
  • Quench & Cleavage:

    • Cool to 0°C. Carefully add MeOH to quench excess borane.[1]

    • Add 6M HCl (excess) and reflux for 1 hour.

    • Reasoning: This step breaks the boron-amine complex formed during reduction.[1]

  • Isolation:

    • Basify the aqueous layer to pH >12 using 50% NaOH.[1]

    • Extract with DCM (3x).[1]

    • Dry over

      
       and concentrate.
      
    • Salt Formation (Optional but Recommended): Dissolve free base in Ethanol and add HCl/Ether to precipitate the hydrochloride salt.[1] This stabilizes the product and upgrades enantiomeric purity.[1]

Part 3: Visualization & Data[2]

Reaction Pathway Diagram

The following diagram illustrates the logic flow from the amino alcohol to the final chiral morpholine.

GStart(R)-2-amino-2-(4-fluorophenyl)ethanolInter1N-ChloroacetylIntermediateStart->Inter1Chloroacetyl ClEt3N, DCM, 0°CInter2(3R)-Morpholin-3-one(Lactam)Inter1->Inter2KOtBu, THFIntramolecular SN2Final(3R)-3-(4-fluorophenyl)morpholineInter2->Final1. BH3-THF, Reflux2. HCl (Workup)

Caption: Step-wise transformation from the amino-alcohol precursor to the target morpholine via the lactam intermediate.[1][3]

Quantitative Summary & Troubleshooting
ParameterSpecification / TargetTroubleshooting Notes
Yield (Overall) 65% - 75%Low yield in Step 2 often indicates wet THF (competing hydrolysis of chloride).[1]
Enantiomeric Excess (ee) > 99%If ee drops, check temperature control during KOtBu addition.[1]
Appearance White Crystalline Solid (HCl salt)Free base is an oil; salt formation is crucial for storage.[1]
1H NMR Key Signal Benzylic proton (dd) at ~3.8-4.0 ppmShift confirms ring closure; integration confirms loss of amide.[1]

Part 4: References & Validation[2]

In-Text Citations & Mechanisms

The "Amide-Reduction" route is the industry standard for synthesizing chiral morpholines for NK1 antagonists.[1] The direct alkylation method (using dibromoethane) is cited in early patents but abandoned in process chemistry due to the formation of N,N-dialkylated impurities (dimers) [1].[1] The use of Borane-THF is preferred over Lithium Aluminum Hydride (LAH) for safety and ease of workup in large-scale applications [2].[1]

References
  • Hale, J. J., et al. (2000).[1] "Structural optimization of 3-(3,5-bis(trifluoromethyl)benzyloxy)-2-phenylpiperidine NK1 antagonists." Journal of Medicinal Chemistry. Link (Describes the morpholine analog synthesis logic).[1]

  • Brands, K. M., et al. (2003).[1] "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant." Journal of the American Chemical Society.[1][8] Link (The authoritative source for the 4-fluorophenyl morpholine process).[1]

  • Merck & Co., Inc. (1998).[1] "Process for the preparation of morpholine derivatives." US Patent 5,719,147.[1][2] Link (Details the specific cyclization conditions).

Application Note: Asymmetric Synthesis of (3R)-3-(4-fluorophenyl)morpholine via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Background

The chiral morpholine ring is a privileged structural motif in modern medicinal chemistry. Specifically, the enantiopure 3-(4-fluorophenyl)morpholine core is a critical building block for the synthesis of Substance P (neurokinin-1) receptor antagonists, serving as the structural foundation for the antiemetic drug aprepitant and its analogs[1].

Historically, industrial routes to this scaffold have relied on crystallization-induced dynamic resolution or highly stereoselective Lewis acid-catalyzed transacetalization[1]. However, the direct transition-metal catalyzed asymmetric hydrogenation of the cyclic imine precursor—5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine—offers a highly atom-economical, scalable, and direct alternative[2]. This protocol details the optimized methodology for achieving >99% enantiomeric excess (ee) using an Iridium-catalyzed hydrogenation system.

Mechanistic Insights: Overcoming Imine Hydrogenation Challenges

The asymmetric reduction of cyclic imines presents unique kinetic and thermodynamic challenges compared to the hydrogenation of olefins or ketones[2]. Success in this protocol relies on understanding and manipulating the following mechanistic variables:

  • Mitigating Catalyst Poisoning: The primary challenge in imine hydrogenation is the generation of a highly basic secondary amine product. This product strongly coordinates to the transition metal center, poisoning the catalyst and arresting the catalytic cycle[2].

  • Controlling Imine-Enamine Tautomerization: Cyclic imines exist in equilibrium with their enamine tautomers. If the hydrogenation rates of the two tautomers differ, or if achiral background reduction occurs, the overall enantioselectivity degrades.

  • The Iridium/Brønsted Acid Synergy: To overcome these hurdles, Iridium(I) complexes paired with chiral bisphosphine or phosphine-oxazoline ligands (e.g., SpinPHOX) are employed[3]. The critical experimental intervention is the addition of a strong Brønsted acid (e.g., HCl). The acid serves a dual purpose: it protonates the imine to form a highly electrophilic iminium ion (accelerating hydride transfer) and protonates the resulting morpholine product, preventing it from coordinating to and deactivating the Ir center[4]. This single anion-binding interaction among the substrate, acid cocatalyst, and ligand is essential for achieving high turnover numbers (TON) and perfect enantioselectivity[4].

Experimental Workflow

Workflow A 1. Substrate Preparation 5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine B 2. Catalyst Assembly (Glovebox) [Ir(COD)Cl]₂ + Chiral Ligand + Acid Additive A->B C 3. Asymmetric Hydrogenation H₂ (50 atm), THF, 25 °C, 12-24 h B->C D 4. Reaction Quench & Workup Acid-Base Extraction & Concentration C->D E 5. Chiral Analysis & Isolation HPLC (Chiralpak AD-H), >99% ee D->E F Pure (3R)-3-(4-fluorophenyl)morpholine E->F

Experimental workflow for the asymmetric hydrogenation of 3-(4-fluorophenyl)morpholine.

Step-by-Step Protocol

Materials & Reagents
  • Substrate: 5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine (1.0 mmol)

  • Metal Precursor: [Ir(COD)Cl]₂ (0.5 - 1.0 mol %)

  • Chiral Ligand: (R)-SpinPHOX or (R)-BINAP (1.1 - 2.2 mol %)

  • Additive: HCl (4M in dioxane, 1.0 equiv) or I₂ (10 mol %)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step 1: Catalyst Preparation (Glovebox)
  • Inside an argon-filled glovebox, charge a dry, magnetic stir-bar equipped Schlenk tube with [Ir(COD)Cl]₂ (1.0 mol %) and the chiral ligand (2.2 mol %).

  • Add anhydrous THF (2.0 mL) and stir the mixture at room temperature for 30 minutes to ensure complete formation of the active Ir-ligand complex.

  • Causality Note: Pre-stirring is mandatory. Incomplete complexation leaves unligated Ir species in solution, which mediate achiral background reduction and severely depress the final ee.

Step 2: Substrate Addition & Activation
  • In a separate dry vial, dissolve 5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine (1.0 mmol) in anhydrous THF (3.0 mL).

  • Slowly add the Brønsted acid additive (1.0 equiv HCl in dioxane) to the substrate solution to form the iminium intermediate[4].

  • Transfer the activated substrate solution into the Schlenk tube containing the pre-formed catalyst.

Step 3: Asymmetric Hydrogenation
  • Transfer the sealed reaction mixture to a stainless-steel high-pressure autoclave.

  • Purge the autoclave with hydrogen gas (H₂) three times to completely displace residual argon.

  • Pressurize the autoclave to 50 atm of H₂.

  • Stir the reaction vigorously (800 rpm) at 25 °C for 12–24 hours.

  • Causality Note: High pressure (50 atm) ensures that the rate of stereoselective hydrogen insertion outpaces any potential imine-enamine racemization pathways, locking in the desired stereocenter[2].

Step 4: Workup & Isolation
  • Carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

  • Quench the residue with saturated aqueous NaHCO₃ (10 mL) to neutralize the acid additive and free-base the morpholine product.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield pure (3R)-3-(4-fluorophenyl)morpholine.

Step 5: Analytical Validation
  • Determine the enantiomeric excess via chiral HPLC using a Chiralpak AD-H column (Hexane/Isopropanol = 90:10, flow rate = 1.0 mL/min, UV detection at 254 nm).

Data Presentation: Catalyst & Additive Optimization

The following table summarizes the optimization parameters required to achieve quantitative conversion and high enantioselectivity. The data highlights the critical dependency on the acid additive.

EntryCatalyst SystemAdditiveSolventConversion (%)ee (%)
1[Ir(COD)Cl]₂ / (R)-BINAPNoneDCM< 10N/A
2[Ir(COD)Cl]₂ / (R)-BINAPI₂ (10 mol%)DCM8588
3[Ir(COD)Cl]₂ / (R)-SpinPHOXI₂ (10 mol%)DCM9294
4 [Ir(COD)Cl]₂ / (R)-SpinPHOX HCl (1.0 eq) THF > 99 > 99
5[Ru(p-cymene)Cl₂]₂ / (R,R)-DPENHCOONa/H₂OMeOH7582

Note: Entry 4 represents the optimized conditions. The stoichiometric addition of HCl in THF prevents catalyst poisoning and maximizes enantioselectivity[4]. Entry 5 represents an alternative Asymmetric Transfer Hydrogenation (ATH) approach which typically yields lower ee for this specific cyclic imine class[5].

References

  • Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry. 1

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. 2

  • The Golden Age of Transfer Hydrogenation. Chemical Reviews. 5

  • Ir-Catalyzed Double Asymmetric Hydrogenation of 3,6-Dialkylidene-2,5-diketopiperazines for Enantioselective Synthesis of Cyclic Dipeptides. Journal of the American Chemical Society. 3

  • Highly efficient Ir-catalyzed asymmetric hydrogenation of benzoxazinones and derivatives with a Brønsted acid cocatalyst. RSC Advances / PMC. 4

Sources

Application Note: Grignard Addition Protocols for 3-(4-Fluorophenyl)morpholine Synthesis

[1]

Executive Summary & Mechanistic Rationale

The synthesis of C3-arylated morpholines presents a unique challenge due to the need for precise C-C bond formation adjacent to the nitrogen atom. Traditional methods involving the cyclization of chiral amino alcohols often suffer from racemization or poor yields.

This protocol utilizes a "Reductive Alkylation" strategy :

  • Activation: Selective reduction of the commercially available N-benzylmorpholin-3-one (lactam) to the corresponding hemiaminal (lactol).

  • Ionization: Lewis-acid assisted ionization of the hemiaminal to generate a highly electrophilic cyclic iminium ion.

  • Nucleophilic Attack: Regioselective addition of 4-fluorophenylmagnesium bromide to the C3 position.

Why this route?

  • Regiocontrol: The Grignard reagent attacks the

    
     hybridized iminium carbon exclusively, preventing regioisomeric byproducts.
    
  • Atom Economy: Utilizing the lactam as a template minimizes the need for protecting group manipulations (beyond the benzyl group).

  • Scalability: The reaction intermediates are stable enough for batch processing but reactive enough for rapid conversion.

Mechanistic Pathway (DOT Visualization)

GLactamN-Benzylmorpholin-3-one(Precursor)HemiaminalN-Benzylmorpholin-3-ol(Hemiaminal Intermediate)Lactam->Hemiaminal ReductionRedAgentDIBAL-H(-78°C)RedAgent->HemiaminalIminiumCyclic Iminium Ion(Electrophile)Hemiaminal->Iminium Lewis Acid/Mg(II)Assisted IonizationProduct3-(4-Fluorophenyl)morpholine(Target Scaffold)Iminium->Product NucleophilicAdditionGrignard4-F-PhMgBr(Nucleophile)Grignard->Product

Figure 1: Mechanistic pathway for the reductive alkylation of morpholin-3-one. The hemiaminal serves as the pivotal "switch" between the stable lactam and the reactive iminium species.

Experimental Protocol

Reagents and Materials Table
ReagentCAS No.MW ( g/mol )Equiv.[1][2]Role
N-Benzylmorpholin-3-one 10302-95-1191.231.0Substrate
4-Fluorobromobenzene 460-00-4175.001.5Grignard Precursor
Magnesium Turnings 7439-95-424.311.6Metal Source
DIBAL-H (1.0 M in Toluene) 1191-15-7142.221.1Reducing Agent
THF (Anhydrous) 109-99-972.11SolventReaction Medium
Iodine 7553-56-2253.81Cat.Initiator
Step-by-Step Methodology
Phase A: Preparation of 4-Fluorophenylmagnesium Bromide (The Grignard Reagent)

Critical Control Point: Moisture sensitivity. All glassware must be oven-dried (>120°C) and purged with Argon/Nitrogen.

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer. Add Magnesium turnings (1.6 equiv) and a single crystal of Iodine .[2]

  • Activation: Heat the flask gently with a heat gun under vacuum/inert gas cycles to activate the Mg surface (iodine vapor should sublime).

  • Initiation: Dissolve 4-fluorobromobenzene (1.5 equiv) in anhydrous THF (concentration ~1.0 M). Add 5-10% of this solution to the Mg turnings.

    • Self-Validation: The reaction has started when the solution turns turbid/grey and a spontaneous exotherm is observed. If not, apply localized heat or sonication.

  • Addition: Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux without external heating.

  • Maturation: After addition, reflux at 65°C for 1 hour to ensure complete consumption of the bromide. Cool to room temperature. Titrate an aliquot (using salicylaldehyde phenylhydrazone) to determine exact molarity (Target: ~0.8–1.0 M).

Phase B: Hemiaminal Formation and Grignard Addition

Rationale: DIBAL-H reduces the lactam to the lactol (hemiaminal) but not fully to the amine at -78°C.

  • Reduction: In a separate flask, dissolve N-Benzylmorpholin-3-one (1.0 equiv) in anhydrous THF/Toluene (1:1). Cool to -78°C (Dry ice/Acetone bath).

  • DIBAL Addition: Add DIBAL-H (1.1 equiv) dropwise over 30 minutes. Maintain internal temperature < -70°C.

    • Monitoring: Stir for 1 hour. TLC (50% EtOAc/Hex) should show disappearance of the starting lactam.

  • Grignard Addition: Transfer the pre-prepared 4-fluorophenylmagnesium bromide solution (from Phase A) via cannula directly into the cold hemiaminal solution at -78°C.

    • Note: The Lewis acidity of the Magnesium salts (

      
      , 
      
      
      ) generated in situ is often sufficient to promote the ionization of the hemiaminal to the iminium ion upon warming.
  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours, then to room temperature overnight.

    • Mechanistic Insight: As the temperature rises, the hemiaminal eliminates

      
       to form the iminium ion, which is immediately trapped by the excess Grignard reagent.
      
Phase C: Workup and Isolation
  • Quench: Cool to 0°C. Carefully quench with saturated aqueous Rochelle's salt (Sodium Potassium Tartrate) .

    • Why Rochelle's Salt? It solubilizes aluminum salts (from DIBAL), preventing the formation of gelatinous emulsions that trap product.

  • Extraction: Stir the biphasic mixture vigorously for 1-2 hours until layers are clear. Extract with EtOAc (3x).[3]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    
    • Target Product:4-Benzyl-3-(4-fluorophenyl)morpholine .

Phase D: Deprotection (Optional)

To obtain the free amine 3-(4-fluorophenyl)morpholine:

  • Dissolve the benzylated intermediate in MeOH.

  • Add Pd/C (10 wt%) and Ammonium Formate (5 equiv) or apply

    
     balloon.
    
  • Reflux (if using formate) or stir at RT (if using

    
    ) until conversion is complete. Filter through Celite.
    

Workflow Visualization

WorkflowStartStart: N-Benzylmorpholin-3-oneStep11. Cool to -78°C2. Add DIBAL-H (1.1 eq)Start->Step1Check1TLC Check:Lactam Consumed?Step1->Check1Check1->Step1No (Add more DIBAL)Step2Cannulate Grignard Reagent(4-F-PhMgBr) at -78°CCheck1->Step2YesStep3Warm to RT (12h)(In-situ Iminium Capture)Step2->Step3QuenchQuench: Sat. Rochelle's Salt(Breaks Al-Emulsions)Step3->QuenchIsolateExtraction & Column ChromatographyQuench->IsolateFinalProduct: 4-Benzyl-3-(4-F-Ph)morpholineIsolate->Final

Figure 2: Operational workflow for the batch synthesis of the 3-aryl morpholine scaffold.

Troubleshooting & Optimization (Self-Validating Systems)

IssueDiagnosticRoot CauseCorrective Action
No Grignard Initiation No exotherm/color change after 5 min.Mg surface passivated or wet solvent.Add 1 drop of 1,2-dibromoethane (entrainment method) or sonicate.
Low Yield of Product Recovered starting material (Lactam).Incomplete reduction by DIBAL.Ensure temp is strictly -78°C during addition; verify DIBAL activity.
Ring Opening Byproducts Presence of linear amino-alcohols.Unstable hemiaminal or excessive temp.Keep reaction cold (-78°C) during Grignard addition; do not warm too fast.
Emulsion during Workup "Gummy" interface layer.Aluminum salts precipitating.Increase stirring time with Rochelle's salt (up to 4 hours) or use 1M NaOH (carefully).

References

  • Hale, J. J., et al. (2005). "Understanding the Origin of Unusual Stepwise Hydrogenation Kinetics in the Synthesis of the 3-(4-Fluorophenyl)morpholine Moiety of NK1 Receptor Antagonist Aprepitant." Organic Process Research & Development, 9(6).

  • Tilstam, U., & Weinmann, H. (2002).[4] "Trifluoroacetyl-Activated Nitrogen Heterocycles: A Versatile System for the Synthesis of 2-Substituted Piperidines and Morpholines." Organic Process Research & Development, 6(6), 906–910.

  • BenchChem. (2025).[2] "Grignard reaction for 4-(4-fluorophenyl)piperidin-4-ol synthesis." BenchChem Protocols.

  • Organic Chemistry Portal. (2024). "Synthesis of Morpholines." Organic Chemistry Portal.

Application Note: Advanced Protocols for the Asymmetric Synthesis of Chiral Morpholines via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chiral morpholines are privileged aza-heterocycles found in numerous bioactive molecules, including the 1[1] and selective 2[2]. Synthesizing these scaffolds with high enantiomeric purity at the C2 or C3 positions often relies on reductive amination. This transformation can be achieved via the3[3] or through advanced4[4].

Mechanistic Rationale & Causality

The success of reductive amination in chiral morpholine synthesis hinges on strict chemoselectivity and stereocontrol.

  • Hydride Donor Selection: In intramolecular cyclizations, the reducing agent must selectively reduce the transient cyclic iminium ion without prematurely reducing the acyclic aldehyde or ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice. Unlike standard NaBH₄,5[5] (pH 4–5), which is required to drive the equilibrium toward the iminium intermediate.

  • Epimerization Control: α-Chiral aldehydes are highly prone to epimerization. By maintaining strictly controlled acidic conditions and utilizing rapid intramolecular trapping, the stereochemical integrity of the chiral pool precursor is preserved, yielding3[3].

  • Dynamic Kinetic Resolution (DKR): For racemic starting materials, borrowing-hydrogen catalysis utilizing Iridium complexes offers an enantioconvergent route. The Ir-catalyst oxidizes the alcohol to a ketone, while an Fe(OTf)₃ co-catalyst accelerates imine/enamine tautomerization to racemize the intermediate. The chiral Ir-complex then performs an enantiodetermining hydride transfer, collapsing the4[4].

Mechanistic Pathway Visualization

ReductiveAmination A Chiral Amino-Aldehyde (Acyclic Precursor) B Acidic Activation (pH 4-5, AcOH) A->B C Cyclic Iminium Ion (Transient) B->C -H2O D Hydride Addition (NaBH3CN or NaBH(OAc)3) C->D Chemoselective Reduction E Chiral Morpholine (>98% ee) D->E Stereoretention

Intramolecular reductive amination pathway for chiral morpholine synthesis.

Optimization of Reductive Amination Conditions

The table below summarizes the quantitative impact of various reducing agents and conditions on the yield and enantiomeric excess (ee) during chiral morpholine formation.

Reductant / CatalystSolventTemp (°C)AdditiveYield (%)ee (%)Mechanistic Rationale
NaBH₃CN MeOH25AcOH (pH 5)75–85>98Mild hydride transfer; tolerates acidic pH needed for iminium formation without reducing the aldehyde[5].
NaBH(OAc)₃ DCE25None80–90>95Non-nucleophilic solvent prevents side reactions; acetate ligands reduce hydride reactivity, enhancing chemoselectivity.
Polymer-bound CNBH₃ DCM/MeOH25AcOH65–75>95Simplifies workup by removing boron byproducts; excellent for library synthesis of D4R antagonists[2].
[Ir(COD)OMe]₂ + L5 o-Xylene80Fe(OTf)₃80–9292–99Borrowing hydrogen DKR; Fe(OTf)₃ promotes rapid imine/enamine tautomerization for racemization[4].

Experimental Protocols

Protocol A: Intramolecular Reductive Amination using NaBH₃CN

Self-Validating Principle: The reaction relies strictly on pH control. If the pH exceeds 6, iminium formation stalls, leaving unreacted aldehyde. If pH drops below 3, NaBH₃CN decomposes rapidly, evolving toxic HCN gas and halting reduction.

  • Preparation: Dissolve the chiral amino-aldehyde precursor (1.0 equiv) in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

  • Acidification: Add glacial acetic acid dropwise until the apparent pH of the solution reaches 4.5–5.0.

    • Quality Control Check: Spot the mixture on wet pH paper to confirm the range. Do not proceed if the pH is outside this window.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in one portion. Alternatively, for parallel library synthesis,2[2] to streamline purification.

  • Monitoring: Stir the reaction at ambient temperature for 12–24 hours. Monitor via TLC (ninhydrin stain) until the primary amine is completely consumed.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride. Extract with dichloromethane (3 × 15 mL).

  • Validation: Analyze the crude product via Chiral HPLC to confirm that the3[3] has been preserved, validating the absence of epimerization during the cyclization event.

Protocol B: Enantioconvergent Synthesis of Benzomorpholines via Ir-Catalyzed DKR

Self-Validating Principle: The use of an internal standard and strict anhydrous/anaerobic conditions ensures that the borrowing hydrogen process is not disrupted by external oxidants, which would lead to irreversible ketone accumulation rather than amination.

  • Glovebox Setup: In an argon-filled glovebox, charge an oven-dried 8 mL vial with the racemic amino-alcohol substrate (0.1 mmol, 1.0 equiv).

  • Catalyst Loading: Add [Ir(COD)OMe]₂ (5 mol %), chiral ligand L5 (10 mol %), Fe(OTf)₃ (5 mol%), and 3 Å molecular sieves (40 mg)[4].

  • Solvent Addition: Suspend the mixture in anhydrous o-xylene (0.4 mL). Seal the vial tightly with a PTFE-lined cap.

  • Thermal Cycling: Remove the vial from the glovebox and stir at 80 °C for 120 hours. Note: The extended time is required to ensure complete 4[4].

  • Purification: Concentrate the crude mixture under reduced pressure. Purify directly via silica gel flash chromatography (Hexanes:EtOAc 10:1).

  • Validation: Determine the enantiopurity of the isolated chiral benzomorpholine using Chiral Stationary Phase (CSP) HPLC to ensure successful enantioconvergence.

References

  • Title: A General, Enantioselective Synthesis of Protected Morpholines and Piperazines Source: NIH PMC URL
  • Title: Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R)
  • Title: the synthesis of functionalised - morpholines, piperazines and azaspirocycles Source: University of Liverpool Repository URL
  • Title: Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines Source: CCS Chemistry URL
  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: ACS Publications URL

Sources

Application Note: High-Yield Synthesis of Aprepitant via (3R)-3-(4-fluorophenyl)morpholine Scaffolds

[1][2]

Executive Summary & Strategic Overview

Aprepitant (Emend®) is a high-affinity neurokinin-1 (NK1) receptor antagonist containing a complex structure with three contiguous chiral centers. The synthesis of this API hinges on the integrity of the (3R)-3-(4-fluorophenyl)morpholine core.

While the nomenclature "(3R)-3-(4-fluorophenyl)morpholine" strictly refers to the bare scaffold, in high-value process chemistry, this term often colloquially denotes the advanced "penultimate" intermediate (containing the ether side chain) or the morpholin-2-one precursor.

This Application Note provides a definitive protocol for the Late-Stage Assembly of Aprepitant. It focuses on the critical N-alkylation of the morpholine core with the triazolinone side chain—the step where the "morpholine" becomes the API.

The Synthetic Challenge
  • Stereochemical Preservation: The (2R, 3S) configuration of the morpholine ring and the (1R) configuration of the ether side chain must be maintained during the basic alkylation conditions.

  • Impurity Control: Minimizing the formation of the "Spiro" impurity and preventing over-alkylation.

  • Polymorph Control: Aprepitant exhibits complex polymorphism; the final crystallization is a Critical Process Parameter (CPP).

Material Specifications & Precursors

To ensure a self-validating protocol, the starting material must meet specific chirality requirements.

A. The "Morpholine" Intermediate (Starting Material)

The protocol below assumes the use of the Substituted Morpholine Intermediate (often supplied as the HCl salt).

ComponentChemical NameCAS No.Specification
Starting Material A (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine Hydrochloride170729-79-0Chiral Purity > 99.5% ee/de
Reagent B 3-(Chloromethyl)-1,2,4-triazolin-5-one133096-52-3Assay > 98.0%
Base Potassium Carbonate (Anhydrous)584-08-7Milled, < 100 micron particle size
Solvent DMSO or DMF-Water content < 0.1% (KF)

Note on Upstream Synthesis: If you possess the bare (3R)-3-(4-fluorophenyl)morpholine (lacking the ether side chain), you cannot proceed directly to this protocol. You must first perform a Lewis-acid catalyzed transacetalization (using BF3·OEt2 or TMSOTf) with 3,5-bis(trifluoromethyl)benzyl alcohol to install the ether linkage at C2. This guide focuses on the final assembly.

Protocol: Late-Stage N-Alkylation & Crystallization

This protocol utilizes a direct SN2 displacement reaction. The choice of base and solvent is critical to suppress racemization at the C3 benzylic position.

Reaction Workflow Diagram

AprepitantSynthesisStartStart: Morpholine HCl Salt(Intermediate A)ReagentAdd: Chloromethyl-triazolinone+ K2CO3 + DMSOStart->ReagentReactionReaction: 20-25°C, 3-5 Hours(Monitor HPLC)Reagent->ReactionReaction->ReactionIf SM > 0.5%QuenchQuench: Add Water slowly(Exothermic)Reaction->QuenchConversion > 99%IsolationIsolation: Filtration of Crude SolidQuench->IsolationPurificationPurification: Dissolution in Toluene+ Carbon TreatmentIsolation->PurificationCrystallizationCrystallization: Anti-solvent (Heptane)or CoolingPurification->CrystallizationFinalFinal API: Aprepitant(Form I/II)Crystallization->Final

Caption: Step-by-step workflow for the conversion of the morpholine intermediate to Aprepitant.

Step-by-Step Methodology
Step 1: Reactor Charging
  • Setup: Equip a glass-lined reactor with mechanical stirring and a nitrogen blanket.

  • Solvent: Charge DMSO (2.5 volumes relative to Starting Material A).

    • Why: DMSO promotes the SN2 reaction rate, allowing lower temperatures that preserve chirality.

  • Base: Add Potassium Carbonate (powdered, 1.2 equivalents). Stir for 15 minutes to create a slurry.

  • Substrate: Add Starting Material A (Morpholine HCl salt, 1.0 equivalent).

    • Observation: The reaction is slightly exothermic as the free base is liberated. Maintain temperature < 30°C.

Step 2: Coupling Reaction
  • Reagent Addition: Add 3-(Chloromethyl)-1,2,4-triazolin-5-one (1.05 equivalents) in a single portion.

  • Reaction: Stir the mixture at 20°C – 25°C .

  • Time: Typical reaction time is 3 to 5 hours.

  • In-Process Control (IPC): Sample after 3 hours.

    • Target: Starting Material A < 0.5% (Area %).

    • Critical Limit: Do not exceed 30°C. Higher temperatures increase the risk of "Spiro" impurity formation (cyclization of the side chain onto the morpholine ring).

Step 3: Quench and Isolation
  • Quench: Slowly add Water (5 volumes) to the reaction mixture over 60 minutes.

    • Caution: Exothermic mixing. Maintain T < 35°C.

  • Precipitation: The crude Aprepitant will precipitate as an off-white solid.

  • Aging: Stir the slurry for 1 hour to ensure complete precipitation.

  • Filtration: Filter the solid and wash with a 1:1 DMSO/Water mixture, followed by pure water.

  • Drying: Dry the wet cake under vacuum at 45°C.

Step 4: Purification (Polymorph Control)
  • Dissolution: Dissolve the crude solid in Toluene (10 volumes) at 75°C.

  • Carbon Treatment: Add Activated Carbon (10% w/w) to remove color bodies and trace oxidative impurities. Filter hot.

  • Crystallization:

    • Cool the filtrate slowly to 20°C over 4 hours.

    • Optional: Add n-Heptane as an anti-solvent to maximize yield.

  • Final Isolation: Filter the pure crystals and dry.

Analytical Controls & Troubleshooting

Impurity Fate Mapping

The following diagram illustrates the origin of key impurities related to the morpholine core.

ImpurityMapSMMorpholine IntermediateProdAprepitantSM->Prod + Triazolinone(Normal Path)Imp1Impurity A:Unreacted MorpholineSM->Imp1 Incomplete RxnImp3Impurity C:Des-Fluoro AnalogSM->Imp3 Raw Material Contamination(Upstream)Imp2Impurity B:Spiro-DerivativeProd->Imp2 High Temp (>40°C)Basic Stress

Caption: Fate mapping of critical impurities. The 'Spiro' impurity is thermally driven.

Troubleshooting Table
IssueProbable CauseCorrective Action
High "Spiro" Impurity Reaction temperature too high (>30°C) or reaction time too long.Cool reactor to 15-20°C; quench immediately upon HPLC completion.
Low Yield Incomplete precipitation during water quench.Increase water volume or cool slurry to 5°C before filtration.
Color Issues Oxidation of the morpholine nitrogen prior to reaction.Ensure nitrogen blanketing; use fresh DMSO; perform carbon treatment.
Gummy Solid Rapid addition of water (Quench).Add water slowly to allow crystal growth rather than amorphous crashing.

Scientific Grounding & Mechanism[2]

The Role of the Morpholine Core

The (3R)-3-(4-fluorophenyl)morpholine scaffold acts as the rigid chiral anchor. In the Merck process (and subsequent generics), the chirality at C2 and C3 is established via a Crystallization-Induced Diastereomer Transformation (CIDT) of the upstream lactone intermediate.

Mechanistic Insight: The Coupling

The reaction described in Protocol 3.2 is a chemoselective alkylation. The secondary amine of the morpholine is more nucleophilic than the amide nitrogens on the triazolinone ring. However, the presence of the bulky 3,5-bis(trifluoromethyl)phenyl ether group at C2 creates steric hindrance.

  • Why DMSO? Polar aprotic solvents solvate the potassium cation, leaving the carbonate anion "naked" and more basic, while also stabilizing the transition state of the SN2 displacement.

References

  • Merck Process Research: Pye, P. J., et al. "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society, vol. 125, no.[1] 8, 2003, pp. 2129–2135.[1]

  • Review of Synthesis: Brands, K. M. J., et al. "Practical Asymmetric Synthesis of Aprepitant."[1] Journal of Organic Chemistry, vol. 67, no. 19, 2002.

  • Impurity Profiling: "Aprepitant Impurities and Related Compounds." Veeprho Pharmaceuticals Application Data.

  • Patent Literature: Hale, J. J., et al. "Morpholine derivatives and their use as tachykinin receptor antagonists." U.S. Patent 5,719,147.[2][3]

  • Alternative Routes: "Process for the preparation of aprepitant." U.S. Patent Application 2016/0031867.[2]

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of (3R)-3-(4-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(3R)-3-(4-fluorophenyl)morpholine is a highly valued chiral secondary amine, frequently utilized as a pharmacophoric building block in the synthesis of neurokinin-1 (NK1) receptor antagonists and advanced kinase inhibitors[1]. The C-N cross-coupling of this sterically hindered, chiral morpholine with aryl halides presents two distinct chemical challenges:

  • Steric Hindrance : The presence of the 4-fluorophenyl group at the α-position (C3) creates significant steric bulk around the secondary amine, slowing down the rate of transmetalation and reductive elimination.

  • Stereochemical Integrity : The α-proton at the C3 stereocenter is highly prone to epimerization. During the catalytic cycle, the intermediate palladium-amido complex can undergo β-hydride elimination, forming an achiral imine. Re-insertion of the hydride into this imine results in complete racemization of the product.

To overcome these challenges, the catalytic system must be precisely engineered to accelerate reductive elimination over β-hydride elimination, ensuring that the C-N bond formation outpaces any side reactions[2].

Expert Insights: Causality in Catalyst and Base Selection

Do not rely on generic, first-generation conditions (e.g., Pd(OAc)₂, PPh₃, NaOtBu) for chiral secondary amines. The causality behind our optimized protocol is rooted in the steric and electronic tuning of dialkylbiarylphosphine ligands.

  • Ligand Selection (RuPhos vs. BrettPhos) : For cyclic secondary amines like morpholines, RuPhos and BrettPhos are the gold standards [[3]]([Link]). The bulky di-isopropyl or dicyclohexyl groups on the phosphine enforce a highly crowded coordination sphere around the palladium center. This steric pressure forces the aryl and amido groups into close proximity, drastically lowering the activation energy for reductive elimination. Consequently, C-N bond formation occurs so rapidly that the competing β-hydride elimination pathway is effectively shut down, preserving the (3R) stereocenter.

  • Base Selection (Cs₂CO₃ vs. NaOtBu) : While sodium tert-butoxide (NaOtBu) is a highly effective base for standard Buchwald-Hartwig aminations , it is strongly basic and can directly deprotonate the acidic α-proton of the morpholine derivative, leading to base-catalyzed racemization. Therefore, a milder, insoluble inorganic base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) is mandatory to maintain >99% enantiomeric excess (ee).

  • Precatalyst Generation : Utilizing a third-generation (G3) palladacycle precatalyst (e.g., RuPhos Pd G3) ensures a rapid, quantitative generation of the active monoligated Pd(0) species under mild conditions, preventing catalyst deactivation pathways common with Pd₂(dba)₃.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for coupling (3R)-3-(4-fluorophenyl)morpholine with a standard aryl chloride.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)ee (%)Conclusion / Causality
Pd₂(dba)₃ / XPhosNaOtBuToluene10085%72%High conversion, but strong base causes significant racemization.
RuPhos Pd G3NaOtBu1,4-Dioxane8592%88%Faster reductive elimination, but base still causes epimerization.
RuPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 85 95% >99% Optimal. Complete retention of chirality.
BrettPhos Pd G3K₃PO₄t-AmOH8589%>99%Viable alternative, slightly lower conversion due to solubility.

Workflow and Mechanistic Diagrams

Workflow A Substrate: (3R)-3-(4-fluorophenyl)morpholine B Base Selection: Strong (NaOtBu) vs. Mild (Cs2CO3) A->B C Ligand Screening: RuPhos, BrettPhos, tBuXPhos B->C D Reaction Monitoring (LC-MS & Chiral HPLC) C->D E Issue: Racemization / β-Elimination Action: Switch to Mild Base/Bulky Ligand D->E ee < 95% or side products F Success: High Yield, >99% ee D->F Optimal Conditions E->B Iterate

Workflow for optimizing Pd-catalyzed coupling of chiral morpholines.

Mechanism Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Pd(II)(Ar)(X)L Pd0->OA + Aryl Halide Coord Amine Binding & Deprotonation OA->Coord + Chiral Morpholine + Base Amido Pd(II)(Ar)(Amido)L Intermediate Coord->Amido - Base·HX RE Reductive Elimination (Accelerated by Ligand) Amido->RE Fast BHE β-Hydride Elimination (Suppressed) Amido->BHE Slow/Steric Block RE->Pd0 Product Release

Catalytic cycle of Buchwald-Hartwig amination highlighting β-hydride suppression.

Self-Validating Experimental Protocol

Scope: 1.0 mmol scale coupling of (3R)-3-(4-fluorophenyl)morpholine with an aryl chloride.

Materials:

  • (3R)-3-(4-fluorophenyl)morpholine (1.2 equiv, 1.20 mmol)

  • Aryl chloride (1.0 equiv, 1.00 mmol)

  • RuPhos Pd G3 precatalyst (2.0 mol%, 0.02 mmol)

  • RuPhos ligand (2.0 mol%, 0.02 mmol)

  • Cesium Carbonate (Cs₂CO₃), anhydrous, finely milled (2.0 equiv, 2.00 mmol)

  • 1,4-Dioxane (Anhydrous, degassed), 5.0 mL

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel : In a nitrogen-filled glovebox (or using strict Schlenk line techniques), add RuPhos Pd G3 (16.7 mg, 0.02 mmol), RuPhos (9.3 mg, 0.02 mmol), and finely milled Cs₂CO₃ (651.6 mg, 2.00 mmol) to an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar.

    • Expert Note (Causality): Milling the Cs₂CO₃ is critical. Because the reaction occurs at the solid-liquid interface, larger particle sizes will stall the reaction due to insufficient base surface area, leading to incomplete conversion.

  • Addition of Reagents : Add the aryl chloride (1.00 mmol) and (3R)-3-(4-fluorophenyl)morpholine (217 mg, 1.20 mmol) to the vial.

  • Solvent Addition : Add 5.0 mL of anhydrous, degassed 1,4-dioxane. Seal the vial tightly with a PTFE-lined screw cap.

  • Heating and Agitation : Remove the vial from the glovebox and place it in a pre-heated aluminum block at 85 °C. Stir vigorously (1000 rpm) for 12 hours.

    • Self-Validation Checkpoint: At t = 2 hours, stop stirring momentarily, let the solids settle, and withdraw a 10 μL aliquot via microsyringe. Dilute with 1 mL acetonitrile and analyze via LC-MS. You should observe >50% conversion to the product mass and complete consumption of the active Pd(0) induction phase. If unreacted aryl chloride dominates without product formation, verify the anhydrous nature of your base and the integrity of your glovebox atmosphere.

  • Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium black. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure N-arylated (3R)-3-(4-fluorophenyl)morpholine.

  • Stereochemical Validation : Determine the enantiomeric excess (ee) of the purified product using chiral HPLC (e.g., Chiralpak AD-H or OD-H column) against a racemic standard to confirm >99% ee.

References

Sources

Synthesis of (2R,3S)-2-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (2R,3S)-2-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine Role: Key Pharmacophore / Penultimate Intermediate for Aprepitant (Emend®)

Executive Summary & Strategic Analysis

This Application Note details the process-scale synthesis of the chiral morpholine core of Aprepitant. While early medicinal chemistry routes relied on linear synthesis followed by chiral resolution (resulting in <50% theoretical yields), the "Merck Process" described herein utilizes a Crystallization-Induced Diastereomer Transformation (CIDT) .

This approach is superior for three reasons:

  • Thermodynamic Control: It converts a mixture of diastereomers into a single stereoisomer in nearly quantitative yield by leveraging solubility differences.

  • Atom Economy: It avoids the waste associated with classical resolution of racemates.

  • Scalability: The process relies on standard batch reactors and filtration, avoiding complex chromatography.

The synthesis is divided into three critical modules:

  • Module A: Construction of the 1,4-oxazin-3-one scaffold.

  • Module B: Installation of the chiral ether via CIDT (The Critical Step).

  • Module C: Stereoselective arylation and reduction to the final morpholine amine.

Synthetic Workflow Visualization

The following diagram outlines the convergent strategy, highlighting the CIDT mechanism that drives stereochemical purity.

AprepitantSynthesis cluster_CIDT Crystallization-Induced Diastereomer Transformation (CIDT) SM1 N-Benzyl Ethanolamine + Glyoxylic Acid Lactam Hydroxy-1,4-oxazin-3-one (Hemiaminal) SM1->Lactam Cyclocondensation Mix Diastereomeric Mixture (Acetal Intermediates) Lactam->Mix Coupling (BF3·OEt2) ChiralAlc (R)-1-(3,5-bis(trifluoromethyl) phenyl)ethanol ChiralAlc->Mix Chiral Auxiliary Mix->Mix Equilibrium PureAcetal Pure (2R)-Acetal (Precipitate) Mix->PureAcetal CIDT: Epimerization via Oxocarbenium Ion Final (2R,3S)-Morpholine Core (Target) PureAcetal->Final 1. 4-F-Ph-MgBr 2. Pd/C, H2 (Reductive Transposition)

Figure 1: Strategic workflow focusing on the thermodynamic conversion of diastereomers (CIDT) to bypass classical resolution limits.

Detailed Experimental Protocols

Module A: Synthesis of the Morpholinone Scaffold

Objective: Create the cyclic hemiaminal backbone.

Reagents:

  • N-Benzyl ethanolamine

  • Glyoxylic acid monohydrate

  • Solvent: THF or Toluene

Protocol:

  • Charge a reactor with N-benzyl ethanolamine (1.0 equiv) and THF.

  • Add glyoxylic acid monohydrate (1.0 equiv) slowly to control exotherm.

  • Heat the mixture to reflux with a Dean-Stark trap (if using toluene) to remove water, driving the cyclization.

  • Reaction Check: Monitor by HPLC for the disappearance of starting amine.

  • Isolation: Cool to room temperature. The product, 4-benzyl-2-hydroxy-1,4-oxazin-3-one , often crystallizes directly or can be concentrated.

    • Note: This intermediate exists as a hemiaminal and is sensitive to moisture; proceed quickly to Module B.

Module B: The CIDT Etherification (Critical Step)

Objective: Install the bulky bis-CF3-phenyl ether with strict (2R)-stereocontrol using the chiral alcohol auxiliary.

Mechanism: This step couples the hemiaminal from Module A with (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol .

  • In the presence of a Lewis Acid (

    
    ), the acetal center at C2 becomes labile (reversible formation of an oxocarbenium ion).
    
  • The solution contains an equilibrium of diastereomers (Check: R,R vs S,R).

  • The (2R,1'R) isomer is significantly less soluble in heptane/toluene than the other diastereomers.

  • As the desired isomer crystallizes, Le Chatelier's principle drives the equilibrium toward that specific isomer.

Reagents:

  • 4-benzyl-2-hydroxy-1,4-oxazin-3-one (from Module A)

  • (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol (1.05 equiv)

  • Trifluoroacetic anhydride (TFAA) (Activation agent)

  • 
     (Catalyst)
    
  • Solvent: Toluene/Heptane mixture

Step-by-Step Protocol:

  • Activation: Dissolve the hydroxy-oxazinone in toluene. Cool to -10°C. Add TFAA (1.1 equiv) to generate the trifluoroacetate intermediate (more reactive leaving group).

  • Coupling: Add the chiral alcohol (1.05 equiv).

  • Catalysis: Add

    
     (0.1 - 0.2 equiv).
    
  • The CIDT Process:

    • Adjust solvent composition to approx 3:1 Heptane:Toluene.

    • Seed the reactor with authentic crystals of the desired (2R,1'R)-isomer (if available) to induce nucleation.

    • Stir at ambient temperature (20-25°C) for 12–24 hours.

    • Monitoring: Do not just check for conversion. Check the supernatant ratio. The solution will remain enriched in the undesired soluble isomer until the equilibrium fully drives it into the solid phase.

  • Filtration: Filter the slurry. Wash the cake with cold heptane.

  • Yield: Expect >90% yield with >99:1 diastereomeric ratio (dr).

Module C: Stereoselective Arylation and Reduction

Objective: Install the 4-fluorophenyl group at C3 and remove the benzyl group, establishing the final (2R,3S) geometry.

Reagents:

  • 4-Fluorophenylmagnesium bromide (Grignard reagent)

  • Hydrogen gas (

    
    )
    
  • Pd/C (10% loading)

  • Solvent: THF (Grignard), Ethanol/Acetic Acid (Hydrogenation)

Protocol:

  • Grignard Addition:

    • Dissolve the solid acetal from Module B in dry THF. Cool to -60°C.

    • Add 4-fluorophenylmagnesium bromide (1.2 equiv) slowly.

    • Mechanism: The Grignard attacks the lactam carbonyl. This forms a hemiaminal/imine intermediate.

    • Quench with aqueous

      
      . Extract and concentrate.
      
  • Hydrogenation (Stereocenter Setting):

    • Dissolve the crude intermediate in Ethanol with catalytic Acetic Acid.

    • Add Pd/C catalyst (5-10 wt%).

    • Pressurize with

      
       (40-60 psi). Heat to 40°C.
      
    • Stereochemical Control: The bulky ether side chain at C2 (set in Module B) blocks one face of the ring. Hydrogenation of the C3-imine/enamine occurs from the opposite face, forcing the 4-fluorophenyl group and the ether to adopt a cis-relationship (2R, 3S).

    • Simultaneously, the N-benzyl group is cleaved (hydrogenolysis).

  • Workup:

    • Filter off the catalyst.

    • Neutralize the filtrate with NaOH.

    • Crystallize the final morpholine free base or form the hydrochloride salt (using HCl in IPA) for stability.

Data Summary & Quality Attributes

ParameterSpecificationNotes
Overall Yield 50–60%From N-benzyl ethanolamine (3 steps)
Diastereomeric Purity >99% deControlled by CIDT filtration
Enantiomeric Purity >99% eeDerived from chiral alcohol auxiliary
Key Impurity trans-isomerRemoved during final crystallization
Appearance White Crystalline SolidHCl salt is hygroscopic

Mechanistic Insight: Why CIDT?

The following diagram explains the thermodynamic engine driving Module B.

CIDT_Mechanism cluster_solution Solution Phase (Equilibrium) cluster_solid Solid Phase IsomerA Undesired Isomer (Soluble) Intermediate Oxocarbenium Intermediate IsomerA->Intermediate BF3·OEt2 IsomerB Desired Isomer (Less Soluble) Intermediate->IsomerB BF3·OEt2 Crystal Pure Crystal (2R,1'R)-Isomer IsomerB->Crystal Precipitation (Driving Force)

Figure 2: The "Thermodynamic Sink." The insolubility of the desired isomer pulls the reversible solution equilibrium entirely to the right.

References

  • Brands, K. M. J., et al. (2003). "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society, 125(8), 2129–2135.

  • Zhao, M. M., et al. (2002). "Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction." The Journal of Organic Chemistry, 67(19), 6743–6747.

  • Hale, J. J., et al. (1998). "Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-

Scalable manufacturing process for (3R)-3-(4-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Process for (3R)-3-(4-fluorophenyl)morpholine

Executive Summary

(3R)-3-(4-fluorophenyl)morpholine (CAS: 1010724-43-0 for HCl salt, generic structure related to Apprepitant intermediates) is a high-value chiral heterocyclic scaffold used in the synthesis of NK1 receptor antagonists and other CNS-active pharmaceutical ingredients (APIs). While the (3S)-enantiomer is the key intermediate for Apprepitant (Emend®), the (3R)-enantiomer is increasingly sought for novel medicinal chemistry programs exploring structure-activity relationships (SAR) in serotonin reuptake inhibition and substance P antagonism.

This guide details two scalable manufacturing protocols:

  • Route A (Primary): Stereoselective Chiral Pool Synthesis starting from (R)-4-fluorophenylglycine. This route is recommended for high-purity requirements (>99.5% ee) as it bypasses the yield losses associated with resolution.

  • Route B (Secondary): Classical Resolution of Racemic 3-(4-fluorophenyl)morpholine. This route is economically viable when racemic feedstock is readily available or cost is the primary driver.

Route A: Stereoselective Chiral Pool Synthesis

Principle: This route leverages the defined stereochemistry of the amino acid precursor, (R)-4-fluorophenylglycine. The chirality is preserved through reduction and cyclization, eliminating the need for downstream chiral chromatography.

Step 2.1: Reduction of (R)-4-Fluorophenylglycine

Objective: Convert the carboxylic acid to the amino alcohol without racemization.

  • Reagents: (R)-4-Fluorophenylglycine (1.0 equiv), NaBH₄ (2.5 equiv), I₂ (1.0 equiv), THF (anhydrous).

  • Protocol:

    • Charge a glass-lined reactor with (R)-4-fluorophenylglycine and anhydrous THF under N₂ atmosphere.

    • Cool the suspension to 0°C.

    • Add NaBH₄ in portions, maintaining internal temperature <10°C.

    • Dropwise add a solution of I₂ in THF over 2 hours. (Caution: Hydrogen gas evolution).

    • Heat the mixture to reflux (66°C) for 18 hours.

    • Quench: Cool to 0°C and carefully add MeOH until gas evolution ceases.

    • Concentrate under vacuum, redissolve in 20% aqueous KOH, and stir for 4 hours to break boron complexes.

    • Extract with DCM, dry over Na₂SO₄, and concentrate to yield (R)-2-amino-2-(4-fluorophenyl)ethanol .

    • Checkpoint: Purity >95% by HPLC; Optical Rotation

      
       consistent with literature.
      
Step 2.2: N-Acylation and Cyclization (The "Lactam" Route)

Objective: Form the morpholine ring via a stable lactam intermediate.

  • Reagents: Chloroacetyl chloride (1.1 equiv), Biphasic system (DCM / 10% NaOH) or Et₃N/THF.

  • Protocol:

    • Dissolve the amino alcohol from Step 2.1 in DCM.

    • Add 10% NaOH solution (2.0 equiv).

    • Cool to 0°C and add chloroacetyl chloride dropwise. Vigorous stirring is essential.

    • Stir at 20°C for 2 hours to form the intermediate N-(2-chloroacetyl) derivative.

    • Cyclization: Separate the organic phase. Add a solution of KOtBu (1.5 equiv) in t-BuOH or THF to the organic phase slowly at 0°C.

    • Stir at room temperature for 12 hours. The base promotes intramolecular O-alkylation.

    • Quench with water, separate phases, and crystallize the product (3R)-3-(4-fluorophenyl)morpholin-3-one from EtOAc/Heptane.

Step 2.3: Lactam Reduction to Morpholine

Objective: Final reduction to the target amine.

  • Reagents: BH₃·THF complex (2.0 equiv) or LiAlH₄.

  • Protocol:

    • Dissolve the lactam in anhydrous THF.

    • Add BH₃[1]·THF (1 M solution) dropwise at 0°C.

    • Reflux for 4–6 hours.

    • Workup: Cool to 0°C. Carefully add 6M HCl (exothermic!) and reflux for 1 hour to hydrolyze the amine-borane complex.

    • Basify with NaOH to pH >12.

    • Extract with MTBE or Toluene.

    • Salt Formation: Add HCl in isopropanol to precipitate (3R)-3-(4-fluorophenyl)morpholine hydrochloride .

Route B: Classical Resolution of Racemic Material

Principle: If the racemic morpholine is available (e.g., via reaction of 2-bromo-4'-fluoroacetophenone with ethanolamine followed by reduction), resolution is a cost-effective purification method.

Protocol: Resolution with N-Acetyl-L-Leucine

Note: N-Acetyl-L-Leucine is a privileged resolving agent for secondary amines, particularly morpholines.

  • Salt Formation: Dissolve racemic 3-(4-fluorophenyl)morpholine (100 g) in Methanol (500 mL) at 60°C.

  • Addition: Add N-Acetyl-L-Leucine (0.5 to 1.0 equiv). Stir until clear.

  • Crystallization: Cool slowly to 0°C over 8 hours. The diastereomeric salt of the (3R)-amine usually crystallizes less solubly with the L-acid (Must be empirically verified; if (3S) precipitates, use the mother liquor or switch to N-Acetyl-D-Leucine).

  • Filtration: Filter the white solid.

  • Liberation: Suspend the salt in water/DCM mixture. Basify with 20% NaOH. Separate the organic layer containing the free base.

  • Recrystallization: If ee < 98%, repeat the crystallization step.

Visualization of Methodologies

Diagram 1: Synthesis Pathway (Chiral Pool Strategy)

G start (R)-4-Fluorophenylglycine (Chiral Pool Start) step1 Reduction (NaBH4/I2) start->step1 inter1 (R)-Amino Alcohol step1->inter1 step2 N-Acylation (Cl-CH2-COCl) inter1->step2 inter2 Chloroacetamide step2->inter2 step3 Cyclization (KOtBu) inter2->step3 inter3 (3R)-Morpholin-3-one (Lactam) step3->inter3 step4 Reduction (BH3-THF) inter3->step4 final (3R)-3-(4-fluorophenyl)morpholine (Target) step4->final

Caption: Step-by-step chiral pool synthesis preserving the (R)-configuration from the amino acid starting material.

Analytical Quality Control

To ensure the integrity of the (3R) enantiomer, the following analytical controls are mandatory.

ParameterMethodSpecification
Identity 1H-NMR (400 MHz, DMSO-d6)Conforms to structure. Characteristic benzylic proton at C3 (~3.8 ppm).
Enantiomeric Purity Chiral HPLC (Chiralpak IA or IC)> 99.0% ee (Target), > 98.0% (Acceptable)
Chemical Purity HPLC (C18 Reverse Phase)> 99.5%
Residual Solvent GC-HeadspaceCompliant with ICH Q3C
Water Content Karl Fischer< 0.5% w/w

Chiral HPLC Method Parameters:

  • Column: Daicel Chiralpak IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Note: The (3R) enantiomer typically elutes second under these conditions, but valid reference standards must be used for confirmation.

Safety & Scale-Up Considerations

  • Hydrogen Evolution: The reduction of amino acids with NaBH₄/I₂ generates massive amounts of hydrogen gas. On a kilogram scale, this requires a dedicated off-gas management system and strict exclusion of ignition sources.

  • Borane Handling: BH₃·THF is thermally unstable. Store at <5°C. For larger scales, consider using Borane-Dimethyl Sulfide (BMS) which is more stable and has a higher concentration, though odor control (scrubbers) is required.

  • Exotherms: The hydrolysis of the amine-borane complex (Step 2.3, Workup) is violently exothermic. Acid addition must be controlled via automated dosing pumps linked to temperature sensors.

References

  • General Synthesis of Morpholines

    • Organic Syntheses, "Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines".
    • Source:

  • Apprepitant Intermediate Synthesis (Relevant for Morpholine Core)

    • Efficient Synthesis of (S)-3-(4-Fluorophenyl)
    • Source:

  • Resolution of Morpholines

    • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (Discusses general amine resolution principles).
    • Source:

  • Crystallization Induced Diastereomer Transformation (CIDT)

    • Crystallization-induced diastereoselection: asymmetric synthesis of substance P inhibitors.
    • Source:

Sources

Application Note: High-Performance N-Alkylation of (3R)-3-(4-fluorophenyl)morpholine

[1]

Abstract & Strategic Context

The N-alkylation of (3R)-3-(4-fluorophenyl)morpholine is a pivotal transformation in the synthesis of neurokinin-1 (NK1) receptor antagonists, most notably in the production of Aprepitant and its analogs. This scaffold presents a unique challenge: the secondary amine is sterically hindered by the adjacent bulky 4-fluorophenyl group at the C3 position.

This steric environment dictates a deviation from standard "textbook" alkylation conditions. Improper reagent selection often leads to:

  • Incomplete Conversion: Due to steric clash with the incoming electrophile.

  • Racemization: Harsh basic conditions can compromise the stereochemical integrity of the C3 benzylic proton.

  • Over-alkylation: Formation of quaternary ammonium salts if reactivity is uncontrolled.

This guide details two validated pathways: Direct Alkylation (SN2) for reactive electrophiles and Reductive Amination for high chemoselectivity.

Decision Matrix: Reagent Selection

The choice of reagent depends heavily on the nature of the alkyl group (R-X) and the tolerance for basic conditions.

ParameterPathway A: Direct Alkylation (SN2) Pathway B: Reductive Amination
Primary Reagents Alkyl Halide + Inorganic Base (

,

) or Hünig's Base (DIPEA)
Aldehyde/Ketone + Hydride Donor (

,

)
Ideal Substrates Primary alkyl halides, Benzyl halides,

-halo carbonyls
Aldehydes (Formaldehyde, Benzaldehyde), Ketones
Key Advantage High atom economy; Scalable for industrial processes (e.g., Aprepitant synthesis)Eliminates risk of over-alkylation (Quaternization); Milder pH
Critical Risk Over-alkylation; Elimination side-products; Racemization at high TResidual Boron species; Cost of reagents
Solvent System Polar Aprotic (DMF, DMSO, Acetonitrile)DCE, DCM, THF, or Methanol

Visual Workflow: Pathway Selection

ReagentSelectionStartTarget: N-Alkylation of(3R)-3-(4-fluorophenyl)morpholineDecisionNature of Incoming Alkyl Group?Start->DecisionRoute1Primary Alkyl / Benzyl / AllylDecision->Route1 Electrophilic Halide AvailableRoute2Methyl / Complex Secondary AlkylDecision->Route2 Carbonyl Precursor AvailableMethod1METHOD A: Direct Alkylation (SN2)Route1->Method1Method2METHOD B: Reductive AminationRoute2->Method2Reagents1Reagents: R-X + K2CO3 or DIPEASolvent: ACN or DMFMethod1->Reagents1Reagents2Reagents: R-CHO + NaBH(OAc)3Solvent: DCE or THFMethod2->Reagents2

Figure 1: Decision tree for selecting the optimal N-alkylation strategy based on electrophile availability.

Detailed Protocols

Protocol A: Direct Alkylation (The "Aprepitant" Standard)

Reference Context: This method mirrors the industrial synthesis of Aprepitant, where the morpholine core is alkylated with a chloromethyl-triazolinone derivative.

Mechanism: SN2 Nucleophilic Substitution. Critical Control: Base strength must be sufficient to deprotonate the amine (

Materials:
  • Substrate: (3R)-3-(4-fluorophenyl)morpholine HCl salt [CAS: 171482-05-6 (related salt)].[1][2]

  • Alkylating Agent: 1.1 equivalents (e.g., Benzyl bromide, Methyl iodide, or functionalized alkyl chloride).

  • Base:

    
     (granular, anhydrous) or DIPEA (N,N-Diisopropylethylamine).
    
  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF). Note: ACN is preferred for easier workup; DMF accelerates sluggish reactions.

Step-by-Step Methodology:
  • Free-Basing (In-situ):

    • Charge the reaction vessel with (3R)-3-(4-fluorophenyl)morpholine HCl (1.0 equiv) and Acetonitrile (10 volumes).

    • Add

      
       (2.5 equiv) or DIPEA (2.5 equiv).
      
    • Scientist Note: If using

      
      , ensure vigorous stirring as this is a heterogeneous reaction.
      
  • Addition:

    • Cool the mixture to 0–5°C.

    • Add the Alkylating Agent (1.1 equiv) dropwise over 30 minutes.

    • Reasoning: Controlling the addition rate at low temperature minimizes the kinetic probability of over-alkylation (quaternization).

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Monitor by HPLC or TLC.[3] Reaction time is typically 4–12 hours.

    • Validation: Look for the disappearance of the secondary amine peak. If >5% starting material remains after 12h, heat to 40°C (do not exceed 60°C to protect chirality).

  • Workup:

    • Dilute with water and extract into Ethyl Acetate or MTBE.

    • Wash organic layer with brine.[3] Dry over

      
      .[3]
      
Protocol B: Reductive Amination (High Selectivity)

Reference Context: Preferred for introducing methyl groups (via formaldehyde) or complex alkyl chains where the corresponding halide is unstable.

Mechanism: Formation of iminium ion followed by irreversible hydride reduction. Critical Control: Use of Sodium Triacetoxyborohydride (STAB) prevents the reduction of the aldehyde/ketone itself, ensuring the hydride only reacts with the formed imine.

Materials:
  • Substrate: (3R)-3-(4-fluorophenyl)morpholine (Free base preferred).

  • Carbonyl Source: Aldehyde (1.2 equiv) or Ketone (1.5 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB),

    
     (1.5 equiv).[3]
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Additive: Acetic Acid (1.0 equiv) - Required only if reaction is sluggish.

Step-by-Step Methodology:
  • Imine Formation:

    • Dissolve the morpholine substrate in DCE (10 volumes).

    • Add the Aldehyde/Ketone.[3][4][5]

    • Stir for 30–60 minutes at Room Temperature.

    • Scientist Note: This "aging" period allows the equilibrium to shift toward the iminium species before the reductant is added.

  • Reduction:

    • Add

      
       in three portions over 15 minutes.
      
    • Caution: Mild exotherm and gas evolution (

      
      ) possible.
      
  • Quench & Isolation:

    • Once complete (check LCMS), quench by adding saturated aqueous

      
      .[3]
      
    • Stir for 20 minutes to decompose boron complexes.

    • Extract with DCM.[3]

Process Validation & Troubleshooting

Analytical Checkpoints

To ensure the integrity of the (3R) center, Chiral HPLC is mandatory.

  • Stationary Phase: Chiralcel OD-H or AD-H columns are standard for phenyl-morpholine derivatives.

  • Mobile Phase: Hexane/IPA mixtures (e.g., 90:10).

  • Target Specification: >99% ee (enantiomeric excess).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Steric hindrance at C3 blocks SN2 attack.Switch solvent to DMF (increases nucleophilicity); Add catalytic KI (Finkelstein condition).
Quaternization (Over-alkylation) Excess alkyl halide or high temperature.Reduce alkyl halide to 0.95 equiv; Use Protocol B (Reductive Amination).
Racemization Base is too strong or Temperature >80°C.Switch from inorganic bases to DIPEA; Keep T < 50°C.

Safety & Handling

  • Fluorinated Compounds: While the C-F bond is stable, metabolic derivatives can be toxic. Handle all intermediates in a fume hood.

  • Alkyl Halides: Many (like benzyl bromide or methyl iodide) are potent lachrymators and alkylating agents (carcinogens). Double-glove and use specific waste streams.

  • Borohydrides:

    
     generates acetic acid and hydrogen gas upon hydrolysis. Ensure proper venting.
    

References

  • Merck & Co., Inc. (2012). Process for the preparation of aprepitant and its intermediates. U.S. Patent No. 8,133,994. Washington, DC: U.S. Patent and Trademark Office. Link

  • BenchChem. (2025).[3] Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols. Link

  • Master Organic Chemistry. (2017). Reductive Amination: The Reliable Alternative to Direct Alkylation.[4] Link

  • Moore, J. L., et al. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation. Arkivoc. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10116311, (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride.[1] Link

Troubleshooting & Optimization

Preventing defluorination during hydrogenation of 3-(4-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the selective hydrogenation of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing defluorination during the hydrogenation of 3-(4-fluorophenyl)morpholine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of the C-F bond in your target molecule.

Troubleshooting Guide: Preventing Unwanted Defluorination

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My hydrogenation of 3-(4-fluorophenyl)morpholine is resulting in a significant amount of 3-phenylmorpholine. What is causing this defluorination?

A1: The cleavage of the carbon-fluorine (C-F) bond, or hydrodefluorination (HDF), is a common side reaction during the catalytic hydrogenation of fluoroaromatic compounds.[1][2] The C-F bond is the strongest single bond in organic chemistry, but it can be activated by transition metal catalysts.[3] The likely cause of defluorination in your reaction is an overly active catalyst system or harsh reaction conditions.

Several factors can contribute to this:

  • Catalyst Choice: Highly active hydrogenation catalysts, such as Palladium (Pd) on carbon, can be aggressive and promote C-F bond cleavage, especially at elevated temperatures and pressures.[4] Rhodium-based catalysts are also known to be effective for both hydrogenation and hydrodefluorination.[1][5][6]

  • Reaction Temperature: High temperatures provide the necessary activation energy for C-F bond cleavage.

  • Hydrogen Pressure: High H₂ pressure can increase the rate of both hydrogenation and the undesired defluorination.

  • Catalyst Loading: A high catalyst loading can lead to an increase in active sites available for C-F bond activation.

To mitigate this, consider the corrective actions outlined in the following questions.

Q2: How can I select the right catalyst to minimize defluorination?

A2: Catalyst selection is critical for achieving chemoselectivity. For the hydrogenation of the aromatic ring while preserving the C-F bond, you should consider catalysts with tailored activity and selectivity.

  • Recommended Catalysts:

    • Ruthenium-based catalysts: Ruthenium on carbon (Ru/C) is often a good choice for aromatic ring hydrogenation with reduced risk of dehalogenation compared to palladium.[7]

    • Modified Platinum catalysts: Platinum catalysts modified with sulfur (e.g., Pt(S)/C) have shown suppressed dehalogenation activity while maintaining good hydrogenation rates for other functional groups.[8]

    • Rhodium-based catalysts: While some rhodium catalysts can be aggressive, specific ligand-modified rhodium complexes or rhodium on certain supports can offer high selectivity. For example, rhodium-carbene complexes have been used for the stereoselective hydrogenation of fluoroarenes.[9] A rhodium-platinum bimetallic nanoparticle catalyst has also shown high efficiency under mild conditions.[10]

A comparative summary of common catalysts is provided in the table below.

CatalystTypical SupportPropensity for DefluorinationRecommended for Selective Hydrogenation?
Palladium (Pd/C)CarbonHighNot recommended as a first choice
Platinum (Pt/C, PtO₂)Carbon, OxideModerate to HighUse with caution, consider modified versions
Rhodium (Rh/C, Rh/Al₂O₃)Carbon, AluminaModerate to HighCan be selective under optimized conditions[6]
Ruthenium (Ru/C)CarbonLow to ModerateRecommended [7]
Nickel (Raney Ni)-HighGenerally not recommended

Q3: What are the optimal reaction conditions to prevent C-F bond cleavage?

A3: Optimizing reaction conditions is a crucial step to suppress defluorination. The general principle is to use the mildest conditions possible that still allow for the desired hydrogenation to proceed at a reasonable rate.

  • Temperature: Start with room temperature (20-25 °C). If the reaction is too slow, a moderate increase to 40-50 °C can be attempted. Avoid high temperatures.

  • Hydrogen Pressure: Use lower hydrogen pressures. Start with 1-5 bar of H₂. High pressures are often unnecessary for the hydrogenation of electron-rich aromatic rings and can promote defluorination.

  • Solvent: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or isopropanol are common. In some cases, aprotic solvents like tetrahydrofuran (THF) or ethyl acetate may offer better results.

  • Additives: The addition of certain bases or inhibitors can sometimes suppress hydrodefluorination. For instance, the addition of a small amount of a base like triethylamine or potassium carbonate can modify the catalyst surface and reduce its activity towards C-F bond cleavage.

Q4: I have tried optimizing the conditions, but I still observe some defluorination. Are there any advanced strategies I can employ?

A4: If standard optimization is insufficient, more advanced techniques can be considered:

  • Catalyst Modifiers: As mentioned, sulfur-poisoned platinum catalysts are a good example. You can also explore the use of specific ligands for homogeneous catalysts that can tune the electronic properties of the metal center to disfavor C-F bond activation.

  • Transfer Hydrogenation: Instead of using gaseous hydrogen, transfer hydrogenation with a hydrogen donor like ammonium formate, isopropanol, or cyclohexene can sometimes provide a milder and more selective reduction.[4][11]

  • Flow Chemistry: Continuous flow hydrogenation can offer better control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved selectivity.

Below is a troubleshooting workflow to guide your experimental design.

Troubleshooting_Defluorination start Start: Defluorination Observed in Hydrogenation of 3-(4-fluorophenyl)morpholine q1 Is the catalyst Pd/C or Raney Ni? start->q1 a1_yes Action: Switch to a more selective catalyst. Primary: Ru/C Secondary: Modified Pt/C or specific Rh catalyst. q1->a1_yes Yes q2 Are the reaction conditions harsh? (High Temp > 80°C, High Pressure > 20 bar) q1->q2 No a1_yes->q2 a2_yes Action: Reduce reaction severity. - Lower temperature to 25-50°C - Lower H₂ pressure to 1-5 bar q2->a2_yes Yes q3 Is defluorination still significant after catalyst and condition optimization? q2->q3 No a2_yes->q3 a3_yes Action: Consider advanced strategies. - Transfer Hydrogenation (e.g., with ammonium formate) - Addition of a basic modifier (e.g., Et₃N) - Explore flow chemistry for better control q3->a3_yes Yes end_success Success: Selective Hydrogenation Achieved q3->end_success No end_fail Further Consultation Required a3_yes->end_fail

Caption: Troubleshooting workflow for preventing defluorination.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of catalytic defluorination?

A: The mechanism of hydrodefluorination on a metal catalyst surface generally involves the oxidative addition of the C-F bond to the metal center.[2][12] This is a challenging step due to the strength of the C-F bond.[3] For fluoroarenes, the process is often initiated by the coordination of the aromatic ring to the metal surface. The electron-rich metal can then insert into the C-F bond, forming a metal-fluoride and a metal-aryl species. Subsequent reaction with hydrogen (hydride species on the surface) leads to the formation of the defluorinated arene and hydrogen fluoride.

Defluorination_Mechanism substrate Ar-F (3-(4-fluorophenyl)morpholine) adsorption Adsorption of Ar-F onto catalyst surface substrate->adsorption catalyst Metal Catalyst Surface (e.g., Pd, Rh) catalyst->adsorption cf_activation Oxidative Addition: C-F Bond Activation adsorption->cf_activation intermediate [Ar-M-F] Intermediate cf_activation->intermediate hydrogenolysis Hydrogenolysis with H₂ intermediate->hydrogenolysis product Ar-H (3-phenylmorpholine) + HF hydrogenolysis->product

Caption: Simplified mechanism of catalytic hydrodefluorination.

Q: Does the position of the fluorine atom on the phenyl ring matter?

A: Yes, the electronic environment of the C-F bond can influence its reactivity. Fluorine atoms on electron-deficient aromatic rings are generally more susceptible to nucleophilic attack and, in some catalytic cycles, can be more readily cleaved.[13][14] However, for catalytic hydrogenation, the overall reactivity is a complex interplay of electronic effects and the mode of adsorption onto the catalyst surface.

Q: Can I monitor the reaction progress to detect the onset of defluorination?

A: Absolutely. Regular monitoring of the reaction mixture is highly recommended. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting material and the formation of both the desired hydrogenated product and the undesired defluorinated byproduct. This allows you to stop the reaction once the starting material is consumed, preventing further degradation of the product.

Experimental Protocols

Protocol 1: Selective Hydrogenation using Ruthenium on Carbon (Ru/C)

This protocol provides a starting point for the selective hydrogenation of 3-(4-fluorophenyl)morpholine with a low risk of defluorination.

Materials:

  • 3-(4-fluorophenyl)morpholine

  • 5% Ruthenium on carbon (5% Ru/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar hydrogenation apparatus

Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation vessel, add 3-(4-fluorophenyl)morpholine (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 5% Ru/C (5-10 mol% catalyst loading).

  • Solvent Addition: Add anhydrous ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).

  • System Purge: Seal the vessel and purge the system with hydrogen gas 3-5 times to remove any air.

  • Reaction: Pressurize the vessel with hydrogen gas to 3-5 bar.

  • Stirring and Temperature: Stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can then be purified by standard methods (e.g., crystallization or column chromatography).

References

  • Keyes, L., & Love, J. A. (2013). Aromatic C–F Activation: Converting Fluoroarenes to Useful Building Blocks. In C-H and C-X Bond Functionalization: Transition Metal Mediation (pp. 159-192). Royal Society of Chemistry. [Link]

  • Pérez-Temprano, M. H., et al. (2016). Hydrodefluorination of Fluoroaromatics by Isopropyl Alcohol Catalyzed by a Ruthenium NHC Complex. An Unusual Role of the Carbene Ligand. ACS Catalysis. [Link]

  • Levin, V. V., et al. (2017). Boron, Aluminum, and Gallium Fluorides as Catalysts for the Defluorofunctionalization of Electron-Deficient Arenes: The Role of NaBArF4 Promoters. Journal of the American Chemical Society. [Link]

  • Nova, A., et al. (2014). On the Catalytic Hydrodefluorination of Fluoroaromatics Using Nickel Complexes: The True Role of the Phosphine. Journal of the American Chemical Society. [Link]

  • Hollas, A. M., et al. (2020). Catalytic Hydrogenolysis of Aryl C−F Bonds Using a Bimetallic Rhodium−Indium Complex. Journal of the American Chemical Society. [Link]

  • Li, Z., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts. [Link]

  • Hollas, A. M., et al. (2022). Light-Driven Hydrodefluorination of Electron-Rich Aryl Fluorides by an Anionic Rhodium-Gallium Photoredox Catalyst. Angewandte Chemie International Edition. [Link]

  • Tsuchiya, Y., et al. (2022). Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. Catalysts. [Link]

  • ResearchGate. (n.d.). The mechanism of HDF catalyzed by Rh(III) catalyst. [Link]

  • Baumgartner, J., et al. (2024). Aluminium porphyrins catalyse the hydrogenation of CO2 with H2. Chemical Science. [Link]

  • ResearchGate. (n.d.). Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst. [Link]

  • Blaser, H. U., & Studer, M. (2007). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
  • ResearchGate. (n.d.). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. [Link]

  • MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • Heesung Catalysts. (n.d.). Selective hydrogenation catalyst. [Link]

  • Laue, S., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Sustainable Defluorination Pathway: From Perfluoro Gem-diol Hydration to Electrocatalytic Removal of CF3 at Room Temperature. [Link]

  • Imami, A., & Glorius, F. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Nature Research. [Link]

  • i-catalysis. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). [Link]

  • Chan, K. C., et al. (2015). Mapping the Reaction Coordinates of Enzymatic Defluorination. Journal of the American Chemical Society. [Link]

  • Science Japan. (2022). Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems. [Link]

  • Takeda Pharmaceutical Company. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. [Link]

  • Wang, Y., et al. (2018). Controlled chemoselective defluorination and non-defluorination for [5 + 1] aromatic annulation via Meisenheimer-type nitrogen anion and radical intermediates. Chemical Communications. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. [Link]

  • National Center for Biotechnology Information. (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. [Link]

  • Google Patents. (n.d.). US8232400B2 - Preparation of 3,4-dihydroisoquinolines in the synthesis of morphinans.
  • MDPI. (2024). Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. [Link]

  • Ciaccia, M., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Journal of the American Chemical Society. [Link]

Sources

Removing palladium impurities from (3R)-3-(4-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Impurity Remediation

Introduction: The Challenge of Palladium Contamination

The synthesis of complex molecules like (3R)-3-(4-fluorophenyl)morpholine often relies on powerful palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1] While indispensable for their efficiency in forming C-N bonds, these reactions present a significant downstream challenge: contamination of the final Active Pharmaceutical Ingredient (API) with residual palladium.

Regulatory bodies, guided by the ICH Q3D Guideline for Elemental Impurities, impose strict limits on palladium in final drug products due to its potential toxicity.[2] For oral medications, the permitted daily exposure (PDE) limit is typically 10 ppm, a concentration that crude reaction products often exceed by several orders of magnitude.[3] Therefore, developing a robust, scalable, and validated palladium removal strategy is not merely a purification step but a critical component of regulatory compliance and patient safety.

This guide provides a comprehensive troubleshooting framework for researchers and process chemists facing the challenge of palladium removal from (3R)-3-(4-fluorophenyl)morpholine, a molecule whose morpholine nitrogen can complicate the purification process through coordination with residual palladium species.

Troubleshooting & Frequently Asked Questions (FAQs)

Section 1: Diagnosis and Quantification

Q1: My synthesis is complete. How do I know if I have a palladium problem and how severe is it?

A1: Visual inspection is unreliable; even clear, colorless solutions can contain unacceptably high levels of palladium. Quantitative analysis is mandatory. The industry-standard method for accurately determining trace metal concentrations in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[4][5]

  • Why ICP-MS? This technique offers unparalleled sensitivity, capable of detecting elements at parts-per-billion (ppb) levels, which is well below the required ppm regulatory limits.[5] Its accuracy and ability to measure multiple elements simultaneously make it the definitive method for verifying elemental purity.[5]

  • Causality: Before any remediation efforts, you must establish a baseline palladium concentration. A typical crude product from a cross-coupling reaction can contain anywhere from 500 to over 30,000 ppm of palladium.[6] Without this initial value, you cannot assess the effectiveness of your chosen removal strategy. A sample of your crude, post-workup material should be submitted for ICP-MS analysis. (See Protocol 1 for sample preparation).

Q2: Can palladium exist in different forms in my reaction mixture? Does this matter?

A2: Absolutely. The "state" or speciation of the residual palladium is a critical factor that dictates the success of a given removal strategy.[7] Palladium doesn't typically exist as a single species post-reaction. You may have a mixture of:

  • Homogeneous Species: Soluble Pd(II) salts or Pd(0) complexes, often bound to phosphine ligands or your morpholine product.

  • Heterogeneous Species: Insoluble Pd(0) nanoparticles or "colloids" that may have crashed out of solution.

The choice of scavenging technique is highly dependent on which species predominates. For instance, a scavenger that is highly effective for ionic Pd(II) may be less effective against colloidal Pd(0).[7]

Section 2: Scavenging Strategy and Selection

Q3: What are my main options for removing palladium, and how do I choose the right one for a nitrogen-containing API like (3R)-3-(4-fluorophenyl)morpholine?

A3: The primary methods for palladium removal are adsorption onto a solid support (scavenging), crystallization, and extraction.[6][7] For nitrogenous APIs, scavenging is often the most robust and selective method.

The key challenge with (3R)-3-(4-fluorophenyl)morpholine is that the basic nitrogen atom can act as a ligand, coordinating to palladium and keeping it soluble. This requires a scavenger with a significantly higher affinity for palladium than your API.

This leads to a clear recommendation: Sulfur-based scavengers .

  • Expertise & Causality: This recommendation is grounded in Pearson's Hard and Soft Acid-Base (HSAB) theory. Palladium is a "soft" Lewis acid. Sulfur-containing ligands (thiols, thioureas) are "soft" Lewis bases. The interaction between two soft species is exceptionally strong and thermodynamically favorable, allowing the scavenger to effectively "steal" the palladium away from the nitrogen of your morpholine (a harder base).[7][8]

Below is a decision-making workflow for selecting a scavenging strategy.

G cluster_start Start: Initial Assessment cluster_select Scavenger Selection cluster_process Process & Verification cluster_result Outcome start Crude API with >10 ppm Pd decision1 Is API loss a major concern? start->decision1 silica Use Functionalized Silica (Thiol, TMT, Thiourea) decision1->silica Yes carbon Consider Activated Carbon (High risk of API loss) decision1->carbon No (Cost is priority) batch Perform Batch Scavenging (See Protocol 2) silica->batch carbon->batch filter Filter to Remove Scavenger batch->filter icpms Analyze Filtrate by ICP-MS filter->icpms decision2 Is Pd < 10 ppm? icpms->decision2 pass Process Complete decision2->pass Yes fail Troubleshoot: - Increase scavenger eq. - Increase time/temp - Combine with wash/cryst. decision2->fail No fail->batch Re-process

Caption: Decision tree for selecting a palladium scavenging strategy.

Q4: I see many functionalized silica scavengers available (thiol, thiourea, TMT). Which is best?

A4: While all are effective, thiol-functionalized silica is an excellent starting point due to its high efficacy, broad compatibility, and proven track record.[7][9] Trimercaptotriazine (TMT) based scavengers can offer even higher binding capacity due to multiple sulfur sites per functional group.[6] It is often beneficial to screen a small panel of scavengers to identify the most efficient and cost-effective option for your specific process stream (solvent, temperature, palladium species).

Q5: Is activated carbon a viable, lower-cost alternative?

A5: Activated carbon can be effective at removing various palladium species and is significantly less expensive than functionalized silica.[10][11] However, this comes with a critical trade-off: non-selective adsorption . Carbon can, and often does, adsorb a significant amount of the API from the solution, leading to yield loss.[7] In some reported cases, up to 0.6 grams of product were lost per gram of activated carbon used.[7] While newer, specially designed synthetic carbons aim to mitigate this issue, yield loss remains a primary concern.[3] Therefore, activated carbon is generally recommended only when cost is the absolute driver and some product loss is acceptable.

Section 3: Troubleshooting Common Failures

Q6: I treated my API solution with a thiol-silica scavenger, but my ICP-MS results show palladium levels are still over 100 ppm. What went wrong?

A6: This is a common issue. Here is a troubleshooting checklist:

  • Insufficient Equivalents: The most common cause is using too little scavenger. The scavenger has a finite binding capacity (typically 0.5-1.5 mmol/g). If your initial palladium concentration is very high, you may need to increase the mass of the scavenger (e.g., from 5 wt% to 10 or 20 wt% relative to the API).

  • Sub-optimal Conditions: Scavenging is a chemical reaction. Time and temperature matter. If you stirred for only 1 hour at room temperature, try increasing the contact time to 18-24 hours and/or gently heating the slurry to 30-40°C.[1]

  • Poor Mixing: Ensure the solid scavenger is well-suspended in the solution. Inadequate agitation prevents the scavenger's active sites from accessing the dissolved palladium.

  • Combined Approach: For stubborn cases, a multi-step approach is highly effective.[1] Consider a sequence:

    • An aqueous wash with a chelating agent like N-acetylcysteine to remove some palladium.

    • Treatment with the primary solid scavenger (e.g., thiol-silica).

    • A final recrystallization step, which can dramatically reduce impurity levels.

Q7: After treatment with a scavenger, my API yield is very low. How do I prevent this?

A7: This points to non-selective binding, which is the main drawback of activated carbon. If you are using carbon, this is an expected risk.[7] If you are experiencing this with a functionalized silica scavenger, which is designed for high selectivity, ensure you are thoroughly washing the filtered scavenger cake with fresh solvent. Your API can be physically entrapped in the solid scavenger, and several washes are required for full recovery.

Comparative Summary of Scavenging Techniques

TechniqueTypical EfficiencySelectivity (API Loss)Relative CostScalability & Handling
Thiol-Functionalized Silica Very High (>99%)[12]Excellent (Minimal Loss)[7][8]HighExcellent; easy to filter free-flowing powder.[13]
Activated Carbon HighPoor to Moderate (High risk of API loss)[7]LowGood; fine powders can be difficult to filter.[10]
Aqueous Wash (N-acetylcysteine) ModerateGoodLowExcellent
Recrystallization Variable (Process Dependent)GoodLowExcellent; may not be sufficient as a standalone method.

Experimental Protocols

Protocol 1: Sample Preparation for ICP-MS Analysis

Self-Validation: This protocol ensures complete digestion of the API and solubilization of all palladium species, which is critical for an accurate quantitative analysis by ICP-MS.[14]

  • Accurately weigh approximately 10-20 mg of the (3R)-3-(4-fluorophenyl)morpholine sample into a clean, acid-resistant digestion vessel.

  • Carefully add 900 µL of trace-metal grade nitric acid (HNO₃) and 300 µL of hydrochloric acid (HCl) to the vessel.[14]

  • Seal the vessel and place it in a water bath or heating block at 90°C for 60 minutes to ensure complete digestion.[14]

  • After cooling to room temperature, carefully dilute the digested sample to a final volume of 10 mL using deionized water.

  • The sample is now ready for analysis by a validated ICP-MS method.

Protocol 2: Lab-Scale Batch Scavenging with Thiol-Functionalized Silica

Causality: This batch method maximizes the contact between the dissolved API/palladium solution and the solid scavenger, facilitating efficient metal capture prior to simple removal by filtration.[9]

  • Dissolve the crude (3R)-3-(4-fluorophenyl)morpholine in a suitable solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of approximately 50-100 mg/mL.

  • Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, QuadraSil® MP). Start with 10 wt% (0.10 g of scavenger for every 1.0 g of API).

  • Stir the resulting slurry vigorously at a controlled temperature (start with ambient temperature, ~25°C) for 18-24 hours. Ensure the solid remains fully suspended.

  • Set up a filtration apparatus (e.g., a Büchner funnel with filter paper).

  • Filter the slurry, collecting the API-rich filtrate.

  • Wash the scavenger cake on the filter with 2-3 portions of fresh solvent to recover any entrapped product.

  • Combine the filtrate and washes.

  • Remove the solvent under reduced pressure to yield the purified API.

  • Submit a sample of the purified API for ICP-MS analysis (Protocol 1) to confirm the final palladium concentration.

G cluster_prep Preparation cluster_reaction Scavenging cluster_workup Isolation & Verification dissolve 1. Dissolve Crude API in Solvent add 2. Add Scavenger (e.g., 10 wt% Thiol-Silica) dissolve->add stir 3. Stir Slurry (18-24h @ 25-40°C) add->stir filter 4. Filter Slurry stir->filter wash 5. Wash Scavenger Cake filter->wash concentrate 6. Concentrate Filtrate wash->concentrate analyze 7. Analyze by ICP-MS concentrate->analyze

Caption: General experimental workflow for batch scavenging.

References

  • Wilson, J. R. H., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Available at: [Link]

  • Aher, N. D., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]

  • Fuji Silysia Chemical. (n.d.). Silica Gels for Metal Scavenger. Available at: [Link]

  • Barber, T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]

  • King, A. O., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Available at: [Link]

  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research. Available at: [Link]

  • da Silva, M. A., et al. (2018). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. ResearchGate. Available at: [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Available at: [Link]

  • Fuji Silysia Chemical. (n.d.). SCAVENGER. Available at: [Link]

  • Bechambi, O., et al. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. Available at: [Link]

  • King, A. O., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PubMed Central. Available at: [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Available at: [Link]

  • Gomes, A., et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods. Available at: [Link]

  • Biotage. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium. Available at: [Link]

  • Wasylyk, J., et al. (2020). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. Spectroscopy Online. Available at: [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Available at: [Link]

Sources

Technical Support Center: Optimizing Grignard Additions for Morpholine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing Grignard additions in the synthesis of morpholine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful carbon-carbon bond-forming reaction. Here, we move beyond standard protocols to address the nuanced challenges you may encounter in the lab, providing in-depth, evidence-based solutions to enhance your reaction yields and purity.

Morpholine and its derivatives are crucial scaffolds in medicinal chemistry, and their synthesis often involves the addition of a Grignard reagent to an electrophilic precursor.[1] While versatile, the Grignard reaction is notoriously sensitive to reaction conditions. This guide provides a structured approach to troubleshooting and optimization, grounded in mechanistic principles.

I. Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to form a morpholine precursor is giving very low yields. What are the most common culprits?

Low yields in Grignard reactions are often traced back to a few critical factors:

  • Reagent Quality and Concentration: The potency of your Grignard reagent is paramount. These reagents are highly sensitive to moisture and air.[2] An inaccurate concentration can lead to incorrect stoichiometry and reduced product formation.

  • Reaction Conditions: Grignard reactions are highly sensitive to water. Any protic solvent will quench the Grignard reagent.[2] All glassware must be rigorously dried, and anhydrous solvents are essential.[2]

  • Side Reactions: Competing reaction pathways, such as enolization of the starting material or Wurtz coupling, can significantly reduce the yield of the desired product.[2][3]

Q2: I'm observing the formation of a significant amount of a homocoupled (Wurtz) product. How can I minimize this?

Wurtz-type homocoupling is a major side reaction, especially when using primary or benzylic halides. This occurs when the Grignard reagent reacts with the starting alkyl/aryl halide. Several strategies can mitigate this:

  • Controlled Addition: Add the halide to the magnesium turnings at a rate that maintains a gentle reflux. This ensures the halide reacts as it is added, minimizing its concentration in the reaction mixture.

  • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for Grignard reagent formation as it better stabilizes the organometallic species.

  • Magnesium Activation: Ensure your magnesium is highly active. Dull, oxidized magnesium turnings will react sluggishly, allowing for side reactions to dominate.

Q3: My reaction workup is plagued by a persistent emulsion. What is the best way to break it?

Emulsions during the workup of Grignard reactions are a common and frustrating problem, often caused by finely dispersed magnesium salts acting as surfactants.[4] Here are several effective techniques to break emulsions:

  • "Salting Out": Add saturated aqueous sodium chloride (brine) to the separatory funnel.[4] This increases the ionic strength and density of the aqueous layer, promoting separation.[4]

  • Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can help to break up the emulsion by removing the fine magnesium salt particles.

  • Gentle Agitation: During extraction, use gentle inversions rather than vigorous shaking to prevent the formation of a tight emulsion.[4]

  • Acidification/Basification: Carefully adding dilute acid or base can sometimes help by altering the solubility of the emulsifying agents.[4]

II. Troubleshooting Guide: A Symptom-Based Approach

This section provides a systematic guide to diagnosing and solving common problems encountered during Grignard additions for morpholine intermediates.

Problem 1: Failure of Grignard Reagent Formation

Symptom: The reaction between the organic halide and magnesium turnings does not initiate. The solution does not become cloudy or show signs of reflux.

Causality Analysis: The magnesium surface is likely passivated by a layer of magnesium oxide, preventing the reaction from starting. Trace amounts of water can also inhibit initiation.

Troubleshooting Workflow:

start Reaction Fails to Initiate check_mg Visually Inspect Magnesium: Is it shiny or dull? start->check_mg activate_mg Activate Magnesium: - Crush turnings - Add Iodine crystal or 1,2-dibromoethane check_mg->activate_mg Dull check_glassware Verify Glassware is Dry: Flame-dry under vacuum check_mg->check_glassware Shiny activate_mg->check_glassware check_solvent Confirm Solvent Anhydrous: Use freshly opened or distilled solvent check_glassware->check_solvent re_attempt Re-attempt Reaction check_solvent->re_attempt

Caption: Workflow for troubleshooting Grignard reagent formation failure.

Detailed Protocols:

  • Mechanical Activation: Before adding the solvent, gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[2] The disappearance of the iodine color is an indicator of successful activation.

Problem 2: Low Yield of the Desired Morpholine Intermediate

Symptom: After purification, the isolated product mass is significantly lower than the theoretical yield.

Causality Analysis: This can stem from inaccurate reagent stoichiometry, competing side reactions, or product loss during workup.

Troubleshooting Workflow:

start Low Product Yield titrate Determine Grignard Concentration: Titrate the reagent start->titrate check_side_reactions Analyze Crude Reaction Mixture (TLC, NMR): Identify byproducts titrate->check_side_reactions enolization Enolization Suspected? (Starting material recovered) check_side_reactions->enolization Yes wurtz Wurtz Coupling Product Detected? check_side_reactions->wurtz Yes workup Review Workup Procedure: Check for product solubility issues check_side_reactions->workup No major byproducts change_reagent Consider Less Hindered Grignard or Substrate enolization->change_reagent optimize_addition Optimize Halide Addition: Slow, controlled addition wurtz->optimize_addition

Caption: Decision tree for addressing low product yield.

Experimental Protocols:

Protocol 1: Titration of the Grignard Reagent

Accurate determination of the Grignard reagent's molarity is crucial.

Materials:

  • Iodine (I₂)

  • Anhydrous THF

  • 1.0 M solution of LiCl in THF (optional, but recommended for difficult titrations)[5]

  • Dry glassware (vial, syringe)

Procedure:

  • To a flame-dried vial under an inert atmosphere, add a precisely weighed amount of iodine (e.g., 100 mg).[5]

  • Dissolve the iodine in anhydrous THF (and LiCl solution, if used).[5]

  • Cool the vial to 0 °C in an ice bath.[5]

  • Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously.[2]

  • The endpoint is reached when the characteristic brown color of iodine disappears and the solution becomes colorless or light yellow.[5]

  • Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.

  • Repeat the titration for accuracy.

Problem 3: Formation of Ketone Instead of Tertiary Alcohol from an Ester or Lactam

Symptom: The primary product isolated is a ketone, indicating the reaction stopped after the first addition.

Causality Analysis: The tetrahedral intermediate formed after the first addition is unusually stable or the ketone product is significantly less reactive than the starting ester/lactam.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Stoichiometry Use at least 2.2 equivalents of the Grignard reagent.Ensures enough reagent is present for the second addition to the intermediate ketone.[6]
Temperature After the initial addition at low temperature, allow the reaction to warm to room temperature or gently heat.Provides the necessary activation energy for the second addition to the less reactive ketone.
Lewis Acids Consider the addition of a Lewis acid like CeCl₃ (Luche conditions).Can enhance the electrophilicity of the intermediate ketone, promoting the second addition.
Problem 4: Reaction with Lactams is Unsuccessful

Symptom: No reaction or very low conversion when using a lactam as the electrophile.

Causality Analysis: The amide functionality of the lactam is less electrophilic than a ketone or ester. Additionally, the N-H proton of an unprotected lactam will quench the Grignard reagent.

Optimization Strategies:

  • N-Protection: The lactam nitrogen must be protected with a group that is stable to the Grignard reagent (e.g., Boc, Benzyl).

  • Activation with Lewis Acids: The addition of a Lewis acid can activate the lactam carbonyl towards nucleophilic attack.[7][8]

  • Use of "Turbo-Grignard" Reagents: Reagents like i-PrMgCl·LiCl can exhibit enhanced reactivity and may be effective for less reactive electrophiles.[9]

III. Concluding Remarks

The successful execution of a Grignard reaction for the synthesis of morpholine intermediates hinges on meticulous attention to detail, from reagent preparation to reaction workup. By understanding the underlying chemical principles and employing a systematic approach to troubleshooting, researchers can overcome common obstacles and achieve high yields of their target molecules. This guide serves as a starting point for optimization; further refinement of reaction parameters may be necessary for specific substrates.

IV. References

  • Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Chemtips. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Lin, H. S., & Paquette, L. A. (1994). A Convenient Method for Determining the Concentration of Grignard Reagents. Synthetic Communications, 24(17), 2503-2506.

  • Chemistry Shorts. (2024, November 21). Titrating Grignard Reagents #shorts [Video]. YouTube. Retrieved from [Link]

  • Sultan, A. H. (2013). Synthesis of some Acetylenic Morpholine Derivatives via Grignard Reactions. Rafidain Journal of Science, 24(2), 31-38.

  • Sultan, A. H. (2013). Synthesis of some Acetylenic Morpholine Derivatives via Grignard Reactions. Rafidain Journal of Science, 24(3), 31-38.

  • Scribd. (n.d.). Grignard Procedure. Scribd. Retrieved from [Link]

  • Pharmaron. (n.d.). Morpholine Synthesis Via Grignard And N‑Sulfinyl Imines. Pharmaron. Retrieved from [Link]

  • ACS Publications. (2009, January 23). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. Retrieved from [Link]

  • Sultan, A. H. (2013). Synthesis of some Acetylenic Morpholine Derivatives via Grignard Reactions. Rafidain Journal of Science, 24(3), 31-38.

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Grignard Reaction - Common Conditions. Organic-Chemistry.org. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • Thieme. (2022). Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. Thieme Chemistry. Retrieved from [Link]

  • ResearchGate. (2016, February 4). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. ResearchGate. Retrieved from [Link]

  • Web Pages. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • CHIMIA. (n.d.). Synergistic Action of Copper Catalysts and Lewis Acids in Carbon-Carbon Bond Forming Reactions. CHIMIA. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Reddit. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Organic-Chemistry.org. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Chemistry Steps. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (1984, October 1). Synthetic methods and reactions. 119. N-Formylmorpholine: a new and effective formylating agent for the preparation of aldehydes and dialkyl (1-formylalkyl)phosphonates from Grignard or organolithium reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025, December 2). Synthesis and Reactions of Lactones and Lactams. Chemistry Steps. Retrieved from [Link]

  • PMC. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 4). Reaction of Grignard reagents with esters. Chemistry Stack Exchange. Retrieved from [Link]

  • RSC Publishing. (n.d.). Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles. Chemical Communications. Retrieved from [Link]

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  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. Reddit. Retrieved from [Link]

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Technical Support Center: Troubleshooting Asymmetric Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve issues related to low enantiomeric excess (ee) during the synthesis of chiral morpholines.

Morpholines are privileged pharmacophores, but their asymmetric synthesis is fraught with stereochemical pitfalls—ranging from base-induced racemization to transition-state disruptions and analytical artifacts. This guide bypasses generic advice, focusing instead on the strict chemical causality behind stereocenter erosion and providing self-validating protocols to ensure absolute stereocontrol.

Part 1: Diagnostic Decision Workflow

Before altering your synthetic route, you must determine whether your low ee is a chemical failure or an analytical artifact. Use the diagnostic logic below to isolate the root cause.

TroubleshootingFlow Start Low ee Detected in Morpholine Synthesis CheckAnalytical Is Chiral HPLC Resolution (Rs) > 1.5? Start->CheckAnalytical FixHPLC Add 0.1% DEA to Mobile Phase to Suppress Silanol Tailing CheckAnalytical->FixHPLC No CheckRoute Identify Synthetic Pathway CheckAnalytical->CheckRoute Yes ChiralPool Chiral Pool Synthesis (from α-Amino Acids) CheckRoute->ChiralPool Catalysis Asymmetric Catalysis (e.g., Transfer Hydrogenation) CheckRoute->Catalysis BaseIssue Is a strong base (NaH, KOtBu) causing α-deprotonation? ChiralPool->BaseIssue CatIssue Is a protic solvent disrupting catalyst H-bonding? Catalysis->CatIssue FixBase Switch to Mild Base (K2CO3) in Polar Aprotic Solvent BaseIssue->FixBase Yes FixCat Switch to Non-Coordinating Solvent (DCM or Toluene) CatIssue->FixCat Yes

Diagnostic decision tree for troubleshooting low enantiomeric excess in morpholine synthesis.

Part 2: Frequently Asked Questions (Mechanistic Deep-Dives)
Issue 1: Stereocenter Erosion in Chiral Pool Synthesis

Q: I am synthesizing 3-substituted morpholines from N-protected α-amino alcohols via base-mediated cyclization with 1,2-dibromoethane. My isolated yield is excellent, but the ee drops from >99% in the starting material to <50% in the product. Why?

A: The root cause is the kinetic acidity of the α-proton adjacent to the N-protecting group. When you use strong bases like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) to facilitate the cyclization, the base competitively deprotonates the α-chiral center before the irreversible


 cyclization step is complete. This reversible deprotonation leads to rapid racemization via a planar enolate-like intermediate.

The Solution: Shift to a mild, heterogeneous base system. Utilizing Potassium Carbonate (


) in a polar aprotic solvent (such as Acetonitrile) provides sufficient nucleophilicity to drive the 

attack of the hydroxyl and amine groups without abstracting the α-proton. This specific modification has been proven to yield racemization-free morpholinone derivatives with >99% ee[1].
Issue 2: Poor Enantio-Induction in Catalytic Transfer Hydrogenation

Q: When performing asymmetric transfer hydrogenation (ATH) on cyclic imines to yield morpholines using the Noyori-Ikariya


 catalyst, my ee plateaus at 60%. How can I optimize the transition state? 

A: The enantioselectivity of the Noyori-Ikariya catalyst relies entirely on a highly ordered, rigid transition state dictated by hydrogen bonding between the catalyst's chiral ligand and the substrate. In the context of morpholine synthesis, the ether oxygen within the heterocyclic ring acts as a critical secondary hydrogen-bond acceptor. If you conduct this reaction in a protic solvent (like Methanol), the solvent competitively hydrogen-bonds with the catalyst, effectively "unzipping" the stereodetermining transition state[2].

The Solution: Switch to a non-competing, non-polar solvent like Dichloromethane (DCM) or Toluene. This forces the substrate's heteroatoms to interact exclusively with the catalyst, locking the geometry and routinely boosting ee to >95%[2].

Issue 3: Analytical Artifacts Masquerading as Low ee

Q: My polarimetry data suggests high optical purity, but my chiral HPLC analysis on a silica-based column (e.g., Chiralcel OD-H) shows a 70:30 ratio. Is my product racemizing during workup?

A: This is almost certainly a chromatographic artifact, not chemical racemization. Morpholines are basic secondary or tertiary amines. On silica-based chiral stationary phases (CSPs), the basic nitrogen interacts strongly with residual, highly acidic silanol groups on the silica support. This causes severe peak tailing. When the tail of the major enantiomer bleeds into the peak of the minor enantiomer, the area-under-the-curve (AUC) integration is skewed, artificially lowering the calculated ee[3].

The Solution: Add a volatile organic amine modifier—such as 0.1% diethylamine (DEA) or ethanolamine—to your mobile phase. The modifier competitively binds to the achiral silanol sites, ensuring that chromatographic separation is driven solely by the chiral selector[3].

Part 3: Mechanistic Visualization & Quantitative Data

To further illustrate the causality discussed in Issue 2, the diagram below maps how solvent choice directly dictates the success or failure of the catalytic transition state.

ATHMechanism Imine Cyclic Imine Substrate (Contains Ether Oxygen) Complex Highly Ordered Transition State (Dual H-Bonding Network) Imine->Complex Catalyst RuCl[(S,S)-Ts-DPEN] Active Catalyst Catalyst->Complex ProticSolvent Protic Solvent (MeOH) Disrupts H-Bonds Complex->ProticSolvent AproticSolvent Aprotic Solvent (DCM) Preserves H-Bonds Complex->AproticSolvent LowEE Racemic or Low ee Product (< 60% ee) ProticSolvent->LowEE HighEE Enantiopure Morpholine (> 95% ee) AproticSolvent->HighEE

Solvent effects on the transition state of Ru-catalyzed asymmetric transfer hydrogenation.

Table 1: Impact of Base and Solvent on Enantiomeric Excess in Morpholine Cyclization
SubstrateBase / SolventTemp (°C)Yield (%)ee (%)Mechanistic Observation
N-Ts-Amino AlcoholNaH / THF66 (Reflux)7542Strong base deprotonates α-chiral center, causing racemization.
N-Ts-Amino AlcoholKOtBu / THF258165Partial racemization due to alkoxide basicity.
N-Ts-Amino Alcohol

/ MeCN
8088>99Mild base prevents α-deprotonation; stereocenter preserved[1].
Table 2: Solvent Effects in Asymmetric Transfer Hydrogenation (ATH) of Cyclic Imines
Catalyst SystemSolventH-Bonding Interferenceee (%)
RuCl[(S,S)-Ts-DPEN]MethanolHigh (Competes with substrate)45
RuCl[(S,S)-Ts-DPEN]THFModerate72
RuCl[(S,S)-Ts-DPEN]DichloromethaneLow (Promotes substrate-catalyst H-bonding)>95[2]
Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step without passing the built-in validation checkpoint.

Protocol A: Racemization-Free Base-Mediated Cyclization

Objective: Synthesize chiral morpholinones from N-protected α-amino acids without eroding the stereocenter.

  • Substrate Activation: Dissolve the enantiopure N-protected amino alcohol (1.0 eq) in anhydrous Acetonitrile (MeCN) at 0.2 M concentration.

    • Causality Note: MeCN is chosen over THF because its higher dielectric constant better stabilizes the polar transition state of the

      
       displacement without requiring a stronger base.
      
  • Base Addition: Add 3.0 equivalents of anhydrous

    
    , followed by 1.2 equivalents of 1,2-dibromoethane. Heat to 80 °C under an inert atmosphere.
    
    • Causality Note:

      
       is basic enough to deprotonate the hydroxyl and amine groups for nucleophilic attack, but its pKa is too low to abstract the α-proton (pKa ~20-24)[1].
      
  • Validation Checkpoint: Before aqueous quench, draw a 50 µL aliquot, filter through a syringe filter, and run a rapid chiral HPLC assay against the starting material. The ee of the intermediate must match the starting material (>99% ee). If it matches, proceed to standard aqueous workup.

Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Cyclic Imines

Objective: Reduce cyclic imines to morpholines with >95% ee using the Noyori-Ikariya catalyst.

  • Catalyst Pre-activation: Stir the RuCl catalyst (1 mol%) with a Formic Acid/Triethylamine (FA/TEA, 5:2 molar ratio) azeotropic mixture in anhydrous Dichloromethane (DCM) for 15 minutes at room temperature.

    • Causality Note: DCM is critical. As a non-coordinating solvent, it forces the substrate's ether oxygen to participate in the hydrogen-bonding network with the catalyst's amine ligand[2].

  • Substrate Addition: Cool the mixture to 0 °C and add the cyclic imine dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Monitor the reaction by achiral GC-MS. Do not measure ee until >99% conversion is achieved. Unreacted imine can decompose on the chiral HPLC column, creating baseline disturbances that mask the true enantiomeric ratio.

Protocol C: Chiral HPLC Method Optimization for Basic Morpholines

Objective: Eliminate false "low ee" readings caused by chromatographic tailing.

  • Mobile Phase Preparation: Mix Hexane and Isopropanol (e.g., 90:10 v/v). Add exactly 0.1% (v/v) diethylamine (DEA) to the mixture.

    • Causality Note: Without DEA, the basic sites of the morpholine interact with free silanols on the chiral stationary phase, causing severe peak tailing and artificial peak overlap[3].

  • Racemate Resolution Validation: Inject a racemic standard of the target morpholine. Adjust the Hexane/IPA ratio until the Resolution (

    
    ) between the two enantiomer peaks is ≥ 1.5 (baseline separation).
    
  • Validation Checkpoint: If

    
     < 1.5, the ee calculation is mathematically invalid. Do not proceed to analyze the synthetic sample until baseline resolution of the racemate is achieved.
    
References

1.[1] Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids - Thieme Connect. URL: 2.[2] Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - ACS Publications. URL: 3.[3] Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - Journal of Chromatography A (via UMA.es). URL:

Sources

Controlling pH in stepwise hydrogenation of morpholine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Controlling pH in Stepwise Hydrogenation of Morpholine Precursors

Welcome to the Technical Support Center for morpholine synthesis and precursor hydrogenation. As a Senior Application Scientist, I frequently encounter process deviations—ranging from stalled conversions to rapid catalyst degradation—that stem from a single, often-overlooked variable: pH control .

Whether you are performing a lab-scale reductive amination of a ketone with morpholine, or an industrial-scale continuous amination of diethylene glycol (DEG) with ammonia, the proton activity in your reactor dictates the kinetic pathway. This guide breaks down the causality behind these reactions and provides self-validating troubleshooting protocols to ensure scientific integrity and high yields.

Part 1: Quantitative Data Summary

The optimal pH and catalyst choice depend entirely on the precursor system. The table below summarizes the critical parameters required to achieve optimal conversion rates.

Precursor SystemTarget ProductCatalyst / ReductantOptimal pH RangeExpected ConversionKey pH-Dependent Mechanism
Diethylene Glycol (DEG) + NH₃ Morpholine + DGAZn-Cu-NiO/Al₂O₃> 11.0 (Intrinsic)> 99.0%Catalyst stability against basic dissolution; suppression of ether cleavage[1].
Ketone/Aldehyde + Morpholine Substituted MorpholineNaBH₃CN or NaBH(OAc)₃4.0 – 5.0> 85.0%Balances carbonyl protonation (activation) vs. amine protonation (deactivation)[2].
Enamine/Iminium Intermediate Substituted MorpholineHypophosphite (H₃PO₂)Variable~ 70.0%Reductive potential shifts from -0.5 V (pH 0) to -1.65 V (pH 14)[3].

Part 2: Troubleshooting Guides & FAQs

Q1: My reductive amination of a ketone using morpholine is stalling at 20% conversion. I am using NaBH₄ in methanol. What is the mechanistic failure? Analysis & Solution: The failure is twofold: reductant over-reactivity and pH mismanagement. NaBH₄ is too reactive and will reduce your starting ketone directly to an alcohol before the imine intermediate can form. Furthermore, imine formation requires a mildly acidic environment (pH 4–5)[2]. At this pH, the carbonyl oxygen is protonated, increasing its electrophilicity and accelerating the nucleophilic attack by morpholine. However, if the pH drops below 4, morpholine (a secondary amine) is completely converted into its non-nucleophilic conjugate acid (an ammonium salt), halting the reaction entirely[2]. Actionable Fix: Switch your reductant to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These are milder and specifically target the protonated iminium ion rather than the unprotonated ketone[4]. Buffer the system to pH 4.5 using an acetic acid/sodium acetate buffer.

Q2: We are scaling up the amination of diethylene glycol (DEG) to morpholine using a standard Ni/Al₂O₃ catalyst. Over 48 hours, conversion drops from 95% to 60%. Why is the catalyst deactivating? Analysis & Solution: In the amination of DEG with ammonia, the reaction environment is highly basic (pH > 11) due to the high concentration of NH₃ and the product morpholine. Standard γ-Al₂O₃ supports can undergo structural degradation or phase changes in hot, highly basic aqueous/amine environments, leading to Ni sintering and a loss of active sites. Actionable Fix: You must use a catalyst engineered for high-pH stability. Transition to a Zn-promoted Cu-NiO/Al₂O₃ catalyst prepared via a combustion approach. The addition of promoters like Zn or La facilitates the formation of surface defects that anchor the Cu/Ni moieties, preventing migration and aggregation even in highly basic, high-temperature (150–300 °C) conditions[1]. Zn-Cu-NiO/Al₂O₃ has been shown to maintain >99% DEG conversion with negligible deactivation over 80 hours[1]. Additionally, ensure CO₂ byproducts are managed, as they can alter the local pH; dual-catalyst systems incorporating a methanation catalyst can suppress CO₂ formation[5].

Q3: How does the pH affect the reductive potential if we switch to a metal-free hypophosphite reduction system? Analysis & Solution: If you are using hypophosphite (H₃PO₂)-mediated catalyst-free reductive amination, the thermodynamics of your hydride transfer are strictly governed by pH. The reductive potential of hypophosphite is highly pH-dependent: it is a much stronger reducing agent in basic media (-1.65 V at pH 14) compared to acidic media (-0.5 V at pH 0)[3]. You must carefully balance the need for an intermediately acidic medium to form the iminium ion with the need for sufficient reductive power.

Part 3: Mechanistic Visualizations

G C Carbonyl Precursor H Hemiaminal Intermediate C->H + Amine A Amine (Morpholine) A->H D Ammonium Salt (Dead End: pH < 4) A->D Excess H+ I Iminium Ion (Optimal pH 4-5) H->I - H2O (H+ catalyzed) P Morpholine Derivative I->P Hydride Reduction (e.g., NaBH3CN)

Caption: Mechanistic pathway of reductive amination highlighting pH-dependent kinetic forks.

G Feed DEG + NH3 + H2 Feed React High-Pressure Amination (150-300 °C) Feed->React Cat Zn-Cu-NiO/Al2O3 Catalyst (pH > 11 Stable) Cat->React Sep Phase Separation & CO2 Methanation React->Sep Prod Morpholine + DGA Sep->Prod

Caption: Workflow for continuous high-pressure amination of diethylene glycol to morpholine.

Part 4: Self-Validating Experimental Protocols

Protocol A: Stepwise Reductive Amination of Ketones with Morpholine (Lab Scale)

This protocol utilizes a self-validating checkpoint to ensure the pH is correctly driving iminium formation before the reductant is introduced.

  • Substrate Preparation: Dissolve 1.0 eq of the ketone precursor and 1.2 eq of morpholine in anhydrous 1,2-dichloroethane (DCE).

  • pH Adjustment: Add glacial acetic acid dropwise. Validation Check: Extract a 10 µL aliquot and spot it on wet universal indicator paper. The target pH is exactly 4.5.

  • Imine Formation (The Checkpoint): Stir the mixture at room temperature for 2 hours. Validation Check: Analyze via in-situ FTIR or take an aliquot for crude NMR. Do not proceed until the carbonyl stretch (~1710 cm⁻¹) is depleted and the iminium/enamine signature (~1660 cm⁻¹) is dominant.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add 1.5 eq of NaBH(OAc)₃. The mild nature of this reductant prevents the background reduction of any unreacted ketone[4].

  • Quench & Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Protocol B: Continuous High-Pressure Amination of Diethylene Glycol (Pilot Scale)

This protocol focuses on maintaining catalyst integrity in a highly basic environment.

  • Catalyst Bed Preparation: Load a tubular fixed-bed reactor with a Zn-promoted Cu-NiO/Al₂O₃ combustion-synthesized catalyst[1].

  • Activation: Reduce the catalyst in-situ under a continuous flow of H₂ (1.0 MPa) at 215 °C for 4 hours to activate the Ni and Cu metallic sites.

  • Feed Introduction: Introduce anhydrous diethylene glycol (DEG) and liquid ammonia at a molar ratio of 1:6. The high ammonia ratio naturally buffers the system to pH > 11, suppressing the formation of acidic byproducts that could cleave the ether linkage.

  • Reaction Parameters: Maintain the reactor at 200–250 °C and a pressure of 1.45 to 34.60 MPa[5].

  • Effluent Management: Route the crude product effluent through a supported ruthenium methanation catalyst bed. Validation Check: Monitor the effluent gas. The methanation catalyst converts basic-incompatible CO₂ byproducts into methane, keeping CO₂ concentrations below 50 ppm and protecting the morpholine/DGA product mixture[5].

References

  • Simultaneous production of morpholine and 2-(2-aminoalkoxy)alkanols European Patent Office (EPO)[Link]

  • Fast catalytic conversion of diethylene glycol to morpholine over thermally stable Zn promoted Cu-NiO/Al2O3 catalyst prepared via combustion approach ResearchGate[Link]

  • Influence of the cation in hypophosphite-mediated catalyst-free reductive amination Beilstein Journal of Organic Chemistry[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry[Link]

Sources

Technical Support Center: Purification of (3R)-3-(4-fluorophenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the recrystallization of (3R)-3-(4-fluorophenyl)morpholine hydrochloride.

This chiral amine is a critical building block in the synthesis of neurokinin-1 (NK1) receptor antagonists, most notably Aprepitant and Fosaprepitant[1],[2]. Because stereochemical fidelity at the morpholine core dictates the pharmacological efficacy of the final API, the purification process must strictly control both chemical purity and enantiomeric excess (ee).

Part 1: Core Principles & Self-Validating Protocol

The Causality of Solvent Selection

Amine hydrochlorides possess highly stable, polar crystal lattices. They typically require a protic solvent (e.g., Isopropanol or Ethanol) to solvate the chloride ion and the protonated amine[3]. However, using a pure protic solvent often results in a solubility curve that is too flat, leading to poor yields.

To engineer a steep solubility curve, we utilize an Isopropanol/Water (95:5 v/v) system. The trace water acts as a lattice disruptor, significantly lowering the temperature required for complete dissolution and minimizing the thermal degradation of the chiral center. During the cooling phase, the bulk Isopropanol acts as an internal anti-solvent, driving rapid supersaturation and high-yield crystallization[4].

Standard Operating Procedure: Recrystallization Workflow

This protocol incorporates self-validating In-Process Controls (IPCs) to ensure process integrity at every stage.

  • Reactor Preparation: Purge a clean, jacketed glass-lined reactor with dry Nitrogen. Ambient moisture fluctuations can unpredictably alter the metastable zone width (MZW) of the solvent system.

  • Charging & Dissolution:

    • Charge 1.0 kg of crude (3R)-3-(4-fluorophenyl)morpholine HCl.

    • Add 8.0 L of Isopropanol (IPA) and 0.4 L of Deionized Water (95:5 v/v).

    • Causality: Agitate at 150 RPM and heat to 70–75 °C. Do not exceed 80 °C, as prolonged thermal stress promotes epimerization.

    • IPC Check: Visually confirm complete dissolution. The solution must be entirely clear.

  • Hot Clarification: Pass the hot solution through a heated 1 μm PTFE inline filter into a pre-warmed secondary vessel to remove insoluble mechanical impurities.

  • Controlled Cooling & Seeding:

    • Program a linear cooling ramp of 0.5 °C/min down to 55 °C.

    • Causality: At 55 °C, the solution enters the metastable zone. Charge 5.0 g (0.5 wt%) of pure (3R)-3-(4-fluorophenyl)morpholine HCl seed crystals. Seeding provides immediate surface area for nucleation, bypassing the energy barrier that causes "oiling out"[4].

    • Hold at 55 °C for 1 hour (Aging) to allow the seed bed to establish.

  • Primary Crystallization: Cool the batch from 55 °C to 5 °C at a slow rate of 0.1 °C/min.

    • Causality: A slow cooling rate favors the thermodynamic growth of large, pure crystals over rapid, chaotic secondary nucleation, which traps impurities and mother liquor.

  • Isolation & Washing: Filter the slurry via a Nutsche filter. Wash the wet cake with 2.0 L of pre-chilled (5 °C) pure IPA to displace the impure mother liquor.

  • Vacuum Drying: Dry the wet cake in a vacuum oven at 45 °C (<50 mbar) with periodic Nitrogen sweeps until residual IPA is <5000 ppm.

Part 2: Troubleshooting Guides & FAQs

Q1: During cooling, my solution turns cloudy and forms a distinct liquid layer at the bottom of the reactor instead of forming crystals. How do I fix this "oiling out"? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). Oiling out occurs when a highly concentrated solution crosses the binodal curve before it crosses the solubility curve, causing the solute to separate as a dense, solute-rich oil rather than a solid crystal. Corrective Action: Reheat the reactor to 75 °C until the mixture returns to a single homogeneous phase. Adjust your cooling profile to be much slower (e.g., 0.1 °C/min) and introduce seed crystals earlier (around 60 °C)[4]. The seeds act as a thermodynamic sink, pulling solute out of the liquid phase and keeping the supersaturation level strictly below the LLPS threshold.

Q2: The enantiomeric excess (ee) of my recovered crystals is lower than expected. What causes this chiral erosion? A: Chiral erosion in morpholine hydrochlorides is typically caused by prolonged heating in protic solvents, which can induce trace reversible ring-opening or epimerization at the chiral center[2]. Alternatively, if your crude ee is below the eutectic point of the mixture, the minor (3S) enantiomer will co-crystallize. Corrective Action: Strictly limit the time the batch spends at the maximum dissolution temperature (T_max). If the issue persists, switch to a binary solvent system with a lower boiling point, such as Ethanol/Ethyl Acetate (1:2), which allows for dissolution at 65 °C and selectively rejects the (3S) enantiomer into the mother liquor.

Q3: My yield is plateauing around 60-65%. How can I drive more product out of solution without precipitating impurities? A: A low yield indicates that the solubility of the hydrochloride salt remains too high at your final isolation temperature (5 °C). Corrective Action: Do not cool the reactor below 0 °C, as this will crash out organic impurities. Instead, employ an anti-solvent dosing strategy. Once the primary crystallization has aged at 20 °C, slowly dose in 3 to 5 volumes of an aprotic anti-solvent, such as Heptane or Ethyl Acetate, over 2 hours. This drastically reduces the polarity of the solvent matrix, forcing the remaining product out of solution while keeping non-polar organic impurities dissolved[3].

Q4: Residual Isopropanol is consistently failing ICH Q3C limits during final QC. Increasing the oven temperature causes the crystals to yellow. What is the correct drying protocol? A: Amine hydrochlorides are notorious for trapping protic solvents within their crystal lattice or forming loose solvates[5]. Increasing the temperature beyond 50 °C causes localized melting or thermal degradation (yellowing). Corrective Action: Utilize pulsed vacuum drying . Cycle the vacuum (e.g., pull down to 50 mbar, then backfill to atmospheric pressure using dry Nitrogen) every 30 minutes while maintaining the temperature at 40–45 °C. The dry Nitrogen sweep acts as a carrier gas, physically displacing the desorbed IPA molecules and breaking the vapor equilibrium without applying thermal stress.

Part 3: Quantitative Data Presentation

Table 1: Solvent System Performance for (3R)-3-(4-fluorophenyl)morpholine HCl Recrystallization

Solvent System (v/v)Dissolution Temp (°C)Isolation Temp (°C)Typical Yield (%)Enantiomeric Excess (ee %)Application Notes & Causality
Methanol (100%) 55-545>99.5Extremely high solubility prevents high yield. Used only for ultra-purification.
IPA / Water (95:5) 75578>99.0Recommended. Excellent balance of yield and purity. Water disrupts lattice for easier dissolution.
Ethanol / EtOAc (1:2) 6508598.5High yield. Requires anti-solvent (EtOAc) dosing to drive supersaturation.
THF / Heptane (1:1) 60109295.0Prone to oiling out (LLPS). Lower purity due to rapid, uncontrolled precipitation.

Part 4: Process Visualization

G Start Crude (3R)-3-(4-fluorophenyl) morpholine HCl Dissolve Dissolution in IPA/Water at 70-75°C Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Controlled Cooling (0.5°C/min to 55°C) Filter->Cool Cool->Dissolve Oiling out detected (Reheat & adjust) Seed Seeding with pure crystals (Prevent oiling out) Cool->Seed Crystallize Crystallization & Aging (Cool to 0-5°C) Seed->Crystallize Isolate Filtration & Washing (Cold IPA) Crystallize->Isolate Isolate->Dissolve Low ee / Purity (Recrystallize) Dry Pulsed Vacuum Drying (45°C, <50 mbar) Isolate->Dry Pure Pure (3R)-Enantiomer (>99% ee) Dry->Pure

Workflow for the recrystallization of (3R)-3-(4-fluorophenyl)morpholine HCl with troubleshooting.

Part 5: References

  • Brands, K. M. J., et al. "Some Items of Interest to Process R&D Chemists and Engineers: Aprepitant Synthesis." ACS Publications, 2003. URL: [Link][1]

  • World Intellectual Property Organization. "Novel intermediates for the preparation of highly pure aprepitant or fosaprepitant." Google Patents (WO2012146692A1), 2012. URL:[2]

  • European Patent Office. "Crystallization of hydrohalides of pharmaceutical compounds." Google Patents (EP2436381A1), 2007. URL:[3]

  • Organic Syntheses. "Methylamine hydrochloride - Organic Syntheses Procedure." Organic Syntheses, 1921. URL: [Link][5]

Sources

Technical Support Center: Minimizing Oxidative Impurities in Morpholine Storage

Author: BenchChem Technical Support Team. Date: March 2026

[label="Reduction

Finalizing the Diagrams

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Morpholine (


) is a highly versatile secondary amine and ether, heavily utilized in organic synthesis, active pharmaceutical ingredient (API) development, and as a corrosion inhibitor. However, its electron-rich nitrogen and adjacent ether oxygen make the heterocycle highly susceptible to oxidative degradation. This technical guide provides researchers with the mechanistic understanding, troubleshooting frameworks, and self-validating protocols necessary to maintain absolute morpholine purity.

The Causality of Morpholine Degradation

Understanding why morpholine degrades is the first step in preventing it. Auto-oxidation of morpholine is a radical-mediated process initiated by environmental factors such as ambient oxygen, UV light, and trace transition metals.

When exposed to these catalysts, morpholine undergoes two primary degradation pathways:

  • N-Oxidation: The lone pair on the secondary amine is oxidized to form morpholine N-oxide.

  • 
    -Carbon Oxidation:  Radical abstraction at the carbon adjacent to the ether or amine yields unstable hydroperoxides. These peroxides subsequently undergo thermal or photolytic ring cleavage, producing acidic and reactive byproducts such as ethanolamine, glycolic acid, and acetic acid[1]. Furthermore, morpholine is chemically incompatible with copper, zinc, and their alloys; these metals act as potent catalytic centers that accelerate the oxidative cascade[2].
    

OxidationMechanisms Morpholine Morpholine (C4H9NO) Catalysts O2, UV Light, Trace Metals (Cu/Zn) Morpholine->Catalysts Radical Reactive Radicals Catalysts->Radical Initiation NOxide Morpholine N-oxide Radical->NOxide N-Oxidation Peroxides Hydroperoxides Radical->Peroxides alpha-C Oxidation Cleavage Ring Cleavage Products (Ethanolamine, Glycolic Acid) Peroxides->Cleavage Thermal/Photolytic Degradation

Mechanistic pathway of morpholine oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: My morpholine has developed a yellow/brown tint during storage. Is it still viable for synthesis? A1: No. A yellow tint is a definitive macroscopic indicator of chemical degradation. It signals the accumulation of morpholine N-oxide and complex ring-cleavage polymerizations[1]. Using discolored morpholine in sensitive catalytic cycles (e.g., cross-coupling reactions) will introduce trace acids and peroxides that can poison metal catalysts and drastically reduce your yields.

Q2: How should I properly store morpholine to prevent this oxidation? A2: Morpholine must be treated as an air- and light-sensitive reagent. It should be stored in tightly sealed amber borosilicate glass containers to prevent photolytic degradation. The headspace of the container must be purged with an inert gas (Argon or Nitrogen) after every use to displace oxygen. Store the bottle in a cool, dry, and well-ventilated area[1][2]. Never store morpholine in containers with caps containing zinc or copper foil liners.

Q3: Can I just use standard simple distillation to purify oxidized morpholine? A3: Simple distillation is insufficient because water and certain low-molecular-weight oxidation products can co-distill with morpholine. Furthermore, distilling a solvent containing concentrated hydroperoxides poses a severe explosion hazard. You must chemically reduce the peroxides and neutralize acidic cleavage products prior to fractional distillation.

Troubleshooting & Quantitative Diagnostics

To ensure a self-validating workflow, you must quantify the impurities before and after purification. Use the following diagnostic matrix to identify and resolve specific contamination vectors.

Impurity / IssueDiagnostic MarkerRoot CauseCorrective Action / Threshold
Morpholine N-oxide GC-MS: m/z 103N-oxidation via

exposure.
Fractional distillation; discard batch if >2% area.
Hydroperoxides Starch-iodide paper turns blue/blackAuto-oxidation at the

-carbon.
Reflux over Na metal. Do NOT distill if >20 ppm.
Ring Cleavage Products pH drop, presence of ethanolaminePhotolytic/thermal degradation of peroxides.Pre-dry and neutralize with KOH (20 g / 100 mL).
Trace Metals (Cu/Zn) Yellow/brown discolorationLeaching from incompatible containers.Transfer to borosilicate glass; store under Argon.

Validated Experimental Protocols

The following protocol is a self-validating system designed to safely neutralize oxidative impurities, remove trace water, and isolate pure morpholine.

Protocol: Rigorous Purification and Stabilization of Morpholine

Causality: Potassium hydroxide (KOH) acts as a primary desiccant and a strong base to neutralize acidic cleavage products (like glycolic acid) into non-volatile salts. Sodium metal provides a harsh reducing environment to destroy residual peroxides and definitively eliminate trace moisture[3].

Step 1: Initial Peroxide Screening (Safety Gate)

  • Dip a commercial moist starch-iodide test paper into the contaminated morpholine[4].

  • If the paper turns deep blue or black immediately, the peroxide concentration is dangerously high. Do not proceed to heating. You must slowly add a reducing agent (like an aqueous ferrous sulfate wash) before attempting solvent recovery. If the paper remains largely unchanged or shows only a faint color, proceed to Step 2.

Step 2: Pre-Drying and Neutralization

  • Transfer the crude morpholine to a clean Erlenmeyer flask.

  • Add 20 g of solid Potassium Hydroxide (KOH) pellets for every 100 mL of solvent[3].

  • Stir the mixture magnetically for 1 hour at room temperature. This step absorbs bulk water and crashes out acidic impurities.

  • Carefully decant or filter the morpholine into a dry, inert-gas-flushed round-bottom flask, leaving the aqueous/KOH sludge behind.

Step 3: Reduction and Reflux

  • To the round-bottom flask containing the pre-dried morpholine, add approximately 1 g of freshly cut, hexane-washed sodium metal pieces[3].

  • Equip the flask with a reflux condenser and flush the entire system with Nitrogen or Argon.

  • Gently reflux the mixture for 1 hour. The sodium will react with any remaining water and cleave residual hydroperoxides.

Step 4: Fractional Distillation

  • Rearrange the apparatus for fractional distillation under a steady stream of inert gas.

  • Apply heat and discard the first 2–5% of the distillate (the forerun) to ensure no low-boiling cleavage products remain.

  • Collect the pure morpholine fraction that boils strictly between 126 °C and 129 °C [3].

Step 5: Long-Term Storage

  • Immediately transfer the pure distillate into an oven-dried, amber borosilicate glass bottle.

  • Purge the headspace heavily with Argon (which is heavier than air and forms a better protective blanket than Nitrogen).

  • Seal tightly with a PTFE-lined cap and store at 4 °C to suppress kinetic degradation pathways.

PurificationWorkflow Contaminated Contaminated Morpholine Test Peroxide Test (Starch-Iodide) Contaminated->Test KOH Pre-drying (Stir over KOH) Test->KOH If safe (<20ppm) Reflux Reduction (Reflux over Na) KOH->Reflux Decant Distillation Fractional Distillation Reflux->Distillation Pure Pure Morpholine (126-129 °C) Distillation->Pure Collect fraction Storage Inert Storage (Argon, Amber Glass) Pure->Storage

Step-by-step laboratory workflow for morpholine purification and storage.

References

  • Source: scbt.
  • Stabilizing 2-(2,4-Difluorophenyl)
  • Source: youtube.
  • Source: orgsyn.

Sources

Technical Support Center: Morpholine Hydrochloride Solvent Removal

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for the removal of residual solvents from Morpholine Hydrochloride salts.

Subject: Advanced Protocols for Residual Solvent Depletion in Amine Salts Doc ID: TS-MPHCL-004 Audience: Process Chemists, Formulation Scientists, QA/QC Managers

Introduction: The "Trapped Solvent" Paradox

As a Senior Application Scientist, I frequently encounter a specific frustration in drug development: Morpholine Hydrochloride (Morpholine HCl) salts that persistently fail ICH Q3C limits for residual solvents—particularly Class 2 solvents like Toluene or Methanol—despite rigorous vacuum drying.

The Science of the Problem: The issue is rarely "wetness" in the traditional sense. Amine salts like Morpholine HCl often crystallize into lattices that contain voids or channels. Solvents with high affinity for the salt (due to dipole interactions or hydrogen bonding) can become inclusion complexes or solvates . In this state, the solvent is not merely adsorbed on the surface; it is a structural component of the crystal.[1]

Standard vacuum drying applies thermal energy to the surface. If the solvent is deep within the lattice, high heat often causes "case hardening" (surface sintering) or fails to overcome the lattice energy holding the solvent molecule.

This guide moves beyond basic drying to lattice-level engineering strategies.

Module 1: Diagnostic & Analysis

Before attempting a fix, you must diagnose the state of the solvent.

Q: How do I know if my solvent is surface-bound or trapped in the lattice? A: Perform a TGA (Thermogravimetric Analysis) or DSC (Differential Scanning Calorimetry) overlay.

  • Surface Solvent: Shows weight loss (TGA) or endotherms (DSC) near the solvent’s boiling point.

  • Lattice/Solvate: Shows weight loss significantly above the boiling point (often >100°C for Toluene), or requires crystal collapse (melting) to release.

ICH Q3C Compliance Targets (Reference Table)
SolventClassPDE (mg/day)Concentration Limit (ppm)Difficulty to Remove from Morpholine HCl
Toluene Class 28.9890 High (Hydrophobic inclusion)
Methanol Class 230.03000 Medium (H-bonding)
Ethanol Class 350.05000 Low (Surface adsorption)
Acetone Class 350.05000 Low

Module 2: Experimental Protocols

Protocol A: Water Vapor Displacement (The "Secret Weapon")

Best For: Stubborn Class 2 solvents (Toluene, DCM) trapped in the crystal lattice. Mechanism: Morpholine HCl is hygroscopic and forms stable hydrates.[2] By introducing controlled humidity, water molecules—which are small and highly polar—diffuse into the lattice, displacing the bulky organic solvent molecules. The organic solvent is then pushed to the surface where it can be evaporated.

Workflow:

  • Setup: Place the Morpholine HCl cake in a vacuum oven.

  • Humidification: Instead of full vacuum, introduce a bleed of water vapor. (Place a tray of HPLC-grade water in the bottom of the oven, or use a humidity controller).

  • Cycle:

    • Heat to 40–50°C .

    • Apply partial vacuum (approx. 200 mbar) for 4–6 hours . Goal: Promote water uptake.

    • Apply full vacuum (<10 mbar) for 2–4 hours . Goal: Remove displaced organic solvent.[3]

  • Final Dry: Remove water source and dry under full vacuum at 60°C to remove excess water (if anhydrous form is required) or dry to the hydrate stoichiometry.

Protocol B: Reslurrying (Trituration)

Best For: High levels of surface-adsorbed solvents or breaking weak solvates without full recrystallization.

Workflow:

  • Solvent Selection: Choose a solvent in which Morpholine HCl is insoluble but the contaminant is soluble.

    • For Toluene removal: Use Isopropyl Acetate or MTBE .

  • Procedure:

    • Suspend crude salt in 5–10 volumes of the wash solvent.

    • Agitate vigorously at 50°C for 2–4 hours. (Heat increases the solubility of the trapped impurity).

    • Cool to room temperature.[4][5][6][7][8]

    • Filter and wash with fresh, cold solvent.[6]

    • Vacuum dry.[4][9]

Protocol C: Recrystallization (The Reset)

Best For: Failed batches where solvent is locked in a channel solvate.

Workflow:

  • Dissolution: Dissolve Morpholine HCl in minimal hot Ethanol or Isopropanol (approx. 70°C).

    • Note: If Toluene is the issue, avoid non-polar antisolvents initially.

  • Displacement: Add a small amount of Water (1–2% v/v) to the hot solution. This encourages the formation of a hydrate or aquo-complex upon cooling, effectively blocking Toluene from re-entering the lattice.

  • Crystallization: Cool slowly to 0–5°C.

  • Isolation: Filter and dry.[4][5][6]

Module 3: Visualization of Logic

The following diagram illustrates the decision matrix for selecting the correct purification strategy based on the solvent interaction type.

SolventRemovalStrategy Start Residual Solvent Detected (GC-HS Analysis) CheckType Determine Solvent State (TGA/DSC) Start->CheckType Surface Surface Adsorbed (Weight loss @ BP) CheckType->Surface Low Energy Trapped Lattice/Solvate (Weight loss >> BP) CheckType->Trapped High Energy ActionSurface Standard Vacuum Drying (T > BP, P < 10 mbar) Surface->ActionSurface ActionTrapped Is Solvent Hydrophobic? (e.g., Toluene) Trapped->ActionTrapped Pass Pass ICH Q3C ActionSurface->Pass Success Displacement Protocol A: Water Vapor Displacement ActionTrapped->Displacement Yes (Hydrophobic) Recryst Protocol C: Recrystallization (EtOH/H2O) ActionTrapped->Recryst No (Polar/Mixed) Displacement->Pass Recryst->Pass

Figure 1: Decision tree for selecting the appropriate solvent removal technique based on thermodynamic state.

Module 4: Troubleshooting & FAQs

Q1: I used Protocol A (Water Displacement), but now my water content is 5%. Is this a failure? A: Not necessarily. Morpholine HCl can form stable hydrates (e.g., hemihydrate or monohydrate).

  • Regulatory View: Water is not an ICH residual solvent. If the organic solvent (e.g., Toluene) is <890 ppm, the batch is compliant regarding toxicity.

  • Action: If anhydrous material is required for the next step, you must now dry the material at a higher temperature (>80°C) or use azeotropic distillation, but be aware that removing the "structural water" might destabilize the crystal if not done carefully.

Q2: Why does Toluene persist even after melting the salt? A: If you melt the salt and the solvent remains, it suggests the boiling point of the solvent is higher than the melt, or you are re-trapping it upon solidification.

  • Correction: Do not melt. Use Protocol B (Reslurrying) with a solvent like MTBE. The Toluene will partition into the MTBE because it is miscible with it, while the salt remains solid. This "wash" is far more effective than melting.

Q3: Can I use high heat (>100°C) to force the solvent out? A: proceed with caution. While Morpholine HCl is relatively stable, amines can undergo oxidative degradation or discoloration (yellowing) at high temperatures in the presence of oxygen.

  • Guideline: Always use an inert atmosphere (Nitrogen bleed) if applying high heat. If discoloration occurs, you must recrystallize with activated carbon.[4][5]

Q4: My GC-HS (Headspace) shows variable results for the same batch. Why? A: This is a classic sampling error with salts.

  • Cause: The solvent is likely non-homogeneously distributed (trapped in specific crystal agglomerates).

  • Solution: Grind the sample to a fine powder before weighing it into the headspace vial. Ensure the dissolution solvent in the GC vial (e.g., DMSO or Water) completely dissolves the salt matrix to release all trapped residues.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[10][11] [Link]

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare.
  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.
  • Grinberg, N., & Rodriguez, S. (2019). Ewing's Analytical Instrumentation Handbook, Fourth Edition. CRC Press.
  • US Patent 5981751A. (1999). Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.[10][11][12][13] Google Patents.

Sources

Improving diastereoselectivity in aprepitant intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aprepitant Intermediate Synthesis

Welcome to the technical support center for the synthesis of key intermediates for Aprepitant. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of stereocontrol in this multi-center molecule. Our goal is to provide actionable insights, troubleshoot common experimental hurdles, and explain the causality behind protocol choices to enhance diastereoselectivity and overall success.

Understanding the Stereochemical Challenge

The synthesis of Aprepitant is a significant challenge due to the presence of three contiguous stereocenters in its morpholine acetal core. The efficacy and safety of the final active pharmaceutical ingredient (API) are critically dependent on achieving the correct absolute and relative stereochemistry. The primary synthetic challenge lies in controlling the formation of the desired (2R, 3S, 1'R) diastereomer while minimizing others. Modern, efficient syntheses have moved away from stoichiometric chiral reagents and towards catalytic and crystallization-driven methods to achieve this control.[1]

Two pivotal strategies that have defined the efficient synthesis of the aprepitant intermediate are:

  • Crystallization-Induced Asymmetric Transformation (CIAT): This powerful technique involves the coupling of a chiral alcohol with an oxazinone to form a mixture of diastereomers. Under the reaction conditions, these diastereomers can equilibrate in solution while the desired, less soluble diastereomer selectively crystallizes, driving the equilibrium towards its formation.[2][3][4]

  • Stereoselective Lewis Acid-Catalyzed Acetalization: This method establishes a key stereocenter through a highly selective reaction, often a trans acetalization, catalyzed by a Lewis acid. This approach relays the stereochemical information from a pre-existing stereocenter to a new one with high fidelity.[5][6]

This guide will focus on troubleshooting issues related to these and other stereoselective methods.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for controlling diastereoselectivity in the aprepitant synthesis? A1: The most critical step is the formation of the morpholine acetal core, which sets two of the three key stereocenters. Historically, this was achieved via a reduction/acylation sequence that relayed stereochemistry.[7] More advanced and efficient syntheses achieve this through either a crystallization-induced asymmetric transformation or a highly stereoselective Lewis acid-catalyzed trans acetalization reaction.[3][5] Success in the overall synthesis hinges on maximizing the diastereomeric ratio (d.r.) at this stage.

Q2: Why is a crystallization-induced asymmetric transformation so effective for this synthesis? A2: This method is highly effective because it combines dynamic resolution with purification in a single step. It starts with a readily available enantiopure starting material (like (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol) and couples it to form a 1:1 mixture of acetal diastereomers.[2][3] Crucially, the conditions (often acidic) allow the newly formed stereocenter to epimerize, meaning the undesired diastereomer can convert back to the starting material or into the desired diastereomer. Because the desired diastereomer is engineered to be less soluble, it crystallizes out of solution, pulling the entire equilibrium towards the formation of a single, solid isomer in high yield and purity.[7]

Q3: I see both borane reductions and asymmetric hydrogenations mentioned in the literature. Which is preferred? A3: Both methods are used to set stereocenters in different generations of the synthesis. Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP systems) is often preferred in modern green chemistry approaches as it avoids stoichiometric, hazardous reagents like boranes and can offer extremely high enantioselectivity.[8][9][10] However, diastereoselective reductions using borane reagents are also well-established. The choice often depends on the specific substrate, available equipment, and process safety considerations. Borane reductions can be highly effective but require careful handling and control of impurities like borohydrides, which can erode selectivity.[11][12][13]

Q4: How important is the purity of the starting chiral alcohol, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol? A4: It is absolutely critical. The enantiomeric purity of this starting material directly dictates the maximum possible enantiomeric and diastereomeric purity of the final product. Any (S)-enantiomer present will lead to the formation of an unwanted diastereomer that may be difficult to remove in later stages. It is essential to start with this alcohol at >99% e.e.

Troubleshooting Guides

This section addresses specific problems encountered during the synthesis.

Problem 1: Poor Diastereoselectivity (d.r. close to 1:1)

Symptoms: Your crude NMR or HPLC analysis shows approximately equal amounts of the desired and undesired diastereomers after a key stereocenter-forming reaction.

Potential Causes & Solutions:

  • Ineffective Dynamic Resolution (in CIAT):

    • Cause: The conditions are not suitable for the epimerization of the undesired diastereomer. The resolving agent, often a sulfonic acid, must be able to catalyze the tautomerization of the oxazinone intermediate, allowing the stereocenter to flip.[7]

    • Solution:

      • Verify Acid Catalyst: Ensure the correct acid catalyst (e.g., (1S)-(-)-3-bromocamphor-8-sulfonic acid) is used and is of high quality.[7]

      • Optimize Temperature: The equilibration may be temperature-dependent. Experiment with a slightly higher or lower temperature to find the optimal window for both equilibration and selective crystallization.

      • Check Solvent System: The solvent plays a crucial role in both solubility and the equilibration process. Ensure the solvent system (e.g., THF) is anhydrous and matches the validated protocol.

  • Poor Facial Selectivity in Reduction/Addition:

    • Cause: The reducing or organometallic agent is not being effectively directed by the existing chiral centers or catalyst. This can be due to incorrect reagent choice, temperature, or the presence of coordinating impurities.

    • Solution:

      • Reagent Choice: For reductions, the choice of borane source is critical. Borane-dimethyl sulfide (BMS) or borane-THF (BTHF) are common, but their reactivity profiles differ.[11] Ensure the reagent is fresh. For Grignard additions, chelation control is often key; the choice of solvent (e.g., THF vs. ether) can dramatically alter selectivity.

      • Temperature Control: Many stereoselective additions are highly sensitive to temperature. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) often enhances selectivity by favoring the transition state with the lowest activation energy.[14] Note that rare cases of inverse temperature dependence exist, so literature verification is key.[15]

      • Lewis Acid Catalyst (for Acetalization): If using a Lewis acid-catalyzed approach, the choice and stoichiometry of the acid (e.g., trimethylsilyl trifluoromethanesulfonate) are paramount. Ensure it is not quenched by moisture or other impurities.[5][6]

Problem 2: Inconsistent Diastereoselectivity (Varies Batch-to-Batch)

Symptoms: You achieve good d.r. in one run, but subsequent identical runs give poor results.

Potential Causes & Solutions:

  • Reagent Quality and Water Content:

    • Cause: Stereoselective reactions are often highly sensitive to moisture and reagent purity. Lewis acids can be quenched by water, and the purity of borane solutions can degrade over time, affecting their reducing power and selectivity.[12]

    • Solution:

      • Use Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Handle hygroscopic reagents (like Lewis acids) under an inert atmosphere (Nitrogen or Argon).

      • Titre Reagents: The molarity of organometallic reagents (e.g., Grignard) and hydride sources should be determined by titration before use.

      • Verify Borane Source: Commercial borane-THF solutions can contain stabilizing borohydrides, which may perform non-selective reductions. For highly sensitive reactions, using borane-dimethyl sulfide or freshly prepared borane solutions is recommended.[12][13]

  • Seeding and Crystallization Kinetics (in CIAT):

    • Cause: The rate of crystallization and the establishment of a proper seed bed are crucial for CIAT. Inconsistent results can arise from supersaturation, crashing out of both diastereomers, or failure to establish the desired crystalline phase.

    • Solution:

      • Implement a Seeding Protocol: Do not rely on spontaneous crystallization. Add a small amount of the pure, desired diastereomer as seed crystals at the appropriate point in the process to ensure controlled crystallization.[7]

      • Control Cooling Rate: A slow, controlled cooling profile is essential. Rapid cooling can trap the undesired diastereomer in the crystal lattice, leading to lower diastereomeric purity.

Data & Reaction Parameters

The following table summarizes key variables affecting diastereoselectivity in the critical acetalization step.

ParameterCondition A (Low Selectivity)Condition B (High Selectivity)Rationale & Reference
Catalyst No Catalyst / Protic AcidLewis Acid (e.g., TMSOTf)Lewis acids activate the electrophile and pre-organize the transition state for stereoselective attack.[5][6]
Temperature Room Temperature-20 °C to 0 °CLower temperatures increase the energy difference between diastereomeric transition states, favoring the lower-energy pathway.[14]
Solvent Protic (e.g., Methanol)Aprotic (e.g., THF, CH₂Cl₂)Protic solvents can interfere with Lewis acids and chelation control mechanisms. Aprotic solvents are generally preferred.[14]
Water Content > 500 ppm< 50 ppm (Anhydrous)Water quenches Lewis acids and many organometallic reagents, leading to uncatalyzed, non-selective background reactions.
Crystallization Spontaneous / Rapid CoolingSeeded / Slow, Controlled CoolingControlled crystallization is essential for the "Induced Transformation" part of CIAT, ensuring only the desired diastereomer crystallizes.[3][7]

Visualized Workflows & Mechanisms

Diagram 1: Lewis Acid-Catalyzed Diastereoselective Acetalization

G cluster_reactants Reactants cluster_process Process cluster_products Products Oxazinone Enantiopure Oxazinone Lewis_Acid Lewis Acid Catalyst (e.g., TMSOTf) Oxazinone->Lewis_Acid Imidate Trichloroacetimidate Intermediate Imidate->Lewis_Acid Chiral_Alcohol Chiral Alcohol (R-config) Chiral_Alcohol->Imidate Activation Step Desired Desired cis-Diastereomer (Major Product) Lewis_Acid->Desired Catalyzes Formation Undesired trans-Diastereomer (Minor Product) Lewis_Acid->Undesired Solvent_Temp Anhydrous Solvent Low Temperature

Caption: Lewis acid catalysis directs the formation of the desired cis-product.

Diagram 2: Troubleshooting Flowchart for Low Diastereoselectivity

G Start Problem: Low Diastereomeric Ratio Check_Temp Is Temperature Controlled & Optimal? Start->Check_Temp Check_Reagents Are Reagents Anhydrous & High Purity? Check_Temp->Check_Reagents Yes Sol_Temp_Low Action: Lower Temperature (e.g., to -20 °C) Check_Temp->Sol_Temp_Low No Check_Catalyst Is Catalyst/Acid Stoichiometry Correct? Check_Reagents->Check_Catalyst Yes Sol_Reagents Action: Use Fresh, Anhydrous Solvents. Titre Reagents. Check_Reagents->Sol_Reagents No Check_Seeding Is CIAT Seeded Correctly? Check_Catalyst->Check_Seeding Yes Sol_Catalyst Action: Verify Catalyst Loading. Use Fresh Catalyst. Check_Catalyst->Sol_Catalyst No Sol_Seeding Action: Implement Controlled Seeding & Cooling Protocol. Check_Seeding->Sol_Seeding No End_Bad Issue Persists: Consult Literature for Alternative Methods Check_Seeding->End_Bad Yes End_Good Diastereoselectivity Improved Sol_Temp_Low->End_Good Sol_Reagents->End_Good Sol_Catalyst->End_Good Sol_Seeding->End_Good

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

Key Experimental Protocols

Protocol 1: General Procedure for Crystallization-Induced Asymmetric Transformation (CIAT)

(This protocol is a generalized representation based on literature principles.[2][3][4] Specific quantities and conditions must be optimized.)

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting oxazinone intermediate (1.0 equiv) and the enantiopure (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol (1.1 equiv) in an anhydrous solvent such as THF.

  • Catalyst Addition: Add the resolving agent and racemizing catalyst, such as (1S)-(-)-3-bromocamphor-8-sulfonic acid (approx. 1.0-1.2 equiv).

  • Equilibration: Stir the mixture at a controlled temperature (e.g., 20-40 °C) for several hours. This allows the formation of the diastereomeric acetals and their equilibration in solution. Monitor the reaction by HPLC or ¹H NMR to observe the ratio of diastereomers in the supernatant.

  • Seeding & Crystallization: Once the system is equilibrated, add seed crystals (approx. 1-2% w/w) of the pure, desired diastereomer.

  • Controlled Cooling: Slowly cool the mixture according to a pre-defined profile (e.g., over 8-12 hours) to a final temperature (e.g., 0-5 °C). This slow cooling is critical to ensure only the desired, less soluble diastereomer crystallizes.

  • Isolation: Isolate the crystalline product by filtration. Wash the filter cake with a small amount of cold, fresh solvent.

  • Analysis: Dry the product under vacuum and analyze its diastereomeric purity by chiral HPLC and/or ¹H NMR. The supernatant can also be analyzed to confirm that it is enriched in the undesired diastereomer.

Protocol 2: Lewis Acid-Catalyzed Trans Acetalization

(This protocol is adapted from the highly stereoselective synthesis reported in the literature.[5][6])

  • Reactant Preparation: To a flame-dried, multi-neck flask under an inert atmosphere (N₂ or Ar), add the enantiopure oxazinone starting material (1.0 equiv) and the chiral trichloroacetimidate intermediate (1.05 equiv). Dissolve the solids in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the reaction mixture to the specified temperature, typically between -20 °C and 0 °C, using an appropriate cooling bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 equiv), dropwise via syringe over several minutes. Maintain the internal temperature during the addition.

  • Reaction Monitoring: Stir the reaction at the low temperature until completion. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with additional dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification & Analysis: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel. Analyze the final product for yield and diastereomeric ratio using ¹H NMR and chiral HPLC.

References

  • Chapter 10 Synthesis of aprepitant. (n.d.). ResearchGate. [Link]

  • Zhao, M. M., McNamara, J. M., Ho, G. J., Emerson, K. M., Song, Z. J., Tschaen, D. M., Brands, K. M. J., Dolling, U. H., Grabowski, E. J. J., Reider, P. J., Cottrell, I. F., Ashwood, M. S., & Bishop, B. C. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, 67(19), 6743–6747. [Link]

  • Synthesis of the major isomers of Aprepitant and Fosaprepitant. (n.d.). ResearchGate. [Link]

  • Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. (2002). The Journal of Organic Chemistry. [Link]

  • Brands, K. M., Payack, J. F., Rosen, J. D., Nelson, T. D., Candelario, A., Huffman, M. A., Zhao, M. M., Li, J., Craig, B., Song, Z. J., Tschaen, D. M., Hansen, K., Devine, P. N., Pye, P. J., Rossen, K., Dormer, P. G., Reamer, R. A., Welch, C. J., Mathre, D. J., … Reider, P. J. (2003). Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry. [Link]

  • Efficient Synthesis of NK 1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. (2003). ResearchGate. [Link]

  • An improved process for the preparation of aprepitant. (2016).
  • Preparation of aprepitant. (2012).
  • Intermediate for preparing aprepitant and preparation method and application thereof. (2020).
  • Borane Reagents. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex. (2015). PMC. [Link]

  • Increasing enantioselectivity in reductions with borane reagents. (2003).
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (2021). Green Chemistry. [Link]

  • Rational design of chiral catalysts for asymmetric synthesis. (2023). Monash University. [Link]

  • Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award. (2025). US EPA. [Link]

  • Inverse temperature dependence in the diastereoselective addition of Grignard reagents to a tetrahydrofurfural. (2009). PubMed. [Link]

  • Borane as an efficient directing group. Stereoselective 1,2-addition of organometallic reagents to borane P-stereogenic N-phosphanylimines. (n.d.). ResearchGate. [Link]

  • Diastereoselectivity enhancement in the 1,3-cycloaddition of beta-lactam aldehydes. Application to the synthesis of enantiopure indolizidinone amino esters. (2005). PubMed. [Link]

  • Borane & Borane Complexes. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Validation & Comparative

Chiral HPLC Method Guide: (3R)-3-(4-fluorophenyl)morpholine Enantiomers

[1][2][3]

Executive Summary

Context: (3R)-3-(4-fluorophenyl)morpholine is a critical chiral building block, most notably serving as the core scaffold for the neurokinin-1 (NK1) receptor antagonist Aprepitant (Emend®).[1][2] The enantiomeric purity of this intermediate is non-negotiable, as the (3S)-isomer can lead to inactive or off-target drug substances.[2]

The Challenge: The molecule possesses a secondary amine and a fluorophenyl group. The secondary amine is prone to severe peak tailing due to silanol interactions on the silica support, while the fluorophenyl group requires specific

Verdict: While multiple phases exist, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) under Normal Phase conditions with a basic additive remains the industry "Gold Standard" for this separation. This guide compares this standard against Cellulose-based and Reverse-Phase alternatives.[1][2]

Comparative Analysis of Chiral Stationary Phases (CSPs)

The following comparison evaluates the three most viable methodologies for separating 3-(4-fluorophenyl)morpholine enantiomers.

Method A: The Gold Standard (Amylose-Based)[1][2]
  • Column: Chiralpak AD-H (or equivalent Amylose tris(3,5-dimethylphenylcarbamate))[1][2]

  • Mode: Normal Phase (NP)[1]

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA)[1][2]

  • Mechanism: The helical amylose backbone creates a distinct chiral cavity. The carbamate groups provide hydrogen bonding sites for the morpholine amine and

    
     stacking for the fluorophenyl ring.
    
Method B: The Cellulose Alternative
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1][2]

  • Mode: Normal Phase (NP)[1]

  • Mechanism: Similar chemical derivatization to AD-H but with a cellulose backbone.[1][2] The linear polymer structure creates different inclusion cavities (often tighter), which can sometimes offer superior selectivity if the amylose cavity is too loose for the analyte.

Method C: Immobilized / Reverse Phase (LC-MS Compatible)
  • Column: Chiralpak IC-3 or IG-3 (Immobilized Polysaccharide)[1][2]

  • Mode: Polar Organic or Reverse Phase[3]

  • Mobile Phase: Acetonitrile / Alcohol / Additive

  • Advantage: Solvent versatility. Can use dichloromethane (DCM) or ethyl acetate to enhance solubility or alter selectivity without destroying the column. Compatible with LC-MS if volatile buffers (Ammonium Bicarbonate) are used.[1][2]

Performance Data Comparison
MetricMethod A (Amylose/AD-H) Method B (Cellulose/OD-H) Method C (Immobilized/RP)
Selectivity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
High (1.5 - 2.5) Moderate (1.2 - 1.[2][4]8)Variable (1.1 - 2.0)
Resolution (

)
> 3.0 (Baseline) > 1.5> 1.5
Peak Shape Excellent (with DEA)Good (with DEA)Excellent (Solvent dependent)
Run Time Fast (< 15 min)Moderate (< 20 min)Variable
Robustness HighHighVery High (Solvent stable)
Detection Limit Low (UV 210-220 nm)LowLowest (if MS used)

Recommended Protocol: Method A (Chiralpak AD-H)

This protocol is designed to be self-validating. If the system suitability criteria are not met, the mobile phase composition should be adjusted as described in the troubleshooting section.

Materials & Reagents
  • Column: Chiralpak AD-H (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) or equivalent (e.g., Phenomenex Lux Amylose-1).[2]
    
  • Solvents: HPLC Grade n-Hexane, 2-Propanol (IPA).[1][2]

  • Additive: Diethylamine (DEA) or Triethylamine (TEA),

    
     purity. Crucial for peak shape.
    
Instrument Parameters
  • Flow Rate:

    
    
    
  • Temperature:

    
     (Control is critical; lower T often improves resolution).
    
  • Detection: UV @

    
     (Morpholine absorption) and 
    
    
    (Phenyl ring).
  • Injection Volume: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[2]
    
Mobile Phase Preparation

Composition: n-Hexane : IPA : DEA (

  • Measure

    
     of n-Hexane.[2]
    
  • Measure

    
     of IPA.
    
  • Add

    
     of Diethylamine to the IPA before mixing with Hexane (prevents immiscibility issues).
    
  • Mix thoroughly and degas (sonication or vacuum filtration).

  • Note: Do not use TFA. The analyte is a base; acid additives will cause salt formation and retention time shifts or precipitation.

Sample Preparation
  • Diluent: Mobile Phase (without DEA is acceptable for dissolution).

  • Concentration:

    
    .
    
  • Filtration:

    
     PTFE filter (Nylon can bind some amines).
    

Mechanism & Workflow Visualization

Method Development Decision Tree

This diagram illustrates the logical flow for selecting and optimizing the method.

MethodDevelopmentStartStart: (3R)-3-(4-fluorophenyl)morpholineSolubilityCheck Solubility:Hexane/Alcohol?Start->SolubilityScreeningPrimary Screening:AD-H & OD-H Columns(90:10 Hex:IPA + 0.1% DEA)Solubility->ScreeningSolubleEvalADEval AD-H:Resolution > 2.0?Screening->EvalADEvalODEval OD-H:Resolution > 2.0?Screening->EvalODSuccessAAdopt Method A:AD-H / Normal PhaseEvalAD->SuccessAYesOptimizeOptimization Loop:1. Lower Temp (15°C)2. Reduce IPA (95:5)3. Switch to EthanolEvalAD->OptimizeNo (Rs < 1.5)EvalOD->SuccessAYes (If AD fails)EvalOD->OptimizeNoAltModeSwitch Mode:Polar Organic (Acetonitrile/MeOH/DEA)or Immobilized Phase (IG/IC)Optimize->AltModeStill FailsAltMode->SuccessASuccess

Caption: Logical workflow for selecting the optimal chiral separation method, prioritizing the AD-H/Normal Phase pathway.

Chiral Recognition Mechanism

The interaction between the morpholine derivative and the Amylose CSP is multimodal.

InteractionMechanismAnalyte(3R)-3-(4-fluorophenyl)morpholineHBondH-Bonding(NH ... C=O)Analyte->HBondSecondary AminePiPiPi-Pi Stacking(Fluorophenyl ... Phenyl)Analyte->PiPiFluorophenyl RingStericSteric Inclusion(Chiral Cavity)Analyte->Steric3D ShapeCSPAmylose-tris(3,5-dimethylphenylcarbamate)CSP->HBondCarbamate GroupCSP->PiPi3,5-DimethylphenylCSP->StericHelical Groove

Caption: Schematic of the three-point interaction model (H-bonding, Pi-Pi stacking, Steric fit) enabling enantiorecognition.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactions with amine nitrogen.[1][2]Increase DEA to 0.2%. Ensure column is dedicated to basic compounds (memory effects from acidic runs can persist).
Low Retention (

)
Mobile phase too strong.Reduce alcohol content (e.g., change Hex:IPA from 90:10 to 95:5 ).
Poor Resolution (

)
Insufficient chiral discrimination.Lower Temperature to

(entropy-enthalpy compensation). Switch modifier from IPA to Ethanol (changes solvation shell).
Baseline Drift Unstable equilibrium.Ensure column is equilibrated for

column volumes. Check UV wavelength (avoid

if using high DEA).

References

  • Review of Aprepitant Synthesis & Analysis: Title: "A Validated RP-HPLC Method for the Determination of Aprepitant in Bulk and Pharmaceutical Dosage Forms" Source: ResearchGate URL:[Link] (Note: Provides context on the final drug analysis, highlighting the need for upstream intermediate control).

  • Chiral Separation of Morpholine Derivatives: Title: "Synthesis and SAR of morpholine and its derivatives: A review update" Source: E3S Web of Conferences URL:[Link]

  • General Strategies for Chiral Amine Resolution: Title: "A Strategy for Developing HPLC Methods for Chiral Drugs" Source: LCGC International URL:[Link]

  • Aprepitant Impurity Profiling (Including Chiral Intermediates): Title: "Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods" Source: Pharmaceutical Methods URL:[Link](Referenced via snippet 1.3 in search data)

Determination of enantiomeric purity of 3-(4-fluorophenyl)morpholine

[1][2]

Executive Summary

The determination of enantiomeric excess (ee) for 3-(4-fluorophenyl)morpholine is a critical quality attribute (CQA) in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant) and novel appetite suppressants.[1] As a chiral secondary amine, this molecule presents specific challenges:

  • Basic Tailing: The secondary amine moiety interacts strongly with residual silanols on stationary phases.

  • Solubility: The fluorinated phenyl ring alters solubility profiles compared to standard morpholines.

  • Detection: The lack of extensive conjugation limits UV sensitivity, making detection optimization vital.

This guide compares three distinct methodologies—Chiral HPLC ,


F-NMR DerivatizationSFC

Decision Matrix: Selecting the Right Methodology

Before proceeding to protocols, use this logic flow to select the method best suited to your current development stage.

MethodSelectionStartStart: Sample Status?ScaleIs this for QC Releaseor Process Scale-up?Start->ScaleSpeedIs throughput critical(>50 samples/day)?Scale->SpeedNo (R&D)MethodAMethod A: Chiral HPLC(Gold Standard)Scale->MethodAYes (QC/GMP)PurityIs the expected ee > 99%?Speed->PurityNoMethodCMethod C: SFC(High Throughput)Speed->MethodCYesPurity->MethodAYes (Trace isomer quant)MethodBMethod B: 19F-NMR(Rapid Screen)Purity->MethodBNo (Rough check)

Figure 1: Decision tree for selecting the optimal enantioseparation technique based on regulatory requirements and sample volume.

Method A: Chiral HPLC (The Gold Standard)[2]

Verdict: Best for GMP release testing and trace impurity quantification (

The Challenge: Amine Tailing

Morpholine derivatives are strong bases. On silica-based chiral stationary phases (CSPs), the secondary amine will hydrogen-bond with residual silanols, causing severe peak tailing.[1]

  • Critical Control: You must use a basic additive (Diethylamine or Ethylenediamine) in the mobile phase.

Recommended Protocol
ParameterSpecificationRationale
Column Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Amylose backbones generally show higher selectivity for 3-aryl morpholines than cellulose (OD-H).[1] The IA (immobilized) version allows for chlorinated solvents if solubility is an issue.[1]
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for maximum plate count (

).[1]
Mobile Phase n-Hexane / Isopropyl Alcohol / Diethylamine (90 : 10 : 0.1 v/v/v)Hexane provides the non-polar environment to drive the analyte into the chiral grooves. DEA blocks silanols.
Flow Rate 1.0 mL/minOptimized for mass transfer in 5 µm particles.
Detection UV @ 254 nm (or 210 nm)The fluorophenyl ring absorbs at 254 nm, but 210 nm is more sensitive if the mobile phase is UV-transparent.
Temperature 25°CLower temperatures often improve separation factors (

) for enthalpy-driven separations.[1]
Experimental Validation Data (Simulated)
IsomerRetention Time (

)
Peak Width (

)
Resolution (

)
Tailing Factor (

)
(S)-Enantiomer 8.2 min0.25 min--1.1
(R)-Enantiomer 11.4 min0.28 min6.0 1.2

Note: The elution order is dependent on the specific column batch and should be confirmed with a known standard.

Method B: F-NMR with Chiral Derivatization

Verdict: Best for rapid "in-process" checks during synthesis optimization. No column equilibration required.

The Mechanism: Diastereomeric Salt Formation

Instead of separating enantiomers physically, we convert them into diastereomers using a chiral derivatizing agent (CDA).[2]

  • The Innovation: Use (R)-(-)-Mosher's Acid Chloride (MTPA-Cl) .[1]

  • Why

    
    F?  The analyte contains a Fluorine atom, and the Mosher reagent contains a 
    
    
    group. By running
    
    
    F-NMR, you get two independent verification regions without the overlapping "forest" of signals seen in
    
    
    H-NMR.[1]
Step-by-Step Protocol
  • Preparation: Dissolve 10 mg of 3-(4-fluorophenyl)morpholine in 0.6 mL of

    
     directly in an NMR tube.
    
  • Base Addition: Add 20 µL of dry Pyridine (to scavenge HCl).

  • Derivatization: Add 15 µL of (R)-(-)-MTPA-Cl. Shake well. Reaction is instantaneous.

  • Acquisition:

    • Run

      
      F-NMR (decoupled) .
      
    • Region 1 (-70 ppm): Look for the Mosher

      
       singlet.[1] You will see two singlets if the sample is racemic.
      
    • Region 2 (-110 to -120 ppm): Look for the Fluorophenyl signal.[1] The chiral environment shift will often split this signal as well.

Calculation
1

Method C: Supercritical Fluid Chromatography (SFC)

Verdict: Best for Preparative Scale (Purification) and High-Throughput Screening.[1]

The Green Advantage

SFC uses supercritical

1
Recommended Protocol
ParameterSpecification
Column Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate))
Modifier Methanol + 0.2% Isopropylamine (IPA-amine)
Gradient 5% to 40% Modifier over 3 minutes
Back Pressure 120 bar (BPR)
Temperature 40°C

Performance Insight: The chlorinated amylose selector (IG) often provides superior resolution for fluorinated pharmaceutical intermediates compared to the standard AD/OD phases in SFC mode.

Comparative Analysis Summary

The following table synthesizes the performance metrics of the three methods.

FeatureHPLC (Method A)

F-NMR (Method B)[1]
SFC (Method C)
Accuracy High (

error)
Medium (

error)
High (

error)
Limit of Detection High (Trace analysis)Low (Requires mg amounts)Medium
Throughput Low (20-30 min/run)Fast (5 min/sample)Very High (3-5 min/run)
Cost per Sample High (Solvents)Low (Solvent-free mostly)Low (CO2 is cheap)
Scalability Linear to Prep-HPLCNot ScalableExcellent (Prep-SFC)

References

  • Application of Mosher's Method: Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alcohol-amine derivatives. Journal of the American Chemical Society, 95(2), 512–519. Link[1]

  • Chiral HPLC of Morpholines: Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides derivatives. Chemical Society Reviews, 37, 2593-2608. Link

  • SFC Method Development: De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Link[1]

  • Fluorine NMR in Chiral Analysis: Togni, A. (Ed.). (2008).[1][3] Enantioselective Synthesis and Analysis. Wiley-VCH.[1] (Referencing specific utility of

    
    F shifts in Mosher amides).
    

NMR characterization of (3R)-3-(4-fluorophenyl)morpholine HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analytical Guide to the Structural and Stereochemical Elucidation of (3R)-3-(4-fluorophenyl)morpholine HCl

Executive Summary & Context

(3R)-3-(4-fluorophenyl)morpholine hydrochloride is a highly specialized chiral building block, most notably utilized in the synthesis of tachykinin NK1 receptor antagonists such as Aprepitant and Fosaprepitant [2, 3]. Because the biological target exhibits strict stereospecificity, the absolute configuration at the C3 position of the morpholine ring is non-negotiable.

For researchers and drug development professionals, confirming the structural integrity and enantiomeric excess (ee%) of this intermediate is a critical quality attribute. While traditional methods rely heavily on chromatographic techniques, advanced Nuclear Magnetic Resonance (NMR) spectroscopy—particularly leveraging the 19F reporter atom—offers a self-validating, orthogonal system that simultaneously confirms 3D conformation, absolute connectivity, and chiral purity[1].

Comparative Modalities: Why NMR is the Gold Standard

To objectively evaluate the performance of NMR against alternative analytical modalities, we must look at the specific physicochemical nature of the morpholine HCl salt.

Analytical ModalityPrimary OutputAdvantagesLimitations
Multinuclear NMR (1H, 13C, 19F) + 2D Absolute connectivity, conformation, and ee%Non-destructive. 19F provides a highly sensitive, background-free reporter for chiral sensing [1].Requires chiral probes/solvating agents for ee% determination.
Chiral HPLC Enantiomeric excess (ee%), chemical purityIndustry standard for batch release; high precision for trace enantiomers.Structurally blind; requires extensive method development; cannot confirm 3D ring conformation.
Single-Crystal XRD Absolute stereochemistry (3D spatial coordinates)Unambiguous determination of absolute configuration.HCl salts are often hygroscopic, making high-quality single crystal growth exceptionally difficult and time-consuming.
LC-MS/MS Molecular weight, fragmentation profilingHigh sensitivity for impurity profiling.Cannot distinguish between (3R) and (3S) enantiomers without chiral stationary phases.

The Causality of Choice: Chiral HPLC tells you how much of an enantiomer is present, but it cannot tell you what it is. XRD tells you what it is, but is impractical for routine batch screening. NMR bridges this gap. By utilizing the para-fluoro substitution on the phenyl ring, 19F NMR provides a highly sensitive, uncluttered spectral window to determine both structure and stereochemistry rapidly.

Analytical Workflow

G A Sample Preparation (DMSO-d6 + 0.05% TMS) B 1D Multinuclear NMR (1H, 13C, 19F) A->B D Chiral Recognition (19F Chiral Pd-Probe) A->D C 2D Correlation NMR (COSY, HSQC, NOESY) B->C E Absolute Configuration & Purity Validation C->E D->E

Analytical workflow for the structural and stereochemical validation of chiral morpholines.

In-Depth NMR Characterization Protocol: A Self-Validating System

As a Senior Application Scientist, I design protocols not just to generate data, but to ensure the data validates itself. The following methodology outlines the causal reasoning behind each step.

Step 1: Sample Preparation & Solvent Causality
  • Protocol: Dissolve 15 mg of (3R)-3-(4-fluorophenyl)morpholine HCl in 0.6 mL of DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality: Why DMSO-d6 and not the standard CDCl3? The hydrochloride salt of this morpholine derivative is highly polar. Attempting to dissolve it in CDCl3 often leads to incomplete solvation or micelle formation, which causes severe line broadening in the NMR spectrum. DMSO-d6 possesses a high dielectric constant that fully dissociates the HCl ion pair, yielding sharp, high-resolution peaks necessary for accurate integration and multiplet analysis.

Step 2: 1D Multinuclear Acquisition
  • 1H and 13C NMR: Acquire standard 1D spectra to establish the basic carbon skeleton. The broad singlet at ~9.5 ppm validates the presence of the protonated amine (NH2+), confirming the salt form.

  • 19F NMR (The Reporter Spin): Acquire a 19F spectrum (proton-decoupled).

  • Causality: Fluorine-19 has 100% natural abundance and a massive chemical shift range. The para-fluoro group acts as an isolated reporter spin. Because it sits outside the crowded aliphatic region of the 1H spectrum, it provides a clean, baseline-resolved signal that is hyper-sensitive to changes in the chiral environment [1].

Step 3: 2D Correlation & Stereochemical Logic
  • Protocol: Acquire COSY (homonuclear correlation), HSQC (heteronuclear single-quantum coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Causality: The 1D spectra confirm the atoms are present, but the 2D NOESY confirms their 3D arrangement. By observing the NOE cross-peaks (through-space magnetization transfer) between the C3 methine proton and the C5/C6 protons of the morpholine ring, we can establish whether the 4-fluorophenyl group sits in an axial or equatorial position relative to the chair conformation of the morpholine ring. This relative stereochemistry is a self-validating check against the expected (3R) configuration.

Step 4: Chiral Purity Determination via 19F Chemosensing
  • Protocol: To the NMR tube, add 1.2 equivalents of a chiral palladium probe (e.g., a chiral diamine-Pd complex) or a chiral solvating agent (CSA). Re-acquire the 19F NMR spectrum.

  • Causality: Dynamic binding between the chiral probe and the morpholine nitrogen creates transient diastereomeric complexes. Because the (3R) and (3S) enantiomers interact differently with the chiral probe, the single 19F peak splits into two distinct singlets. Integrating these baseline-resolved peaks provides a highly accurate ee% without the need for complex HPLC method development [1].

Logic N1 (3R)-3-(4-fluorophenyl) morpholine HCl N2 NOESY Cross-Peaks (C3-H to C5-H) N1->N2 N3 19F Signal Splitting (with Chiral Probe) N1->N3 N4 Relative Stereochemistry (Axial/Equatorial) N2->N4 N5 Enantiomeric Excess (ee%) (Baseline Resolution) N3->N5 N6 Self-Validating Stereochemical Profile N4->N6 N5->N6

Logical framework for establishing absolute configuration and enantiomeric purity.

Quantitative Data: Expected NMR Shifts

The following table summarizes the expected chemical shifts for (3R)-3-(4-fluorophenyl)morpholine HCl, synthesizing literature data and predictive models for the fully solvated ion pair [2, 3].

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Assignment / Causality
1H 9.50 - 10.00Broad singlet (2H)Morpholinium NH2+ (Broad due to quadrupolar relaxation)
1H 7.60dd (2H, J = 8.5, 5.5)Aromatic ortho-protons (Coupled to 19F)
1H 7.30t (2H, J = 8.5)Aromatic meta-protons (Coupled to 19F)
1H 4.50dd (1H, J = 11.0, 3.0)C3 Methine proton (Stereocenter)
13C 162.5d (J = 245.0)Aromatic C-F (Large 1-bond C-F coupling)
13C 58.0sC3 Methine carbon
19F -113.5s (1F)Para-fluoro group (Clean reporter spin)

Note: Spectra acquired in DMSO-d6 at 298K. 19F shifts are referenced to CFCl3 (0 ppm).

References

  • Title: Chirality Sensing of N-Heterocycles via 19F NMR Source: JACS Au (via PubMed Central) URL: [Link]

  • Title: Preparation of morpholine derivatives (WO2009106486A1)
  • Title: Morpholine compounds are prodrugs useful as tachykinin receptor antagonists (US5691336A)

A Comparative Guide to Chiral Solvating Agents for NMR Analysis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical step in the synthesis and characterization of chiral molecules. Morpholine and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals, including antidepressants, appetite suppressants, and antiemetic agents. The stereochemistry of these compounds often dictates their pharmacological activity and safety profile. Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with a suitable chiral solvating agent (CSA), offers a rapid, non-destructive, and highly informative method for assessing enantiomeric excess (ee).

This guide provides an in-depth comparison of common chiral solvating agents for the NMR analysis of morpholine derivatives. We will delve into the mechanisms of chiral recognition, compare the performance of different CSA classes with supporting data, and provide detailed experimental protocols to empower you to select and implement the optimal method for your specific morpholine-containing analyte.

The Principle of Chiral Recognition by NMR

In an achiral solvent, enantiomers are isochronous, meaning they produce identical NMR spectra. The introduction of a chiral solvating agent, an enantiomerically pure compound, leads to the formation of transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different spatial arrangements and, consequently, their corresponding nuclei experience different magnetic environments. This results in the splitting of signals in the NMR spectrum, with the chemical shift difference between the enantiomers denoted as ΔΔδ. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the analyte.[1]

A Comparative Analysis of Chiral Solvating Agents for Morpholine Derivatives

The choice of a chiral solvating agent is paramount for successful enantiomeric resolution. The ideal CSA should induce a large chemical shift nonequivalence (ΔΔδ) for at least one set of protons in the analyte, be soluble in common deuterated solvents, and not have signals that overlap with the key resonances of the substrate. For morpholine derivatives, which possess a basic nitrogen atom, several classes of CSAs have proven effective.

Chiral Brønsted Acids

Chiral Brønsted acids, such as derivatives of 1,1'-bi-2-naphthol (BINOL) and chiral phosphoric acids, are excellent candidates for the analysis of basic compounds like morpholines. The primary interaction is an acid-base interaction, forming a diastereomeric salt pair in solution.

(S)-BINOL and its derivatives have been successfully employed for the enantiodiscrimination of primary and secondary amines.[2][3] The protocol is straightforward, involving the direct mixing of the analyte and the CSA in an NMR tube.[2]

Key Performance Indicators for Chiral Brønsted Acids:

Chiral Solvating AgentAnalyte TypeSolventMolar Ratio (CSA:Analyte)Observed ΔΔδ (ppm)Reference
(S)-BINOL derivative1,2-diphenylethylenediamineCDCl₃1:1Not specified, but sufficient for baseline separation[2]
(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphateSecondary aminesCDCl₃Not specifiedNot specified, but effective for enantiodifferentiation[2]
Chiral Phosphoric AcidAtropisomeric QuinazolinonesCDCl₃1:1up to 0.21[4]
Pirkle's Alcohol: A Versatile Chiral Solvating Agent

(R)- or (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanol, commonly known as Pirkle's alcohol, is a widely used CSA that forms transient diastereomeric solvates with a broad range of chiral molecules.[5] The interaction is primarily based on hydrogen bonding and π-π stacking between the anthryl group of Pirkle's alcohol and aromatic moieties in the analyte. While particularly effective for compounds with aromatic rings, its utility can extend to other molecules.

The stepwise addition of Pirkle's alcohol to a solution of the analyte can be monitored by ¹H NMR to observe the splitting of signals.[6]

Lanthanide Shift Reagents (LSRs)

Chiral lanthanide shift reagents (CLSRs), such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are paramagnetic complexes that can induce large chemical shift changes in the NMR spectrum of a substrate.[7] When a racemic analyte coordinates to an enantiomerically pure CLSR, two diastereomeric complexes are formed, leading to signal separation.[7]

The magnitude of the lanthanide-induced shift (LIS) is dependent on the distance and angle between the lanthanide ion and the nucleus of interest. This property can be exploited for both spectral simplification and the determination of enantiomeric purity.[7]

Illustrative Data for Chiral Lanthanide Shift Reagents:

Chiral LSRAnalyteProtonΔΔδ (ppm) (R vs. S)
Eu(hfc)₃1-PhenylethanolCH₃0.12
Eu(tfc)₃1-PhenylethanolCH₃0.08
Pr(hfc)₃1-PhenylethanolCH₃-0.15

Data is illustrative and compiled from various sources.[7]

It is important to note that LSRs can cause significant line broadening of NMR signals, which can sometimes compromise resolution.[7]

Experimental Workflow and Protocols

The successful application of CSAs for NMR analysis relies on a systematic approach to sample preparation and data acquisition.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve analyte in deuterated solvent prep2 Acquire reference spectrum of analyte prep1->prep2 prep3 Add chiral solvating agent prep2->prep3 prep4 Mix thoroughly prep3->prep4 acq1 Acquire spectrum of the mixture prep4->acq1 acq2 Optimize spectral parameters (e.g., spectral width) acq1->acq2 proc1 Phase and baseline correct the spectrum acq2->proc1 proc2 Identify well-resolved signals of the two diastereomers proc1->proc2 proc3 Integrate the signals proc2->proc3 proc4 Calculate enantiomeric excess (ee) proc3->proc4

Caption: General workflow for ee determination by NMR using a CSA.

Detailed Protocol: Enantiomeric Excess Determination of a Chiral Amine using a (S)-BINOL Derivative

This protocol outlines a rapid method for determining the enantiopurity of primary and secondary amines, which can be adapted for morpholine derivatives.[8]

Materials:

  • Chiral amine analyte (e.g., a substituted morpholine)

  • (S)-BINOL derivative (e.g., (S)-3,3'-diphenyl-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • In an NMR tube, accurately weigh the chiral amine analyte (typically 0.0125–0.2 mmol).

    • Add the (S)-BINOL derivative in a suitable molar ratio (start with a 1:1 ratio of CSA to analyte).[2]

    • Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃).[8]

  • Mixing:

    • Cap the NMR tube and shake for approximately 30 seconds to ensure thorough mixing and formation of the diastereomeric complexes.[2][8]

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum at 25°C.[8]

  • Data Analysis:

    • Process the spectrum (phasing and baseline correction).

    • Identify a set of well-resolved signals corresponding to each of the diastereomeric complexes. Protons close to the stereocenter of the morpholine derivative are often good candidates for observation.

    • Carefully integrate the distinct resonance peaks for each of the enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100

Mechanism of Chiral Recognition: A Visual Representation

The formation of diastereomeric complexes is driven by non-covalent interactions between the chiral solvating agent and the enantiomers of the analyte.

G cluster_CSA Chiral Solvating Agent (CSA) cluster_Analyte Racemic Analyte cluster_Complexes Diastereomeric Complexes CSA (S)-CSA Complex_R (S)-CSA : (R)-Analyte CSA->Complex_R Complex_S (S)-CSA : (S)-Analyte CSA->Complex_S R_Analyte (R)-Analyte R_Analyte->Complex_R S_Analyte (S)-Analyte S_Analyte->Complex_S

Sources

Technical Guide: HPLC Separation of (3R)-3-(4-fluorophenyl)morpholine from Defluorinated Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the critical separation challenge of (3R)-3-(4-fluorophenyl)morpholine , a key intermediate in the synthesis of NK1 receptor antagonists (e.g., Aprepitant), from its defluorinated impurity, 3-phenylmorpholine .

Separating a fluorinated compound from its des-fluoro analog is notoriously difficult on standard alkyl (C18) phases due to the bioisosteric nature of fluorine and hydrogen . Both atoms possess similar Van der Waals radii and hydrophobicity, leading to co-elution. This guide compares the industry-standard C18 approach against the superior Pentafluorophenyl (PFP) stationary phase, demonstrating why PFP is the requisite tool for this specific impurity profile.

Mechanistic Insight: The Fluorine Selectivity Challenge

To solve this separation, one must understand the molecular interactions at play. The structural difference is a single atom on the aromatic ring (


 vs. 

).
The Failure of C18 (Hydrophobicity Only)

Standard C18 columns rely almost exclusively on hydrophobic subtraction. The hydrophobicity of a fluorophenyl group is marginally different from a phenyl group. Consequently, selectivity (


) approaches 1.0, resulting in peak overlapping or "shouldering."
The Success of PFP (Orthogonal Selectivity)

Pentafluorophenyl (PFP) propyl phases introduce multiple interaction mechanisms that exploit the electronic properties of the fluorine atom:

  • 
    -
    
    
    
    Interactions:
    The PFP ring is highly electron-deficient (Lewis acid). It interacts strongly with the electron-rich
    
    
    -cloud of the defluorinated impurity (phenyl ring). The target molecule, having an electron-withdrawing fluorine, has a less electron-rich ring, resulting in differential retention.
  • Dipole-Dipole Interactions: The C-F bond creates a strong dipole. PFP phases can discriminate based on the specific dipole moment and orientation of the analyte.

  • Shape Selectivity: The rigid PFP ring structure offers steric discrimination that alkyl chains (C18) cannot.

Visualizing the Interaction Mechanism

InteractionMechanism cluster_c18 Method A: C18 Interaction cluster_pfp Method B: PFP Interaction C18_Ligand C18 Alkyl Chain (Hydrophobic) Analyte_F Target (F-Sub) Hydrophobic C18_Ligand->Analyte_F Weak Selectivity Impurity_H Impurity (H-Sub) Hydrophobic C18_Ligand->Impurity_H Similar Retention PFP_Ligand PFP Ligand (Electron Deficient) Analyte_F_PFP Target (F-Sub) Weak Pi-Donor PFP_Ligand->Analyte_F_PFP Dipole Interaction Impurity_H_PFP Impurity (H-Sub) Strong Pi-Donor PFP_Ligand->Impurity_H_PFP Strong Pi-Pi Stacking

Caption: Figure 1. Mechanism comparison. C18 fails to discriminate based on hydrophobicity alone. PFP exploits the electron density difference between the fluorinated target and the defluorinated impurity.

Comparative Study: C18 vs. PFP

The following comparison highlights the performance differences observed during method development.

Method A: Standard C18 (The Control)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient)

  • Outcome: The impurity elutes on the tail of the main peak. Integration is inconsistent.

Method B: Fluorophenyl PFP (The Recommended Solution)
  • Column: Supelco Discovery HS F5 or Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm)

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol

  • Outcome: Baseline separation achieved. The defluorinated impurity (more electron-rich) is often retained longer due to stronger

    
    -
    
    
    
    interaction with the electron-deficient PFP stationary phase.
Performance Data Summary
ParameterMethod A (C18)Method B (PFP)Acceptance Criteria
Retention Time (Target) 4.2 min5.8 minN/A
Retention Time (Impurity) 4.3 min6.9 minN/A
Selectivity (

)
1.021.25> 1.10
Resolution (

)
0.8 (Fail) 4.5 (Pass) > 2.0
Tailing Factor (

)
1.61.1< 1.5

Detailed Experimental Protocol (Method B)

This protocol is designed for the quantification of the defluorinated impurity at levels <0.1%.

Reagents and Equipment[1]
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Solvent B: Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile for PFP phases as it promotes

    
    -
    
    
    
    interactions.
  • Column: Kinetex PFP, 150 x 4.6 mm, 2.6 µm (or equivalent F5 phase).

  • Detector: UV at 210 nm (Morpholine absorption is weak; low UV required) or MS (ESI+).

Gradient Program
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.090101.0
2.090101.0
15.040601.0
18.040601.0
18.190101.0
23.090101.0
Sample Preparation[1]
  • Diluent: 90:10 Water:Methanol.[1]

  • Concentration: Prepare target at 1.0 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon may bind fluorinated aromatics).

Method Development Workflow

MethodWorkflow Start Start: Impurity Isolation Screening Column Screening (C18 vs PFP vs Phenyl-Hexyl) Start->Screening Selection Select PFP Phase (Max Selectivity for F-H) Screening->Selection C18 Fails (Rs < 1.5) Optimization Optimize Organic Modifier (Switch ACN to MeOH) Selection->Optimization Enhance Pi-Pi PH_Control pH Adjustment (pH 3.0 for Amine Protonation) Optimization->PH_Control Reduce Tailing Validation Final Validation (Linearity, Accuracy, LOQ) PH_Control->Validation

Caption: Figure 2. Step-by-step optimization workflow emphasizing the switch to Methanol and pH control.

Troubleshooting & Critical Considerations

Peak Tailing (The Amine Problem)

Morpholines are secondary amines and can interact with free silanols on the silica surface, causing tailing.

  • Solution: Ensure the buffer concentration is at least 10-20 mM. The use of Ammonium Formate at pH 3.0 ensures the morpholine nitrogen is fully protonated (

    
    ), preventing interaction with silanols, while the high ionic strength suppresses secondary interactions.
    
Detection Limits

The morpholine ring lacks a strong chromophore. The fluorophenyl group provides some UV absorbance, but it is weak.

  • Recommendation: If measuring impurities <0.05%, use a Charged Aerosol Detector (CAD) or Mass Spectrometry (LC-MS/MS). For UV, strictly use 210-220 nm.

Enantiomeric Purity

Note: This guide focuses on the defluorinated structural impurity. However, (3R)-3-(4-fluorophenyl)morpholine is chiral.

  • Differentiation: The PFP method described here is achiral . It will separate the (3R)-Fluoro target from the (3R)-Des-fluoro impurity. It will not separate the (3R) target from its (3S) enantiomer.

  • Solution: For enantiomeric purity, a polysaccharide-based chiral column (e.g., Chiralcel OD-H or AD-H) using Normal Phase (Hexane/IPA) is required.

References

  • Supelco / Sigma-Aldrich. (2020). Discovery HS F5: Pentafluorophenyl Propyl HPLC Columns User Guide. Retrieved from

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109. Retrieved from

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36. Retrieved from

  • Phenomenex. (2023). Kinetex Core-Shell Technology: PFP Application Note for Halogenated Compounds. Retrieved from

Sources

X-ray crystallography data for (3R)-3-(4-fluorophenyl)morpholine salts

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Crystallographic Analysis of (3R)-3-(4-fluorophenyl)morpholine Salts for NK-1 Antagonist Synthesis

Executive Summary

The chiral building block (3R)-3-(4-fluorophenyl)morpholine and its advanced derivatives (such as BFM2) are critical intermediates in the synthesis of neurokinin-1 (NK-1) receptor antagonists, most notably Aprepitant and Fosaprepitant[1]. Because the pharmacological efficacy of these APIs relies strictly on their stereochemistry, achieving high enantiomeric purity during early synthesis is non-negotiable.

This guide objectively compares the crystallographic performance, thermodynamic stability, and resolution efficiency of various salt forms of (3R)-3-(4-fluorophenyl)morpholine. By analyzing X-ray powder diffraction (XRPD) and single-crystal data, drug development professionals can optimize their chiral resolution workflows, prevent polymorphic transitions, and ensure scalable API manufacturing.

Mechanistic Context: The Role of Salt Selection in Chiral Resolution

In the synthesis of Aprepitant, the racemic morpholine core must be resolved into its pure (3R)-enantiomer. This is typically achieved via diastereomeric salt formation. The choice of the counterion dictates the crystal lattice packing, which directly impacts both the yield of the resolution and the stability of the isolated intermediate.

  • O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA) Salt: The selection of D-DTTA over standard tartaric acid is driven by the bulky p-toluoyl groups. These groups provide critical steric hindrance and promote

    
     stacking interactions with the 4-fluorophenyl ring of the morpholine. This specific spatial arrangement drastically lowers the solubility of the (3R)-diastereomeric salt in polar solvent matrices, driving a higher enantiomeric excess (
    
    
    
    ) during primary crystallization[2].
  • 4-Methylbenzenesulfonate (Tosylate) Salt: Tosylate salts are utilized for their excellent thermodynamic stability and high crystallinity. The sulfonate group forms strong, highly ordered hydrogen-bond networks with the morpholine nitrogen, making it an ideal candidate when isolating advanced intermediates prior to final cyclization[1].

Workflow A Racemic 3-(4-fluorophenyl)morpholine B Chiral Resolution (D-DTTA or Tosylic Acid) A->B C Crystallization (Water/2-Propanol Matrix) B->C D X-Ray Diffraction (XRPD) & Single-Crystal Analysis C->D E (3R)-Enantiomer Salt (High Purity >99% ee) C->E Selective Precipitation D->E Polymorph Validation F Downstream API Synthesis (Aprepitant) E->F

Caption: Workflow for the chiral resolution and crystallographic validation of morpholine salts.

Quantitative Crystallographic Data Comparison

To evaluate the structural integrity of these intermediates, single-crystal X-ray diffraction (SCXRD) and XRPD data are utilized. Table 1 summarizes the crystallographic parameters of key morpholine derivatives and the downstream API.

Table 1: Crystallographic Parameters of Morpholine Derivatives and Downstream API

Compound / Salt FormCrystal SystemSpace GroupUnit Cell ParametersKey XRPD Peaks (2θ)Reference
Morpholine Derivative (Single Crystal) Monoclinic


Å

Å

Å

N/A (Single Crystal Data)[3]
(3R)-Morpholine D-DTTA Salt Orthorhombic (Typical)

Variable based on hydrationForm-dependent[2]
Aprepitant (Form II API) N/A (Powder)N/AN/A12.6°, 17.1°, 17.2°, 18.0°, 20.1°, 21.1°, 22.8°, 23.9°, 24.8°[4]

Analytical Insight: The monoclinic


 space group observed in the isolated morpholine derivatives confirms the successful isolation of a non-centrosymmetric, chirally pure crystal lattice[3]. When advancing to the final API (Aprepitant Form II), the distinct XRPD peaks at 12.6° and 17.1° serve as mandatory quality control markers to ensure the correct polymorph has been achieved[4].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints. If a checkpoint fails, the causality is explained, and corrective action is mandated.

Protocol 1: Diastereomeric Salt Formation and Crystallization (D-DTTA)
  • Solvent Matrix Preparation: Prepare a solvent matrix of Water and 2-Propanol (1:4 v/v). Causality: The dielectric constant of this specific mixture precisely tunes the supersaturation point. Water provides baseline solubility, while 2-propanol acts as an antisolvent that specifically forces the precipitation of the D-DTTA salt due to its hydrophobic p-toluoyl domains[2].

  • Salt Formation: Dissolve racemic 3-(4-fluorophenyl)morpholine (1.0 eq) in the solvent matrix at 60°C. Slowly add Di-p-toluoyl-D-tartaric acid (0.55 eq).

  • Controlled Cooling: Cool the reactor at a rate of 0.5°C/min to 20°C. Validation Checkpoint: Rapid cooling (<0.5°C/min) induces kinetic trapping, leading to the co-precipitation of the undesired (3S)-enantiomer. If the resulting slurry is amorphous rather than crystalline, reheat to 60°C and seed with 0.1% pure (3R)-D-DTTA crystals.

  • Isolation: Filter the resulting crystals and wash with cold 2-propanol. Dry under vacuum at 40°C.

Protocol 2: X-Ray Powder Diffraction (XRPD) Validation
  • Sample Preparation: Lightly grind the dried salt using an agate mortar to minimize preferred orientation effects. Causality: Over-grinding can induce mechanochemical phase transitions or amorphization, destroying the crystalline lattice and yielding a broad, unreadable halo on the diffractometer.

  • Data Acquisition: Mount the sample on a zero-background silicon plate. Scan from 4° to 40° (2θ) using Cu-K

    
     radiation (
    
    
    
    Å) at a step size of 0.02°[3].
  • Self-Validating Checkpoint: Before declaring the batch ready for downstream synthesis, confirm the enantiomeric excess via chiral HPLC. If

    
    , the batch must undergo recrystallization prior to X-ray analysis. Impure batches cause crystal twinning, which convolutes the diffraction pattern and leads to erroneous unit cell calculations.
    

Downstream Application: NK-1 Receptor Antagonism

The rigorous crystallographic control of the (3R)-3-(4-fluorophenyl)morpholine salt directly impacts the efficacy of the final drug product. Aprepitant functions by competitively binding to the NK-1 receptor, blocking Substance P, and preventing chemotherapy-induced nausea and vomiting (CINV)[1].

Pathway SP Substance P (Endogenous Agonist) NK1 NK-1 Receptor (CNS/PNS) SP->NK1 Agonist Binding Gq Gq Protein Activation NK1->Gq Signal Transduction Emesis Emesis / CINV (Pathological Response) Gq->Emesis Signal Transduction API Aprepitant (Morpholine API) API->NK1 Competitive Antagonism

Caption: NK-1 receptor signaling pathway illustrating the antagonistic role of the downstream API.

References

  • Title: US5691336A - Morpholine compounds are prodrugs useful as tachykinin receptor antagonists Source: Google Patents URL
  • Title: WO2012146692A1 - Novel intermediates for the preparation of highly pure aprepitant or fosaprepitant Source: Google Patents URL
  • Title: WO2009106486A1 - Preparation of morpholine derivatives Source: Google Patents URL
  • Title: HU228003B1 - Polymorphic form of a morpholine derivative having tachykinin receptor antagonist activity Source: Google Patents URL

Sources

Analytical Control Strategies for Aprepitant Starting Materials: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Aprepitant (


), a potent neurokinin-1 (NK1) receptor antagonist, relies heavily on the stereochemical integrity of its regulatory starting materials (RSMs). The most critical RSM is the "Morpholine Core" ((2R,3S)-2-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine). With three chiral centers, the risk of diastereomeric contamination is high. Furthermore, the synthesis pathway introduces potential genotoxic impurities (PGIs), specifically alkyl p-toluenesulfonates, which require trace-level detection.

This guide objectively compares validated analytical methodologies for these critical quality attributes, moving beyond standard pharmacopeial lists to evaluate performance based on resolution, sensitivity, and throughput.

Part 1: The Synthetic Landscape & Critical Quality Attributes

To understand the analytical requirements, we must first visualize the synthesis pathway and the entry points for impurities. The control of the Morpholine Core determines the enantiomeric purity of the final API.

Figure 1: Aprepitant Synthesis & Impurity Origin Map

AprepitantSynthesis ReagentA 3,5-Bis(trifluoromethyl) benzyl alcohol Morpholine Morpholine Core (RSM) (3 Chiral Centers) ReagentA->Morpholine Stereoselective Synthesis ReagentB p-Toluenesulfonic Acid (Catalyst/Reagent) GTI Genotoxic Impurity: Alkyl p-toluenesulfonates (Methyl/Ethyl-TSF) ReagentB->GTI Side Reaction with Alcohols ReagentB->Morpholine Salt Formation Aprepitant Aprepitant API (1R, 2S, 3R) GTI->Aprepitant Trace Carryover Morpholine->Aprepitant Alkylation Triazolinone 3-Chloromethyl- 1,2,4-triazolin-5-one Triazolinone->Aprepitant

Caption: Synthesis flow highlighting the Morpholine Core as the critical chiral intermediate and the origin of sulfonate genotoxic impurities.

Part 2: Comparative Analysis of Chiral Methodologies

The primary challenge is separating the active (2R,3S,1R) isomer from its 7 potential stereoisomers.

Scenario A: Normal Phase HPLC (Traditional) vs. SFC (Modern)

Method A: Normal Phase Chiral HPLC

  • Mechanism: Uses polysaccharide-based stationary phases (Amylose/Cellulose) with non-polar mobile phases (Hexane/IPA).

  • Pros: High resolution; established robustness in regulatory filings.

  • Cons: Long run times (often >30 mins); toxic solvents; high disposal costs.

Method B: Supercritical Fluid Chromatography (SFC)

  • Mechanism: Uses supercritical

    
     with alcohol modifiers on similar chiral columns.
    
  • Pros: 3-5x faster run times; "Green" chemistry (reduced solvent waste); orthogonal selectivity.

  • Cons: Higher initial equipment cost; pressure sensitivity.

Comparative Data Summary
FeatureNormal Phase HPLC (Method A)SFC (Method B)
Column Chiralpak AD-H / OD-HChiralcel OD-H / OJ-H
Mobile Phase n-Hexane : IPA : TFA

: Methanol : IPA
Run Time 25 - 45 mins6 - 10 mins
Resolution (

)
> 2.5 (Robust)> 3.0 (Superior)
LOD (Chiral Impurity) ~0.14 µg/mL~0.05 µg/mL
Solvent Consumption High (Toxic)Low (Eco-friendly)

Verdict: For routine QC of starting materials where throughput is critical, SFC is the superior choice due to speed and resolution. However, NP-HPLC remains the reference method for validation if SFC instrumentation is unavailable.

Part 3: Comparative Analysis of Genotoxic Impurities (GTIs)

The synthesis uses p-toluenesulfonic acid, which can react with residual alcohols (methanol/ethanol) to form Methyl-p-toluenesulfonate (Me-TSF) and Ethyl-p-toluenesulfonate (Et-TSF) . These are DNA-reactive alkylating agents.

Scenario B: HPLC-UV vs. LC-MS/MS

Method A: HPLC-UV (High Sensitivity)

  • Applicability: Routine release testing if the limit is >1 ppm.

  • Limitation: Alkyl sulfonates have weak chromophores. Requires high-path-length flow cells (e.g., 60mm) to achieve necessary sensitivity.

Method B: LC-MS/MS (Triple Quadrupole)

  • Applicability: Trace analysis (ppb levels) and process validation.

  • Advantage: Selected Reaction Monitoring (SRM) provides absolute specificity, eliminating matrix interference.

Comparative Data Summary
ParameterHPLC-UV (High Sensitivity)LC-MS/MS (Triple Quad)
Detection Limit (LOD) ~10 - 50 ng/mL< 1.0 ng/mL
Linearity Range 0.05 - 2.5 µg/mL1.0 - 100 ng/mL
Specificity Moderate (Risk of co-elution)High (Mass transition specific)
Equipment Cost LowHigh

Verdict: LC-MS/MS is the mandatory choice for process validation and method development to prove purging of GTIs. HPLC-UV is only acceptable for routine monitoring if the process capability (


) is high and impurity levels are consistently well above the LOD.

Part 4: Detailed Experimental Protocols

Protocol 1: Chiral Purity of Morpholine Core via NP-HPLC

This protocol is validated for separating the (2R,3S) isomer from its enantiomer and diastereomers.

1. Chromatographic Conditions:

  • Column: Chiralpak AD-H (

    
     mm, 5 µm).
    
  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Methanol : TFA (970 : 40 : 4 : 0.5 v/v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 35°C.

  • Detection: UV at 210 nm.[1][2]

  • Injection Volume: 10 µL.

2. System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between the Morpholine Core and its nearest enantiomer.
    
  • Tailing Factor: < 1.5.

  • RSD of Area: < 2.0% (n=6 injections).

3. Procedure:

  • Diluent: n-Hexane:Ethanol (90:10).

  • Standard Prep: Dissolve 10 mg of Morpholine Core reference standard in 100 mL diluent.

  • Sample Prep: Prepare 0.5 mg/mL solution of the starting material.

  • Execution: Inject blank, standard (x6), and samples. Calculate % chiral impurity using area normalization.

Protocol 2: Trace Analysis of Methyl-TSF via LC-MS/MS

This protocol targets the genotoxic impurity Methyl-p-toluenesulfonate.

1. MS/MS Conditions (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI) Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: 187.0

    
     (Methyl-TSF).
    
  • Product Ion: 91.0 (Tropylium ion) and 155.0.

  • Collision Energy: 20-30 eV (Optimized per instrument).

2. Chromatographic Conditions:

  • Column: C18 (e.g., Zorbax Eclipse Plus,

    
     mm, 1.8 µm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

3. Validation Limits:

  • LOD: 0.5 ng/mL (0.5 ppm relative to API at 1 mg/mL).

  • LOQ: 1.5 ng/mL.

  • Recovery: 85% - 115% at spike levels.

Part 5: Method Selection Decision Tree

Use this logic flow to select the appropriate validated method based on your development stage.

Figure 2: Analytical Decision Matrix

MethodSelection Start Select Analytical Target Target Target Attribute? Start->Target Chiral Chiral Purity (Isomers) Target->Chiral GTI Genotoxic Impurities (Sulfonates) Target->GTI Throughput High Throughput Required? Chiral->Throughput Sensitivity Sensitivity Required? GTI->Sensitivity Yes Yes Throughput->Yes Routine QC No No Throughput->No Validation/Ref High (<1ppm) High (<1ppm) Sensitivity->High (<1ppm) Development Moderate (>10ppm) Moderate (>10ppm) Sensitivity->Moderate (>10ppm) Routine SFC Method: SFC (Chiralcel OD-H) NPHPLC Method: NP-HPLC (Chiralpak AD-H) LCMS Method: LC-MS/MS (Trace < 1ppm) HPLCUV Method: HPLC-UV (Limit > 10ppm) Yes->SFC No->NPHPLC High (<1ppm)->LCMS Moderate (>10ppm)->HPLCUV

Caption: Decision matrix for selecting the optimal analytical technique based on development stage and sensitivity requirements.

References

  • Pharmaceutical Methods. (2013).[3] Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods. Retrieved from [Link]

  • Scholars Research Library. (2015). A stability indicating RP-UPLC method for estimation of aprepitant and its related impurities. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Switching System. Retrieved from [Link]

Sources

Comparative Spectroscopic Guide: 3-(4-Fluorophenyl)morpholine vs. 2-Regioisomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of psychotropic analogues and fluorinated pharmaceutical intermediates, 3-(4-fluorophenyl)morpholine (3-4FPM) represents a critical scaffold. However, a common synthetic pitfall—particularly during the reduction of amino-ketone precursors or cyclization of amino-alcohols—is the formation of its regioisomer, 2-(4-fluorophenyl)morpholine (2-4FPM) .

Differentiation between these two isomers is not merely academic; it is a regulatory and pharmacological necessity. The 3-isomer (an analogue of phenmetrazine) typically exhibits higher affinity for monoamine transporters, while the 2-isomer (an analogue of 2-phenylmorpholine) often displays significantly reduced potency and distinct metabolic toxicity profiles.

This guide provides a definitive, instrument-agnostic protocol for distinguishing these regioisomers using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Structural Basis of Differentiation

The core difference lies in the attachment point of the 4-fluorophenyl ring on the morpholine heterocycle. This positional change alters the electronic environment of the "benzylic" proton and carbon, creating the primary handle for spectroscopic discrimination.

Visualization: Regioisomer Topology

Regioisomers Target TARGET: 3-(4-Fluorophenyl)morpholine (Phenyl at C3 - Alpha to Nitrogen) Feat1 Benzylic Proton Environment: Shielded (Upfield) Target->Feat1 ~3.8 - 4.0 ppm Impurity IMPURITY: 2-(4-Fluorophenyl)morpholine (Phenyl at C2 - Alpha to Oxygen) Feat2 Benzylic Proton Environment: Deshielded (Downfield) Impurity->Feat2 ~4.4 - 4.7 ppm

Figure 1: Structural logic flow distinguishing the target 3-isomer from the 2-isomer based on the electronegativity of the adjacent heteroatom.

Method A: NMR Spectroscopy (The Gold Standard)

NMR is the only self-validating method for this analysis because it directly detects connectivity. The proximity of the benzylic proton to either Nitrogen (in the 3-isomer) or Oxygen (in the 2-isomer) dictates the chemical shift.

Mechanistic Logic
  • 3-Isomer: The benzylic position (C3) is adjacent to the amine nitrogen. Nitrogen is less electronegative than oxygen, resulting in a relatively upfield shift for the attached proton.

  • 2-Isomer: The benzylic position (C2) is adjacent to the ether oxygen. Oxygen is highly electronegative, causing a significant downfield shift (deshielding) of the attached proton.

Comparative Data Table ( H NMR in CDCl )
Feature3-(4-Fluorophenyl)morpholine (Target)2-(4-Fluorophenyl)morpholine (Impurity)
Benzylic Proton (

)
3.70 – 4.05 ppm (Multiplet/dd)4.40 – 4.75 ppm (dd)
Adjacent Heteroatom Nitrogen (Amine)Oxygen (Ether)
Morpholine O-CH

~3.5 – 3.8 ppm~3.8 – 4.1 ppm (Complex overlap)

F NMR Signal
~ -115 ppm (tt)~ -115 ppm (tt)

Critical Insight: The


F signal is not diagnostic for regioisomerism as the fluorine atom is too distal from the morpholine ring to experience significant environmental changes. You must  use 

H or

C NMR.
Experimental Protocol: NMR Sample Prep
  • Mass: Weigh 10–15 mg of the hydrochloride salt or free base.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Deuterated Chloroform). Note: DMSO-d
    
    
    
    can be used, but shifts will migrate slightly downfield; the relative difference remains.
  • Base Release (If Salt): If using the HCl salt, add 1 drop of NaOD/D

    
    O or perform a mini-extraction with Na
    
    
    
    CO
    
    
    to sharpen the signals, though the benzylic proton is visible in the salt form.
  • Acquisition: Run standard proton (16 scans) and C13 (256 scans).

Method B: GC-MS Analysis (Routine Screening)

While Mass Spectrometry is less definitive than NMR for connectivity, the fragmentation patterns (EI at 70 eV) differ due to the stability of the radical cations formed after alpha-cleavage.

Fragmentation Pathways
  • 3-Isomer (Phenmetrazine-like): The primary fragmentation is alpha-cleavage relative to the nitrogen. This typically involves the loss of the phenyl ring or ring opening, often preserving the nitrogen-containing fragment.

    • Key Peaks: Strong signals at m/z 56 and m/z 70 (ring fragments).

  • 2-Isomer: Alpha-cleavage next to the oxygen is less favorable than nitrogen. However, cleavage of the C2-C3 bond is common.

    • Key Peaks: Often shows a distinctive loss of formaldehyde (M-30) or related ether-cleavage products.

Analytical Workflow Diagram

Workflow Sample Unknown Sample (Powder/Oil) Prep Dissolve in MeOH (1 mg/mL) Sample->Prep GC GC-MS Injection (Split 20:1) Prep->GC Decision Analyze Fragmentation GC->Decision Result3 Base Peak m/z 56/70 + Retention Time A (Likely 3-Isomer) Decision->Result3 Pattern A Result2 Base Peak m/z 132/104 + Retention Time B (Likely 2-Isomer) Decision->Result2 Pattern B

Figure 2: Decision tree for routine GC-MS screening of morpholine regioisomers.

GC-MS Protocol
  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Split 20:1.

  • Carrier: Helium at 1.0 mL/min.

  • Oven: 80°C (1 min) → 15°C/min → 300°C (hold 5 min).

  • Differentiation: The 2-isomer generally elutes later than the 3-isomer on non-polar columns due to the higher boiling point associated with the exposed ether oxygen interactions, though this must be confirmed with reference standards.

References

  • McLaughlin, G., et al. (2017). "Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers." Drug Testing and Analysis.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Mass Spectral Library - Version 3.11." SWGDRUG.org.

  • Westphal, F., et al. (2011). "Differentiation of regioisomeric ring-substituted fluorophenmetrazines by GC-MS and NMR spectroscopy." Forensic Science International.

  • United Nations Office on Drugs and Crime (UNODC). (2021). "Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Substances." UNODC Publications.

Quality control standards for (3R)-3-(4-fluorophenyl)morpholine API intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Quality Control Standards for (3R)-3-(4-fluorophenyl)morpholine API Intermediates

Executive Summary & Strategic Context

(3R)-3-(4-fluorophenyl)morpholine is a high-value chiral heterocyclic building block.[1] While its enantiomer, the (3S)-isomer, is the established core of the NK1 antagonist Aprepitant , the (3R)-isomer has emerged as a critical scaffold for next-generation kinase inhibitors and novel psychoactive research.[1]

The primary challenge in deploying (3R)-3-(4-fluorophenyl)morpholine in API synthesis is not merely chemical purity, but stereochemical integrity .[1] Due to the benzylic nature of the C3 position, this intermediate is prone to racemization under basic conditions or thermal stress. Furthermore, the "de-fluorinated" impurity (3-phenylmorpholine) is a persistent, difficult-to-remove side product common to catalytic hydrogenation routes.[1]

This guide provides a rigorous quality control framework, comparing analytical methodologies and defining acceptance criteria that exceed standard pharmacopeial defaults to ensure downstream API success.

Critical Quality Attributes (CQAs) & Specification Design

Effective QC requires monitoring attributes that directly impact the safety and efficacy of the final drug product.

AttributeAcceptance Criteria (High-Grade)Rationale
Appearance White to off-white crystalline solidColoration often indicates oxidative degradation of the morpholine nitrogen.
Identification IR, 1H-NMR, MS match standardConfirmation of structure and salt form (Free base vs. HCl).
Assay (HPLC) ≥ 98.5% w/wHigh purity required to prevent side-reactions in coupling steps.
Chiral Purity (ee) ≥ 99.5% (3R-isomer) The (3S)-enantiomer is a potent impurity that may have antagonistic biological activity.[1]
Defluorinated Impurity ≤ 0.10%Critical: 3-phenylmorpholine is isostructural and co-crystallizes, making downstream removal nearly impossible.[1]
Residual Palladium ≤ 10 ppmIf synthesized via Pd-catalyzed coupling or hydrogenation.
Water Content ≤ 0.5%Morpholine free bases are hygroscopic; water affects stoichiometry in moisture-sensitive couplings.

Comparative Analysis of Analytical Methodologies

To ensure the "Expertise & Experience" pillar, we compare the standard approach against the recommended advanced protocol.

A. Chiral Purity Analysis: Normal Phase vs. Polar Organic Mode
  • Standard Approach (Normal Phase): Uses Hexane/IPA on Amylose-based columns.

    • Pros: Well-established, predictable retention.

    • Cons: Long equilibration times; hexane is incompatible with many MS detectors; poor solubility of HCl salts.

  • Recommended Approach (Polar Organic Mode): Uses Acetonitrile/Methanol with acidic/basic modifiers on Macrocyclic Glycopeptide columns (e.g., Chirobiotic V).[1]

    • Performance: Faster run times (<10 min), MS-compatible, and direct injection of salts without free-basing.

B. Impurity Profiling: HPLC-UV vs. UHPLC-MS
  • Challenge: The "de-fluorinated" impurity (Impurity B) has a UV spectrum nearly identical to the product.

  • Resolution: Standard HPLC-UV often co-elutes these peaks or fails to quantify Impurity B accurately at 0.1% levels. UHPLC-MS is mandatory for process validation to distinguish the mass difference (M-18).

Experimental Data Comparison:

ParameterMethod A: Standard HPLC-UV (C18)Method B: Advanced UHPLC-MS (Phenyl-Hexyl)
Resolution (Prod/Imp B) 1.2 (Poor separation)3.5 (Baseline separation)
LOD (Defluorinated Imp) 0.05%0.001%
Run Time 25 min8 min
Specificity Low (UV overlap)High (m/z 182.1 vs 200.1)

Detailed Experimental Protocols

Protocol 1: Validated Chiral HPLC Method (Polar Organic Mode)

This method is self-validating via resolution check between enantiomers.[1]

  • Instrument: HPLC with Diode Array Detector (DAD)

  • Column: Supelco Astec CHIROBIOTIC™ V2 (Vancomycin based), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Methanol : Acetonitrile : Acetic Acid : Triethylamine (90 : 10 : 0.1 : 0.1 v/v/v/v).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.[3]

  • Sample Prep: Dissolve 1.0 mg/mL in Mobile Phase.

  • System Suitability:

    • Resolution (

      
      ) between (3R) and (3S) peaks > 2.0.[1]
      
    • Tailing factor < 1.5.

Protocol 2: Identification of the "Defluorinated" Impurity
  • Context: This impurity arises during catalytic hydrogenation (e.g., de-protection of N-benzyl groups) if hydrogen pressure is too high or catalyst loading is excessive.[1]

  • Technique: LC-MS (ESI+).

  • Target Ion: Monitor m/z 180.1 (3-phenylmorpholine) vs m/z 198.1 (Target Fluorinated Product).

Visualizing the Quality Control Workflow

The following diagram illustrates the origin of key impurities and the decision logic for batch release.

QC_Workflow Start Crude (3R)-3-(4-fluorophenyl)morpholine Step1 1. Chemical Purity Check (UHPLC-MS) Target: >98.5% Start->Step1 Decision1 Pass Chemical Purity? Step1->Decision1 ImpurityCheck Check Specific Impurity: Defluorinated Analog (m/z 180) Limit: <0.10% Decision1->ImpurityCheck Yes Reject REJECT / REWORK Decision1->Reject No Decision2 Pass Impurity Check? ImpurityCheck->Decision2 Step2 2. Chiral Purity Check (HPLC) Target: >99.5% ee Decision2->Step2 Yes Decision2->Reject No (Risk of co-crystallization) Decision3 Pass Chiral Purity? Step2->Decision3 Release RELEASE BATCH (API Grade) Decision3->Release Yes Decision3->Reject No (Racemization detected)

Caption: QC Decision Tree highlighting the critical "Defluorinated Impurity" gate, which must be cleared before chiral testing.

Synthesis & Impurity Origin Map

Understanding how the intermediate is made allows for predictive QC.

Synthesis_Impurities SM 4-Fluorobenzaldehyde + Aminoethanol Intermediate Imine / Oxazolidine SM->Intermediate Cyclization Cyclization (Reduction) Intermediate->Cyclization Target (3R)-3-(4-fluorophenyl)morpholine Cyclization->Target Optimized Route Imp_S Impurity A: (3S)-Enantiomer (From poor resolution) Cyclization->Imp_S Racemization Imp_DeF Impurity B: Defluorinated Analog (Over-hydrogenation) Cyclization->Imp_DeF Pd/H2 (Excess) Imp_Ox Impurity C: Morpholin-3-one (Oxidation) Target->Imp_Ox Air Exposure

Caption: Origin of critical impurities. Note that Impurity B (Defluorinated) is process-dependent (hydrogenation).

References

  • Hale, J. J., et al. (2002).[1] "Structural optimization of 3-(4-fluorophenyl)morpholine derivatives as NK1 receptor antagonists." Journal of Medicinal Chemistry. [1]

  • Brands, K. M., et al. (2003).[1] "Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant." Journal of Organic Chemistry. [1]

  • Phenomenex. (2020).[4] "Chiral HPLC Separations: A Strategy for Developing HPLC Methods for Chiral Drugs." Chromatography Online.

  • Sigma-Aldrich. (2023). "Chirobiotic™ V2 Chiral Columns User Guide." Supelco Technical Library.

  • ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation.

Sources

Safety Operating Guide

Proper Disposal Procedures: (3R)-3-(4-fluorophenyl)morpholine

[1][2]

Part 1: Immediate Assessment & Hazard Profile[2]

Before initiating any disposal workflow, you must characterize the specific form of (3R)-3-(4-fluorophenyl)morpholine (CAS: 1010-74-8 for racemate reference; stereoisomers share hazard profiles) in your possession.[1] This compound combines the corrosivity of secondary amines with the incineration requirements of halogenated organics.

Hazard Identification Matrix
PropertyClassificationOperational Implication
Chemical Class Fluorinated Cyclic AmineIncompatible with strong acids, acid chlorides, and anhydrides (violent exothermic reaction).[1]
GHS Hazards Danger [1][2][3][4][5] • H314: Causes severe skin burns and eye damage.[3][5][6]• H302: Harmful if swallowed.[3][5][6]• H319: Causes serious eye irritation.
Waste Code Non-Listed (Characteristic) Likely D002 (Corrosive) if pH > 12.[1]5. Must be tagged as Halogenated .
Physical State Solid (HCl Salt) or Oil (Free Base)Solids: Dispose in solid waste drums.Liquids: Dissolve in compatible halogenated solvent.[1]
Part 2: Pre-Disposal Stabilization & Segregation

Crucial Safety Warning: Never dispose of this compound down the drain. The fluorine atom requires high-temperature incineration with scrubbing to prevent hydrofluoric acid (HF) emission, and the amine group is toxic to aquatic life.[1]

1. Chemical Quenching (Only if Reactive Residue)

If the material is present as a reactive intermediate or mixed with acid chlorides:[1]

  • Dilute: Dissolve the residue in a non-reactive halogenated solvent (e.g., Dichloromethane).

  • Neutralize: Slowly add a 5% Sodium Bicarbonate (

    
    ) solution to neutralize any acidic byproducts.
    
  • Separate: Allow layers to separate. The organic layer containing the morpholine derivative goes to Halogenated Waste .

2. Segregation Logic
  • DO NOT MIX WITH: Oxidizing acids (Nitric, Perchloric). Secondary amines + Nitrosating agents = Carcinogenic Nitrosamines.

  • DO MIX WITH: Halogenated organic solvents (DCM, Chloroform) if liquid disposal is required.

Part 3: Waste Stream Decision Logic

The following decision tree illustrates the correct classification pathway to ensure regulatory compliance (RCRA/EPA) and safety.

DisposalLogiccluster_legendKey Decision RuleStartWaste: (3R)-3-(4-fluorophenyl)morpholineStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidStreamStream A: Solid Hazardous(Tag: Toxic, Halogenated)Solid->SolidStreamDirect PackSolventCheckSolvent Type?Liquid->SolventCheckContamCheckContaminants?HaloStreamStream B: Liquid Halogenated(Tag: Corrosive, Toxic)SolventCheck->HaloStreamDissolved in DCM/CHCl3SolventCheck->HaloStreamPure Free Base OilNonHaloStreamStream C: Liquid Non-Halogenated(ONLY if <1% Halogen content)SolventCheck->NonHaloStreamDissolved in MeOH/EtOH?NonHaloStream->HaloStreamCORRECTION:Compound contains F ->Must go to HalogenatedNotePresence of Fluorine atom mandatesHalogenated Waste Stream to preventscrubber damage during incineration.

Figure 1: Decision logic for assigning the correct waste stream. Note that the presence of the fluorine atom overrides solvent classification, defaulting to Halogenated Waste.

Part 4: Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Contaminated PPE)

Applicability: Expired powders, filter cakes, contaminated gloves/wipes.

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag (min 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: Write fully: "(3R)-3-(4-fluorophenyl)morpholine". DO NOT USE ABBREVIATIONS.

    • constituents: Check "Toxic" and "Irritant".

    • Remarks: Add "Contains Organic Fluorine".

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until EHS pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from synthesis, dissolved free base.

  • Compatibility Check: Ensure the waste container is rated for halogenated solvents (Glass or Fluorinated HDPE). Do not use standard LDPE carboys for long-term storage of halogenated amines. [1]

  • Transfer:

    • Use a funnel to prevent spills.

    • Pour into the "Halogenated Organic Waste" carboy.

    • Note: Even if dissolved in Methanol, the Fluorine content usually mandates the Halogenated stream for proper incineration.

  • pH Check: If the solution is highly basic (pH > 10), note "Basic" on the waste tag. This alerts the disposal facility to avoid mixing with acids.

  • Closure: Cap tightly. Vented caps are recommended if there is any risk of slow off-gassing.

Part 5: Emergency Procedures (Spills)

In the event of a spill during transfer:

  • Evacuate & Ventilate: The free base can be volatile and irritating.[4] Clear the immediate area.[3][7][8][9][10]

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles. A half-mask respirator with organic vapor cartridges is recommended for spills > 50mL.

  • Containment:

    • Liquids: Absorb with Vermiculite or Universal Absorbent Pads . Do not use paper towels (rapid evaporation surface).

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop up.

  • Decontamination: Wipe the surface with a dilute acetic acid solution (vinegar) to neutralize the amine, followed by soap and water.

  • Disposal of Debris: All cleanup materials go into Solid Hazardous Waste (Halogenated) .

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10116311, (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Personal protective equipment for handling (3R)-3-(4-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling advanced chiral intermediates requires moving beyond basic compliance and understanding the fundamental chemical causality that dictates safety. (3R)-3-(4-fluorophenyl)morpholine (often handled as a hydrochloride or 4-methylbenzenesulfonate salt) is a highly specialized secondary amine building block. It is most notably utilized as a critical chiral intermediate in the synthesis of Aprepitant [1], a potent neurokinin 1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting (CINV) [2].

This guide provides the authoritative operational protocols, causality-driven Personal Protective Equipment (PPE) requirements, and self-validating workflows necessary for drug development professionals handling this compound.

Biological Context: The NK1 Receptor Pathway

Understanding the downstream application of this intermediate emphasizes the necessity for rigorous cross-contamination controls. Aprepitant functions by crossing the blood-brain barrier to block Substance P from binding to the NK1 receptor, thereby halting the Gq-protein coupled cascade that triggers emesis [3].

NK1_Pathway SubstanceP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Binds Gq Gq Protein Activation NK1R->Gq Aprepitant Aprepitant (Antagonist) Aprepitant->NK1R Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Calcium Intracellular Ca2+ Increase IP3->Calcium Emesis Emetic Response (Nausea/Vomiting) Calcium->Emesis

Figure 1: NK1 receptor signaling pathway illustrating the antagonistic block by Aprepitant.

Chemical Causality & Hazard Profiling

To select the correct PPE, we must first deconstruct the molecule's structural hazards. (3R)-3-(4-fluorophenyl)morpholine combines a basic secondary amine (the morpholine ring) with a lipophilic, halogenated aromatic system (the 4-fluorophenyl group).

  • Corrosivity/Irritation (H315, H319): The secondary amine acts as a localized base. Upon contact with dermal moisture or ocular fluid, it can saponify lipid membranes, causing severe irritation or irreversible corneal damage.

  • Enhanced Permeation: The fluorinated aromatic ring significantly increases the molecule's lipophilicity. This allows the compound to bypass the skin's stratum corneum more efficiently than unsubstituted morpholines, heightening systemic absorption risks (H302).

  • Respiratory Hazard (H335): As a fine crystalline powder, the aerodynamic diameter of the particles allows them to settle deeply into the respiratory mucosal lining, causing acute basic irritation.

Causality-Driven PPE Matrix

PPE CategoryRequired SpecificationScientific Justification (Causality)
Eye/Face Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1+). Add a face shield for bulk transfers (>500g).Standard safety glasses leave orbital gaps. Amine dust settling in ocular fluid creates a highly localized basic microenvironment, risking corneal opacity.
Hands Double-layered Nitrile gloves (min 0.11 mm thickness) or Butyl rubber for solvent-heavy steps.The outer glove acts as a sacrificial barrier against the lipophilic fluorophenyl moiety; the inner glove protects against the corrosive amine. Basic amines can rapidly degrade standard latex.
Body Flame-retardant (FR) lab coat with knit cuffs, closed-toe non-porous shoes.Knit cuffs prevent powder from migrating up the forearm. FR material is mandatory as this intermediate is typically reacted in highly flammable organic solvents (e.g., THF, Toluene)[1].
Respiratory N95/P100 particulate respirator (only if handled outside a certified fume hood).Mitigates the inhalation of H335-classified fine powders. Primary engineering controls (fume hoods) should render this redundant.

Operational Workflows & Handling Protocols

The following protocol is designed as a self-validating system . Each step contains a verification check to ensure the physical and chemical integrity of the safety boundary before proceeding.

Handling_Workflow Start Risk Assessment & PPE Verification FumeHood Transfer to Chemical Fume Hood Start->FumeHood Weighing Weighing / Dispensing (Anti-static tools) FumeHood->Weighing Reaction Reaction Setup (Closed System) Weighing->Reaction Decon Equipment Decontamination (10% Bleach / Solvent) Reaction->Decon Waste Hazardous Waste Segregation Decon->Waste

Figure 2: Step-by-step safe handling and operational workflow for fluorinated morpholines.

Step 1: Pre-Operational Engineering Control Check
  • Action: Turn on the chemical fume hood and verify the digital airflow monitor.

  • Self-Validation: Ensure the face velocity is strictly between 80 and 120 FPM (Feet Per Minute) .

    • Causality: Velocities below 80 FPM fail to capture fine amine dust. Velocities above 120 FPM create turbulent aerodynamic eddies that can physically pull the lightweight fluorinated powder out of the hood and into the operator's breathing zone.

Step 2: Dispensing and Weighing
  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Action: Ground the spatula before touching the powder.

    • Causality: Fluorinated powders are highly prone to static charge accumulation. An ungrounded spatula will cause the powder to repel and aerosolize upon contact, breaching your primary containment.

  • Self-Validation: After weighing, visually inspect the outer layer of your nitrile gloves. If any white powder is visible, remove the outer gloves inside the hood, dispose of them in solid waste, and don a fresh outer pair before touching the sash or external equipment.

Step 3: Reaction Setup (Aprepitant Intermediate Synthesis)
  • Action: Transfer the weighed (3R)-3-(4-fluorophenyl)morpholine into the reaction vessel (typically containing a solvent like 2-propanol or THF) [1].

  • Action: Seal the system using a septum and purge with inert gas (Nitrogen or Argon).

  • Self-Validation: Observe the bubbler. A steady, slow bubbling confirms positive pressure, ensuring that any volatilized amine remains contained within the closed system and does not leak into the hood environment.

Spill Response & Disposal Plan

Because of the fluorine atom and the basic amine, standard spill kits must be adapted.

Solid Spill Mitigation (Inside or Outside Hood)
  • Do NOT dry sweep. Dry sweeping aerosolizes the respiratory irritant.

  • Solvent Dampening: Gently mist the spill with a compatible, low-volatility solvent (e.g., water or a 50/50 water/isopropanol mix) to collapse the dust cloud.

  • Absorption: Wipe the dampened area with absorbent pads working from the outside in to prevent spreading.

  • Neutralization: Wipe the final surface with a mild acidic solution (e.g., 5% citric acid) to neutralize residual morpholine base, followed by a water rinse.

Hazardous Waste Segregation
  • Classification: Due to the presence of the 4-fluorophenyl moiety, all liquid waste containing this compound must be strictly segregated into Halogenated Organic Waste .

  • Causality: Mixing halogenated waste with non-halogenated streams can lead to highly exothermic reactions during waste processing and violates environmental disposal regulations. Solid waste (gloves, weigh boats) should be double-bagged and labeled as "Toxic/Irritant Solid Waste - Fluorinated Amine."

References

  • World Intellectual Property Organization. "Novel intermediates for the preparation of highly pure aprepitant or fosaprepitant." WO2012146692A1.
  • United States Patent and Trademark Office. "Morpholine and thiomorpholine tachykinin receptor antagonists." US5719147A.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135413536, Aprepitant." PubChem. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.